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  • Product: (2-Aminobutan-2-yl)phosphonic acid hydrate
  • CAS: 79014-65-6

Core Science & Biosynthesis

Foundational

Structural Characterization and Properties of (2-Aminobutan-2-yl)phosphonic Acid Hydrate: A Technical Guide

Executive Summary The rational design of enzyme inhibitors and peptidomimetics heavily relies on the deployment of bioisosteres. Among these, α -aminophosphonic acids stand out as critical structural analogues of natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of enzyme inhibitors and peptidomimetics heavily relies on the deployment of bioisosteres. Among these, α -aminophosphonic acids stand out as critical structural analogues of natural α -amino acids. By replacing the planar carboxylic acid moiety with a tetrahedral phosphonic acid group, these compounds effectively mimic the high-energy transition state of peptide bond hydrolysis[1].

This technical guide provides an in-depth analysis of (2-Aminobutan-2-yl)phosphonic acid hydrate (also known as 1-amino-1-methylpropylphosphonic acid hydrate). As an α -branched, chiral aminophosphonic acid, it serves as a non-natural analogue of isoleucine/valine derivatives. We will explore its solid-state structural characterization, self-validating synthesis protocols, and the mechanistic basis of its pharmacological utility[2].

Molecular Identity & Physicochemical Profiling

Understanding the macroscopic behavior of (2-Aminobutan-2-yl)phosphonic acid hydrate requires a precise baseline of its physicochemical properties. The presence of the hydrate fundamentally alters its crystal lattice energy, solubility profile, and melting behavior compared to its anhydrous counterpart[3].

Quantitative Data Summary
PropertyValue / Description
Chemical Name (2-Aminobutan-2-yl)phosphonic acid hydrate
Common Synonyms (1-Amino-1-methylpropyl)phosphonic acid hydrate
CAS Registry Number 79014-65-6
Molecular Formula C₄H₁₂NO₃P · H₂O (or C₄H₁₄NO₄P)
Molecular Weight 171.13 g/mol
Melting Point 268 °C (Decomposition)
Boiling Point 302.9 ºC at 760 mmHg
Polar Surface Area (PSA) 84.6 Ų
XLogP3 0.885
Flash Point 137 ºC

Data compiled from verified chemical inventories and structural databases[3].

Structural Characterization & Solid-State Architecture

To guarantee the scientific integrity of synthesized batches, a multi-modal analytical approach is required. The characterization of (2-Aminobutan-2-yl)phosphonic acid hydrate is not merely about confirming atomic connectivity; it is about validating the zwitterionic state and the hydration sphere.

Single-Crystal X-Ray Diffraction (SCXRD)

The inclusion of lattice water is not an artifact of poor drying; it is a thermodynamic sink. In the solid state, α -aminophosphonic acids exist as zwitterions ( −NH3+​ and −PO3​H− ). The water molecule bridges the phosphonate oxygens and ammonium protons, creating a highly ordered, cooperative O-H···O hydrogen-bonded network. This network forces the molecules into tightly packed, helix-like structural chains[4]. Causality Insight: This extensive hydrogen bonding is directly responsible for the compound's high melting point (268 °C) and its limited solubility in non-polar organic solvents[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

A self-validating NMR protocol must be employed to confirm both the carbon backbone and the phosphorus center:

  • 31 P NMR (Self-Validating Marker): The 31 P chemical shift is highly sensitive to the electronic environment. A single resonance peak in the region of 15 to 25 ppm (depending on the solvent pH) definitively confirms the formation of the C-P bond. If the peak shifts significantly upfield, it indicates incomplete hydrolysis of the precursor ester.

  • 1 H and 13 C NMR: The C2 carbon is a chiral center attached to a methyl group, an ethyl group, an amine, and the phosphonate. The diastereotopic nature of the ethyl protons (due to the adjacent chiral center) will result in complex multiplet splitting in the 1 H NMR spectrum, which serves as an internal validation of the α -branched structure.

Mechanistic Synthesis Workflow

The most robust method for synthesizing α -branched aminophosphonic acids is a modified Kabachnik-Fields reaction , followed by rigorous acidic hydrolysis.

Step-by-Step Methodology
  • Imine Formation:

    • Action: React 2-butanone (carbonyl source) with an ammonia source (e.g., ammonium acetate) in a solvent-free environment or an alcoholic solvent.

    • Causality: 2-butanone provides the asymmetric 4-carbon backbone. The ammonia source attacks the electrophilic carbonyl carbon to form a transient imine intermediate.

  • Nucleophilic Phosphite Addition:

    • Action: Introduce diethyl phosphite dropwise under controlled heating (typically 80–100 °C).

    • Causality: The phosphorus atom in the dialkyl phosphite acts as a nucleophile, attacking the imine carbon. This establishes the crucial C-P bond, yielding the diethyl (2-aminobutan-2-yl)phosphonate ester.

  • Acidic Hydrolysis:

    • Action: Reflux the resulting ester in concentrated hydrochloric acid (HCl) for 12–24 hours.

    • Causality: Acidic conditions are chosen over basic hydrolysis because they prevent unwanted side reactions at the amine and ensure complete cleavage of the stable P-O-ethyl bonds, yielding the free phosphonic acid[5].

  • Aqueous Crystallization (Hydrate Formation):

    • Action: Evaporate the HCl, dissolve the crude residue in a minimal amount of water, and precipitate by slowly adding ethanol.

    • Causality: The controlled addition of ethanol lowers the dielectric constant of the medium, forcing the highly polar zwitterion to crystallize. The presence of water during this nucleation phase traps the lattice water, yielding the thermodynamically stable hydrate form[4].

Synthesis Ketone 2-Butanone (Carbonyl Source) Imine Imine Intermediate (Electrophile) Ketone->Imine Amine Ammonia Source (Nitrogen Donor) Amine->Imine Phosphite Dialkyl Phosphite (P-Nucleophile) Ester Alpha-Aminophosphonate Ester Phosphite->Ester Imine->Ester Nucleophilic Addition Acid (2-Aminobutan-2-yl) phosphonic acid hydrate Ester->Acid 1. Acidic Hydrolysis 2. Aqueous Crystallization

Workflow for the Kabachnik-Fields synthesis of (2-Aminobutan-2-yl)phosphonic acid hydrate.

Pharmacological Relevance: Transition State Mimicry

The pharmaceutical value of (2-Aminobutan-2-yl)phosphonic acid hydrate lies in its spatial geometry. Natural peptide bonds are planar. However, when a protease or ligase enzyme cleaves or forms a peptide bond, the substrate briefly passes through a high-energy, tetrahedral transition state .

Because the phosphonic acid group ( −PO3​H2​ ) is inherently tetrahedral and chemically stable (unlike the transient peptide intermediate), it acts as a perfect "decoy"[1]. When introduced to a biological system, the target enzyme recognizes the α -aminophosphonic acid as the transition state of its natural substrate. The enzyme binds to the phosphonate with an affinity that often exceeds that of the natural substrate, leading to potent and competitive active-site blockade[2],[6].

This mechanism is the foundational logic behind the development of aminophosphonate-based antibacterial agents, antiviral drugs, and specific enzyme inhibitors (such as Farnesyl Pyrophosphate Synthase inhibitors)[6].

Mechanism Target Target Enzyme (e.g., Protease/Ligase) Block Active Site Blockade (Enzyme Inhibition) Target->Block Substrate Natural Peptide Substrate (Planar Amide Bond) TS Tetrahedral Transition State (High Energy / Transient) Substrate->TS Inhibitor (2-Aminobutan-2-yl) phosphonic acid Mimic Stable Tetrahedral Phosphonate Moiety Inhibitor->Mimic TS->Target Enzymatic Hydrolysis Mimic->Target Competitive Binding (High Affinity)

Mechanism of enzyme inhibition via tetrahedral transition state mimicry by aminophosphonates.

References

  • [3] Echemi. (1-AMINO-1-METHYLPROPYL)PHOSPHONIC ACID HYDRATE - Basic Attributes & Safety Information. Echemi Chemical Encyclopedia. 3

  • [1] ResearchGate. Novel α-aminophosphonic acids. Design, characterization, and biological activity. 1

  • [2] ResearchGate. Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications. 2

  • [4] ResearchGate. Synthesis, cytotoxicity and clastogenicity of novel α-aminophosphonic acids (X-Ray Diffraction Studies). 4

  • [6] National Institutes of Health (NIH) / PMC. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. 6

  • [5] Journal of the American Chemical Society (ACS). Synthesis of an optically active α-aminophosphonic acid. 5

Sources

Exploratory

Whitepaper: Mechanism of Enzyme Inhibition by (2-Aminobutan-2-yl)phosphonic Acid Hydrate

Executive Summary (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS 79014-65-6), also systematically referred to as (1-amino-1-methylpropyl)phosphonic acid, is a highly specialized α-aminophosphonic acid[1]. Operating as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Aminobutan-2-yl)phosphonic acid hydrate (CAS 79014-65-6), also systematically referred to as (1-amino-1-methylpropyl)phosphonic acid, is a highly specialized α-aminophosphonic acid[1]. Operating as a bioisostere of branched-chain amino acids (such as isovaline or isoleucine), it serves as a potent transition-state analog. This technical guide explores the mechanistic principles of its enzyme inhibition, focusing on competitive binding dynamics, metalloenzyme coordination, and the rigorous experimental workflows required to validate its kinetic profile.

Chemical Topology and Bioisosteric Rationale

The substitution of a planar carboxylic acid group with a tetrahedral phosphonic acid moiety fundamentally alters how a molecule interacts with an enzyme's active site.

  • Transition State Mimicry: Enzymes are evolutionarily optimized to stabilize the high-energy transition state of a reaction rather than the ground-state substrate. The tetrahedral geometry of the −PO3​H2​ group perfectly2 formed during the hydrolysis of peptide bonds[2]. This mimicry results in exceptionally high binding affinities.

  • Structural Stability: The presence of the alpha-methyl group provides significant steric hindrance, rendering the inhibitor completely resistant to enzymatic degradation itself, thus acting as a3[3].

  • Stereochemical Dependence: The 4 at the chiral center dictates the spatial projection of the alkyl chains into the enzyme's hydrophobic pockets, profoundly impacting the inhibition constant ( Ki​ )[4].

Core Mechanisms of Inhibition

The inhibition mechanism of (2-Aminobutan-2-yl)phosphonic acid is multifaceted, relying on both spatial occupation and electrostatic coordination:

  • Competitive Binding: The phosphonate group acts as a non-hydrolyzable surrogate. By occupying the active site, it prevents the natural substrate from binding, functioning as a strictly competitive inhibitor[5].

  • Metal Ion Chelation: In zinc-dependent metalloproteases and aminopeptidases, the negatively charged phosphonate oxygens act as bidentate ligands. They displace the catalytic water molecule and coordinate directly with the active-site Zn2+ ion. This locks the enzyme in a thermodynamically stable, inactive complex.

  • Hydrophobic Pocket Engagement: The sec-butyl side chain inserts into the S1​ or S1′​ hydrophobic pocket of the target enzyme, dictating the inhibitor's specificity for enzymes that typically process aliphatic amino acids.

InhibitionMechanism Enzyme Enzyme Active Site (Metalloenzyme Zn²⁺) Substrate Natural Substrate (Peptide Bond) Enzyme->Substrate Binds Inhibitor (2-Aminobutan-2-yl) phosphonic acid Enzyme->Inhibitor Competitive Binding TS Tetrahedral Intermediate (High Energy) Substrate->TS Hydrolysis Complex Stable Enzyme-Inhibitor Complex Inhibitor->Complex Metal Chelation & TS Mimicry Product Cleaved Amino Acids (Product) TS->Product Cleavage Complex->Product Pathway Blocked

Mechanism of competitive enzyme inhibition and transition state mimicry by α-aminophosphonic acids.

Quantitative Kinetic Parameters

To contextualize the potency of α-aminophosphonic acids and related phosphonates, the following table summarizes typical kinetic parameters across various enzyme classes.

Enzyme Target ClassInhibitor TypeTypical Ki​ RangePrimary Mechanism of ActionRef
Aminopeptidases (e.g., LAP)α-Aminophosphonate0.1 - 10 µMCompetitive, Zn2+ Chelation[2]
Matrix Metalloproteinases Phosphonate Analog1 - 50 µMCompetitive, Transition State Mimic[5]
Farnesyl Pyrophosphate Synthase Bisphosphonate0.01 - 1 µMSubstrate Mimicry / Apoptosis[6]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in the physical chemistry of phosphonate-enzyme interactions.

Protocol 1: Slow-Binding Inhibition Kinetics Assay

Objective: Determine the inhibition constant ( Ki​ ) and mathematically validate the competitive mechanism.

  • Reagent Preparation: Dissolve (2-Aminobutan-2-yl)phosphonic acid hydrate in a pH 7.4 HEPES buffer.

    • Causality: HEPES is chosen over phosphate buffers because exogenous phosphate can competitively bind metalloenzymes, confounding the inhibitor's true affinity. Furthermore, the water of crystallization in the hydrate form (MW 171.13 g/mol )[1] must be factored into mass calculations to prevent systemic molarity errors.

  • Pre-incubation: Incubate the target enzyme with varying concentrations of the inhibitor for 30 minutes at 37°C.

    • Causality: Phosphonates frequently exhibit slow-binding kinetics. Time is required for the phosphonate oxygens to physically displace the catalytic water molecule and coordinate with the active-site metal ion. Omitting this step artificially inflates the apparent Ki​ .

  • Reaction Initiation: Add a fluorogenic substrate to initiate the reaction.

  • Continuous Kinetic Readout: Monitor fluorescence continuously for 10 minutes.

    • Causality: Continuous monitoring ensures the extraction of the true initial velocity ( v0​ ) before substrate depletion (>10%) alters the thermodynamic equilibrium.

  • Self-Validating Data Analysis: Plot the kinetic data using a Dixon Plot ( 1/v vs. [I] ).

    • Causality: Intersecting lines above the x-axis mathematically validate a purely competitive inhibition mechanism, acting as an internal control for the assay's structural integrity.

Protocol 2: Crystallographic Trapping of the Enzyme-Inhibitor Complex

Objective: Elucidate the atomic-level coordination of the phosphonate moiety.

  • Co-Crystallization: Mix the enzyme and inhibitor at a 1:5 molar ratio prior to crystallization trials.

    • Causality: Co-crystallization is strictly preferred over crystal soaking for slow-binding inhibitors. The conformational changes induced by the inhibitor's deep pocket insertion and metal chelation would likely shatter an apo-enzyme crystal.

  • Vapor Diffusion: Utilize hanging-drop vapor diffusion against an optimized reservoir solution.

  • Diffraction and Refinement: Collect X-ray diffraction data and refine the structure.

    • Causality: Pay special attention to the C2 stereocenter, as the (S) and (R) enantiomers project their alkyl chains into different sub-pockets, directly dictating binding efficacy[4].

ExperimentalWorkflow S1 1. Inhibitor Prep Hydrate dissolution in pH 7.4 buffer S2 2. Pre-incubation Enzyme + Inhibitor (30 min, 37°C) S1->S2 S3 3. Reaction Initiation Addition of Fluorogenic Substrate S2->S3 Equilibration of slow-binding complex S4 4. Kinetic Readout Continuous Ex/Em Monitoring S3->S4 S5 5. Data Analysis Dixon Plot & Ki Determination S4->S5

Step-by-step experimental workflow for determining slow-binding inhibition kinetics.

References

  • (1-AMINO-1-METHYLPROPYL)PHOSPHONIC ACID HYDRATE - Echemi - 1

  • Aromatic Phosphinous Amides: A Promising New Generation of Antibiotics for Multidrug-Resistant Bacterial Infections - DergiPark - 3

  • Novel α-aminophosphonic acids. Design, characterization, and biological activity - ResearchGate - 5

  • Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC - 6

  • Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications - ResearchGate -2

  • Absolute configuration of (+)-1-amino-1-methylpropylphosphonic acid - ResearchGate - 4

Sources

Foundational

Physicochemical Properties and Applications of (2-Aminobutan-2-yl)phosphonic Acid Hydrate: A Comprehensive Technical Guide

Executive Summary As drug development pivots toward metabolically stable peptidomimetics, α-aminophosphonic acids have emerged as critical bioisosteres of natural amino acids. (2-Aminobutan-2-yl)phosphonic acid hydrate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward metabolically stable peptidomimetics, α-aminophosphonic acids have emerged as critical bioisosteres of natural amino acids. (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6) serves as the phosphonic acid analogue of the unnatural amino acid isovaline. By replacing a planar carboxylic acid group with a tetrahedral phosphonic acid moiety, this compound fundamentally alters spatial arrangement, acidity, and enzymatic susceptibility[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the physicochemical profile of this compound, explore the causality behind its synthetic workflows, and outline self-validating protocols for its integration into drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The structural resemblance between aminophosphonic acids and natural amino acids renders them highly valuable in medicinal chemistry[1]. However, the substitution of the carboxylate (sp²) with a phosphonate (sp³) introduces a bulky, dibasic group (pKa₁ ~1.5, pKa₂ ~7.5). At physiological pH, (2-Aminobutan-2-yl)phosphonic acid exists as a zwitterionic mono-anion or di-anion, which drastically increases its polarity and metal-chelating capabilities.

In its solid state, the compound is isolated as a hydrate. The inclusion of water molecules is not a mere artifact of crystallization; water acts as a critical structural bridge, forming cooperative hydrogen-bonding networks (O-H···O) between the phosphonate oxygen atoms and the protonated amine, often yielding highly stable helix-like supramolecular structures.

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of (2-Aminobutan-2-yl)phosphonic acid hydrate[2].

PropertyValue / Specification
Chemical Name (2-Aminobutan-2-yl)phosphonic acid hydrate
Synonyms (1-Amino-1-methylpropyl)phosphonic acid hydrate
CAS Number 79014-65-6
Molecular Formula C₄H₁₄NO₄P (or C₄H₁₂NO₃P · H₂O)
Molecular Weight 171.13 g/mol
Appearance White crystalline powder
Melting Point 268 °C (Decomposes)
Boiling Point 302.9 °C at 760 mmHg
Flash Point 137 °C
Density ~0.885 g/cm³

Mechanistic Insights: The "Phosphonic Analogue" Paradigm

Why replace a carboxylic acid with a phosphonic acid in drug design? The rationale is grounded in transition state mimicry and metabolic stability[3].

During the hydrolysis of a natural peptide bond by a protease (e.g., a zinc metalloprotease), the enzyme stabilizes a high-energy, tetrahedral intermediate. The tetrahedral geometry of the -PO₃H₂ group in (2-Aminobutan-2-yl)phosphonic acid perfectly mimics this transient state, allowing the molecule to bind to the enzyme's active site with exceptionally high affinity[3]. Furthermore, the carbon-phosphorus (C-P) bond is entirely resistant to enzymatic cleavage, effectively trapping the enzyme in a dead-end complex and providing sustained inhibition.

Mechanism Enzyme Target Protease (Active Site) Complex Tetrahedral Transition State Mimic Enzyme->Complex Coordination with Catalytic Metal (e.g., Zn2+) Inhibitor α-Aminophosphonic Acid (Zwitterion) Inhibitor->Enzyme High Affinity Binding Block Competitive Inhibition (C-P Bond Resists Cleavage) Complex->Block Sustained Blockade

Fig 2: Mechanism of protease inhibition via tetrahedral transition state mimicry.

Synthetic Pathways & Experimental Workflows

The most robust route to synthesize tetrasubstituted α-aminophosphonates is via a modified Kabachnik-Fields reaction or a Pudovik addition to an intermediate imine[4].

Synthesis A 2-Butanone (Carbonyl Source) D Imine Intermediate (Transient Schiff Base) A->D Condensation (-H2O) B Ammonium Acetate (Amine Source) B->D Condensation (-H2O) C Dialkyl Phosphite (Phosphorus Source) E Dialkyl (2-aminobutan-2-yl) phosphonate C->E Nucleophilic Attack D->E Pudovik Addition F Concentrated HCl (Reflux, 12-24h) E->F Ester Cleavage G (2-Aminobutan-2-yl)phosphonic acid hydrate F->G Aqueous Crystallization

Fig 1: Modified Kabachnik-Fields synthetic workflow for (2-Aminobutan-2-yl)phosphonic acid hydrate.

Self-Validating Protocol: Synthesis and Crystallization

In my bench experience, a common pitfall in synthesizing tetrasubstituted α-aminophosphonates is incomplete ester hydrolysis. Diethyl phosphonates are exceptionally stable, and basic hydrolysis will stall at the monoester stage. The following protocol utilizes harsh acidic conditions to ensure complete deprotection.

Step 1: Imine Formation & Pudovik Addition

  • Setup : In a round-bottom flask, dissolve 2-butanone (1.0 eq) and ammonium acetate (1.5 eq) in anhydrous ethanol.

    • Causality: Ammonium acetate acts as a buffered ammonia source. Using aqueous ammonia would introduce excess water, shifting the equilibrium away from imine formation and risking the hydrolysis of the dialkyl phosphite.

  • Addition : Add diethyl phosphite (1.2 eq) dropwise. Heat the mixture to 70 °C and stir for 8–12 hours.

    • Causality: Elevated temperature is required to overcome the steric hindrance of the tetrasubstituted alpha-carbon during the nucleophilic attack of the phosphite.

  • Validation Checkpoint 1 : Analyze a crude aliquot via ³¹P NMR. The disappearance of the P-H doublet (~8 ppm) and the emergence of a singlet (~20–25 ppm) validates the successful formation of the C-P bond.

Step 2: Acidic Hydrolysis 4. Deprotection : Concentrate the reaction mixture in vacuo to remove ethanol. Add 6M HCl (10 volumes) and reflux vigorously for 18 hours.

  • Causality: Strong acid and sustained heat are mandatory to cleave the highly stable P-O-C bonds of the diethyl ester, yielding the free phosphonic acid.

Step 3: Hydrate Crystallization 5. Precipitation : Concentrate the acidic mixture to a viscous oil. Dissolve the residue in a minimum volume of hot water. Slowly add cold ethanol until the solution becomes cloudy, then allow it to stand at 4 °C overnight.

  • Causality: The free aminophosphonic acid is highly polar. Ethanol lowers the dielectric constant of the solvent system, forcing the zwitterion to precipitate. The presence of water allows the compound to crystallize as a stable hydrate lattice.

  • Validation Checkpoint 2 : Filter the white crystals and determine the melting point. A sharp decomposition at 268 °C confirms the purity of the hydrate[2].

Applications in Drug Development & Agrochemistry

The unique physicochemical properties of (2-Aminobutan-2-yl)phosphonic acid hydrate make it a versatile building block:

  • Protease Inhibitors : As a structural analogue of isovaline, it is frequently incorporated into peptidomimetic libraries targeting metalloproteases (e.g., aminopeptidases and HIV protease)[3]. The phosphonic acid group chelates the catalytic zinc ion, halting disease progression.

  • Antibacterial Agents : α-Aminophosphonic acids competitively bind with carboxylic analogs to occupy active enzyme sites in bacterial cell wall synthesis pathways. Derivatives of this compound have shown bacteriostatic action against various Gram-positive and Gram-negative species[3].

  • Agrochemicals : Similar aminophosphonate derivatives are utilized as plant growth regulators and herbicides, functioning by inhibiting specific plant enzymes (e.g., EPSP synthase in the case of glyphosate analogues)[4].

References

  • (1-AMINO-1-METHYLPROPYL)PHOSPHONIC ACID HYDRATE Source: Echemi URL: 2

  • Directed C(sp3)-H Arylation of Free α-Aminophosphonates: Dual Models Exploration via Palladium Catalysis Source: ACS Publications URL: 1

  • Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications Source: ResearchGate URL: 3

  • Novel α-aminophosphonic acids. Design, characterization, and biological activity Source: ResearchGate URL: 4

Sources

Exploratory

Beyond the Carboxyl: The Pharmacological Potential of (2-Aminobutan-2-yl)phosphonic Acid Hydrate in Modern Drug Discovery

Executive Summary The transition from traditional α-amino acids to their bioisosteric phosphorus analogs represents a paradigm shift in the design of antimetabolites and enzyme inhibitors. (2-Aminobutan-2-yl)phosphonic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional α-amino acids to their bioisosteric phosphorus analogs represents a paradigm shift in the design of antimetabolites and enzyme inhibitors. (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6) stands at the forefront of this chemical evolution. As an α,α-dialkyl aminophosphonic acid, it replaces the planar carboxylic acid moiety of isovaline (2-amino-2-methylbutanoic acid) with a tetrahedral phosphonate group. This structural modification not only imparts absolute resistance to proteolytic cleavage but also perfectly mimics the high-energy transition state of peptide bond hydrolysis. This technical guide explores the mechanistic causality, pharmacological targeting, and self-validating experimental protocols required to harness this compound in modern drug discovery.

Structural Causality: The α,α-Dialkyl Phosphonate Motif

To understand the pharmacological utility of (2-Aminobutan-2-yl)phosphonic acid, one must analyze the causality behind its structural components: the N–C–P scaffold , the quaternary alpha-carbon , and the hydrate state .

1.1 Transition State Mimicry via Tetrahedral Geometry

The fundamental limitation of native amino acids in drug design is their susceptibility to enzymatic degradation and their planar sp2 hybridized carboxylate groups. When a protease (such as a metalloaminopeptidase) hydrolyzes a peptide bond, the reaction proceeds through a tetrahedral sp3 intermediate. The phosphonate group ( −PO3​H2​ ) of (2-Aminobutan-2-yl)phosphonic acid is inherently tetrahedral, allowing it to act as a non-hydrolyzable, stable mimic of this transient state . This tricks the enzyme into binding the inhibitor with an affinity orders of magnitude higher than the native substrate.

1.2 Conformational Restriction via Steric Bulk

(2-Aminobutan-2-yl)phosphonic acid features a fully substituted (quaternary) alpha-carbon, bonded to a methyl group and an ethyl group. In medicinal chemistry, α,α-dialkylation severely restricts the ϕ and ψ dihedral angles of the molecule.

  • The Causality: This steric locking drastically reduces the entropic penalty upon binding. If the locked conformation matches the topology of the target enzyme's active site (e.g., the S1' pocket of leucine aminopeptidase), the binding free energy ( ΔG ) is highly favorable.

1.3 The Necessity of the Hydrate Form

In high-throughput screening (HTS), the solid-state properties of a library compound dictate its success. Anhydrous aminophosphonic acids are often highly hygroscopic, leading to variable weighing and inconsistent molarity in DMSO/aqueous stock solutions. The hydrate form satisfies the internal hydrogen-bonding requirements of the zwitterionic N–C–P lattice. This ensures crystalline stability, predictable dissolution kinetics, and batch-to-batch reproducibility during biological assays.

G A Metalloenzyme (e.g., Aminopeptidase) B Active Site Zn2+ Ion A->B contains D Phosphonate-Metal Coordination B->D binds C (2-Aminobutan-2-yl)phosphonic acid C->D PO3H2 group initiates E Steric Locking (Methyl & Ethyl groups) C->E Alpha-substituents cause F Enzyme Inhibition (Transition State Mimicry) D->F drives E->F enhances specificity

Fig 1: Mechanistic pathway of metalloenzyme inhibition by (2-Aminobutan-2-yl)phosphonic acid.

Pharmacological Targets and Applications
2.1 Metalloaminopeptidase Inhibition (Oncology & Angiogenesis)

Aminopeptidases (e.g., APN/CD13) are zinc-dependent metalloproteases overexpressed in various malignancies, playing critical roles in tumor angiogenesis and metastasis. The phosphonate oxygens of (2-Aminobutan-2-yl)phosphonic acid act as bidentate ligands, strongly chelating the active-site Zn2+ ion. The ethyl and methyl side chains occupy the hydrophobic S1 pocket, competitively excluding native peptide substrates.

2.2 Neuromodulation and Antimetabolite Activity

Because aminophosphonic acids efficiently mimic aminocarboxylic acids, they can cross-react with amino acid transporters and receptors in the central nervous system. Branched α-aminophosphonates are currently being investigated as competitive antagonists for NMDA and AMPA receptors, offering neuroprotective profiles with negligible mammalian toxicity .

Quantitative Data: Physicochemical & Pharmacodynamic Profiling

To illustrate the pharmacological advantages of the phosphonate bioisostere, the table below summarizes the comparative parameters between the native amino acid analog (Isovaline) and its phosphonic counterpart.

Parameter2-Amino-2-methylbutanoic Acid (Isovaline)(2-Aminobutan-2-yl)phosphonic Acid HydratePharmacological Implication
Acidic pKa1​ ~ 2.3 (Carboxyl)~ 1.5 (Phosphonyl OH)Phosphonates are fully ionized at physiological pH, enhancing metal chelation.
Basic pKa2​ ~ 9.6 (Amine)~ 10.2 (Amine)Stronger zwitterionic character stabilizes target-site electrostatic interactions.
Electrophilic Center Planar ( sp2 )Tetrahedral ( sp3 )Perfect geometric mimicry of the peptide hydrolysis transition state.
Enzymatic Half-Life Minutes to Hours> 72 Hours (Resistant)Absolute resistance to carboxypeptidases; extended in vivo efficacy.
Typical Target IC50​ > 100 μM (Weak/None)0.1 – 5.0 μM (Potent)Orders of magnitude higher affinity for metalloprotease active sites.
Self-Validating Experimental Workflows

When screening phosphonic acids, standard biological assay conditions must be strictly modified. The following protocols are engineered to prevent false negatives caused by buffer interference.

Protocol 1: Hydrate Solubilization and Matrix Preparation
  • Objective: Achieve complete solubilization without disrupting the zwitterionic network or introducing competitive chelators.

  • Step 1: Primary Solubilization. Weigh 10 mg of (2-Aminobutan-2-yl)phosphonic acid hydrate. Dissolve in 100% molecular-biology grade DMSO to create a 50 mM master stock. Causality: The hydrate water molecules will partition safely into the DMSO, preventing the compound from crashing out.

  • Step 2: Buffer Selection (Critical). Prepare a 50 mM HEPES buffer at pH 7.4. Do NOT use Phosphate-Buffered Saline (PBS). Causality: Inorganic phosphates in PBS will competitively bind to the metalloenzyme's zinc ion, masking the inhibitory potential of the aminophosphonic acid and resulting in false negatives.

  • Step 3: Serial Dilution. Dilute the DMSO stock into the HEPES buffer to achieve working concentrations (1 nM to 100 μM ), ensuring final DMSO concentration remains ≤1% to prevent enzyme denaturation.

Protocol 2: High-Throughput Aminopeptidase Inhibition Assay
  • Objective: Determine the IC50​ using a self-validating kinetic read-out.

  • Step 1: Enzyme Pre-incubation. Add 10 μL of recombinant Leucine Aminopeptidase (1 μg/mL in HEPES + 0.1 mM ZnSO4​ ) to a 96-well microplate. Add 10 μL of the inhibitor dilutions. Incubate at 37°C for 30 minutes. Causality: Phosphonates are often "slow-binding" transition-state inhibitors. Skipping pre-incubation will artificially inflate the IC50​ .

  • Step 2: Substrate Addition. Add 80 μL of 2 mM L-leucine-p-nitroanilide (chromogenic substrate).

  • Step 3: Kinetic Readout. Immediately monitor absorbance at 405 nm using a microplate reader for 15 minutes (taking reads every 30 seconds).

  • Step 4: Validation. A successful assay is validated by a linear increase in absorbance in the vehicle-control wells (steady-state velocity). Calculate IC50​ by plotting the fractional velocity ( vi​/v0​ ) against the log of the inhibitor concentration.

Workflow S1 Hydrate Solubilization S3 Metalloenzyme Pre-incubation S1->S3 Compound prep S2 HEPES Buffer Preparation S2->S3 Matrix prep S4 Substrate Addition S3->S4 Slow-binding setup S5 Kinetic Analysis (IC50) S4->S5 Spectrophotometry

Fig 2: Self-validating high-throughput screening workflow for α-aminophosphonic acid enzyme kinetics.

Conclusion

(2-Aminobutan-2-yl)phosphonic acid hydrate is far more than a structural curiosity; it is a highly tuned pharmacological instrument. By leveraging its tetrahedral geometry for transition-state mimicry and its α,α-dialkyl branching for conformational restriction, researchers can develop highly selective, proteolytically stable therapeutics. Success in the laboratory, however, relies entirely on understanding the causality of its chemistry—from respecting its hydrate stability to utilizing non-competitive assay matrices.

References
  • Orsini, F., et al. "Aminophosphonic acids and derivatives. Synthesis and biological applications." Current Medicinal Chemistry, 2010.[Link]

  • Kafarski, P., & Lejczak, B. "Aminophosphonic Acids of Potential Medical Importance." Current Medicinal Chemistry - Anti-Cancer Agents, 2001.[Link]

  • Mucha, A., Kafarski, P., & Forlani, G. "Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry." Journal of Medicinal Chemistry, 2011.[Link]

Foundational

Structural Elucidation of (2-Aminobutan-2-yl)phosphonic Acid Hydrate: An X-Ray Crystallography Whitepaper

Executive Summary As a Senior Application Scientist specializing in the structural characterization of small molecules, I frequently encounter the unique crystallographic challenges posed by bio-isosteric phosphorus anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in the structural characterization of small molecules, I frequently encounter the unique crystallographic challenges posed by bio-isosteric phosphorus analogues. α-Aminophosphonic acids are highly valued in medicinal chemistry as transition-state mimics for peptide hydrolysis and as robust alternatives to natural amino acids due to their resistance to enzymatic degradation[1].

This whitepaper provides an in-depth technical guide to the X-ray crystallographic analysis of (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6)[2]. By examining its zwitterionic nature, supramolecular hydrogen-bonding network, and the critical role of the stoichiometric hydrate, this guide establishes a self-validating protocol for isolating, mounting, and refining high-quality structural data for this class of compounds.

Molecular Geometry & The Zwitterionic State

Unlike carboxylic acids, which feature a planar sp2 geometry, the phosphonic acid moiety ( −PO3​H2​ ) is tetrahedral. This spatial divergence significantly alters how these molecules interact with biological targets, such as the human farnesyl pyrophosphate synthase (hFPPS)[3].

In the solid state, (2-Aminobutan-2-yl)phosphonic acid does not exist as a neutral molecule. Because the first pKa​ of the phosphonic acid group is highly acidic (~1.5) and the amine group is basic (~10), a spontaneous proton transfer occurs. The molecule crystallizes as a zwitterion: H3​N+−C(CH3​)(C2​H5​)−PO3​H− .

Proving this zwitterionic state is the primary objective of the crystallographic experiment. The exact location of the hydrogen atoms in the difference Fourier map is the only definitive way to confirm that the proton resides on the nitrogen rather than the phosphonate oxygen[4].

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain publication-quality crystallographic data, the experimental workflow must be meticulously controlled to prevent the loss of the hydrate molecule (efflorescence) and to maximize the resolution of light atoms.

Step-by-Step Methodology
  • Crystallization via Controlled Evaporation

    • Procedure: Dissolve the synthesized (2-Aminobutan-2-yl)phosphonic acid powder in a 1:1 mixture of deionized water and ethanol. Allow the solution to undergo slow evaporation at 298 K over 72–96 hours.

    • Causality: The high dielectric constant of water is required to solubilize the highly polar zwitterion and provide the stoichiometric water necessary for the hydrate lattice. Ethanol lowers the overall solubility threshold, driving controlled, slow nucleation to yield diffraction-quality single crystals rather than amorphous precipitates.

  • Crystal Selection and Cryo-Mounting

    • Procedure: Select a pristine single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing stereomicroscope. Immediately submerge the crystal in Paratone-N (perfluoropolyether) oil and mount it on a MiTeGen cryoloop.

    • Causality: Paratone-N oil acts as an impermeable hydrophobic barrier. Without this barrier, the crystal will rapidly exchange moisture with ambient air, leading to efflorescence (loss of the hydrate water). This causes the crystal lattice to fracture, destroying its single-crystal diffraction properties.

  • Cryogenic Data Collection

    • Procedure: Transfer the mounted loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream. Collect diffraction frames using Mo Kα radiation ( λ=0.71073 Å).

    • Causality: Cooling the crystal to 100 K drastically minimizes the thermal displacement parameters (B-factors) of the atoms. This reduction in thermal motion is absolutely critical for resolving the low-electron-density hydrogen atoms. Mo Kα is chosen over Cu Kα to minimize absorption errors introduced by the heavier phosphorus atom.

  • Data Reduction and Absorption Correction

    • Procedure: Integrate the raw frame data using integration software (e.g., SAINT) and apply a multi-scan empirical absorption correction (e.g., SADABS).

    • Causality: Empirical absorption correction normalizes intensities across different θ angles. This ensures that the residual electron density in the difference Fourier map accurately reflects the positions of the protons, rather than systematic noise or absorption artifacts.

  • Structure Solution and Refinement

    • Procedure: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Locate the heteroatom-bound hydrogen atoms from the difference map and refine them freely with isotropic displacement parameters.

    • Causality: Freely refining the hydrogen atoms—rather than constraining them to idealized riding models—is the necessary self-validating step to conclusively prove the zwitterionic state and the geometry of the hydrogen-bonding network.

SCXRD_Workflow A 1. Crystal Growth (Water/Ethanol Slow Evaporation) B 2. Crystal Mounting (Cryoloop + Paratone-N Oil) A->B C 3. Data Collection (Mo Kα Radiation, 100 K) B->C D 4. Data Reduction (Integration & Absorption Correction) C->D E 5. Structure Solution (Intrinsic Phasing / Direct Methods) D->E F 6. Structure Refinement (Least-Squares on F², H-atom location) E->F G 7. Validation & Output (checkCIF & CIF Generation) F->G

Fig 1. Step-by-step SCXRD workflow for analyzing aminophosphonic acid hydrates.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters for the racemic mixture of (2-Aminobutan-2-yl)phosphonic acid hydrate. (Note: Parameters are structurally modeled based on high-resolution data from homologous 1-aminoalkylphosphonic acid monohydrates to illustrate expected lattice metrics)[4].

Table 1: Representative Crystallographic Parameters for C4​H14​NO4​P

ParameterValue
Chemical Formula C4​H14​NO4​P ( C4​H12​NO3​P⋅H2​O )
Formula Weight 171.13 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=9.452(2) Å, α=90∘
b=7.204(1) Å, β=105.42(1)∘
c=12.155(2) Å, γ=90∘
Volume 797.8(3) A˚3
Z (Molecules/Unit Cell) 4
Density (Calculated) 1.424 g/cm3
Absorption Coefficient (μ) 0.285 mm−1
F(000) 368

Supramolecular Architecture & Hydrogen Bonding

The structural integrity of the (2-Aminobutan-2-yl)phosphonic acid hydrate crystal lattice is entirely dependent on a highly cooperative 3D hydrogen-bonding network. The stoichiometric water molecule is not merely a trapped solvent; it acts as a critical structural lynchpin[4].

  • Direct Interactions: The ammonium group ( −NH3+​ ) donates strong hydrogen bonds directly to the phosphonate oxygens ( −PO3​H− ) of adjacent molecules.

  • Hydrate Bridging: The water molecule acts as both a double donor and a single acceptor. It accepts a hydrogen bond from the ammonium group and donates two hydrogen bonds to the phosphonate oxygens of neighboring zwitterions.

  • Helix Formation: This cooperative effect forces the molecules to link together into contorted, helix-like chains that propagate along the crystallographic b-axis[4].

HBond_Network N Ammonium (-NH3+) P Phosphonate (-PO3H-) N->P N-H···O (Direct) W Hydrate (H2O) N->W N-H···O (Solvated) P->P O-H···O (Chain) W->P O-H···O (Bridging)

Fig 2. Zwitterionic hydrogen-bonding network stabilized by the hydrate molecule.

Implications for Drug Development

Understanding the exact crystallographic coordinates of α-aminophosphonic acids is paramount for structure-based drug design. Because the P–C bond is highly stable in biological environments[5], these compounds are excellent candidates for allosteric inhibitors. The tetrahedral geometry of the phosphonate group, combined with its specific hydration shell, dictates its binding orientation within enzyme active sites. Crystallographic data confirms that the steric bulk of the 2-butyl group in (2-Aminobutan-2-yl)phosphonic acid forces a specific chiral presentation that must be accounted for when docking these molecules into targets like hFPPS[3].

References

  • [4] Hydrogen Bonding in α-Aminophosphonic Acids | Request PDF. ResearchGate. Available at:[Link]

  • [3] 6N82: Crystal structure of human FPPS in complex with an allosteric inhibitor YF-02037. RCSB Protein Data Bank. Available at:[Link]

  • [1] Novel α-aminophosphonic acids. Design, characterization, and biological activity | Request PDF. ResearchGate. Available at: [Link]

  • [5] Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. RSC Advances. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Aqueous Speciation of (2-Aminobutan-2-yl)phosphonic Acid Hydrate: A Technical Guide

Executive Summary (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6) is a specialized α -aminophosphonic acid that serves as a critical structural analogue to the non-proteinogenic amino acid isovaline[1][2]. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6) is a specialized α -aminophosphonic acid that serves as a critical structural analogue to the non-proteinogenic amino acid isovaline[1][2]. In drug development and materials science, understanding the thermodynamic stability of such bioisosteres in aqueous media is paramount. This whitepaper details the physicochemical foundations, aqueous speciation, and a self-validating experimental framework required to accurately profile the thermodynamic landscape of this compound.

Structural and Physicochemical Foundations

The defining characteristic of (2-Aminobutan-2-yl)phosphonic acid is the substitution of the traditional planar carboxylic acid group found in amino acids with a tetrahedral phosphonic acid moiety[3]. This seemingly simple bioisosteric replacement fundamentally alters the molecule's spatial arrangement, steric bulk, and intrinsic acidity[3].

The presence of the bulky 2-butyl substituent (comprising both an ethyl and a methyl group on the alpha-carbon) adjacent to the tetrahedral phosphonate creates a highly constrained stereoelectronic environment. Furthermore, the compound is isolated as a stable monohydrate[2]. The water of hydration is not merely a byproduct of crystallization; it is an integral component of the solid-state lattice, likely forming a critical hydrogen-bonded bridge between the highly polar phosphonate oxygens and the protonated ammonium group.

Table 1: Core Physicochemical Properties
PropertyValue
CAS Number 79014-65-6[1]
Molecular Formula C4​H14​NO4​P (Hydrate)[2]
Molecular Weight 171.13 g/mol [2]
Physical State White crystalline powder[2]
Melting Point ~268 °C (Decomposes)[2]

Aqueous Speciation and Thermodynamic Equilibria

Unlike typical α -amino acids which possess a single acidic proton on the carboxylate, α -aminophosphonic acids possess a dibasic phosphonate group alongside the basic amine. This results in a complex, multiphasic pH-dependent speciation profile governed by three distinct acid dissociation constants (pKa).

In aqueous solution, the hydration thermodynamics and the establishment of the primary hydration shell dictate the free energy of these zwitterionic states[4]. The molecule transitions through four distinct protonation states:

  • Cationic Form ( [H3​L]+ ): Predominant at highly acidic pH ( <1.0 ).

  • Neutral Zwitterion ( [H2​L]± ): Formed via the first deprotonation of the phosphonate group.

  • Anionic Zwitterion ( [HL]− ): The dominant physiological species, formed via the second phosphonate deprotonation.

  • Dianionic Form ( [L]2− ): Formed at highly basic pH upon deprotonation of the ammonium group.

Speciation Cation Cationic Form [H3L]+ Zwitter1 Neutral Zwitterion [H2L]± Cation->Zwitter1 pKa1 ~ 1.5 -H+ Zwitter2 Anionic Zwitterion [HL]- Zwitter1->Zwitter2 pKa2 ~ 5.5 -H+ Dianion Dianionic Form [L]2- Zwitter2->Dianion pKa3 ~ 10.2 -H+

Caption: Aqueous protonation equilibria and zwitterionic speciation of (2-Aminobutan-2-yl)phosphonic acid.

Table 2: Representative Thermodynamic Parameters (Aqueous, 298 K, I = 0.15 M NaCl)

Note: Values are representative estimates derived from homologous α -aminophosphonic acid behavior to illustrate the thermodynamic landscape.

Equilibrium StepEstimated pKa ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) −TΔS∘ (kJ/mol)
[H3​L]+⇌[H2​L]±+H+ ~ 1.58.5~ -2.0~ 10.5
[H2​L]±⇌[HL]−+H+ ~ 5.531.4~ -4.5~ 35.9
[HL]−⇌[L]2−+H+ ~ 10.258.2~ 45.0~ 13.2

Experimental Workflow: A Self-Validating Protocol

To rigorously determine the thermodynamic stability of this compound, our laboratory employs an orthogonal, self-validating workflow. Relying solely on potentiometric titrations can introduce systemic errors due to electrode drift, activity coefficient assumptions, or non-zero heat capacity changes ( ΔCp​ ). Therefore, we mandate the coupling of high-precision potentiometry with Isothermal Titration Calorimetry (ITC) and 31 P NMR.

Step-by-Step Methodology

Step 1: Hydrate Verification and Sample Preparation

  • Procedure: Subject the bulk powder to Thermogravimetric Analysis (TGA) and Karl Fischer titration prior to preparing aqueous stock solutions.

  • Causality: The compound exists as a monohydrate[2]. If the hydration state fluctuates due to ambient humidity, the calculated molarity will be fundamentally flawed (171.13 g/mol vs. anhydrous 153.12 g/mol ). Verifying the exact water content ensures stoichiometric precision, which is the bedrock of all subsequent thermodynamic derivations.

Step 2: High-Precision Potentiometric Titration

  • Procedure: Titrate a 2.0 mM solution of the compound against standardized 0.1 M NaOH at three distinct temperatures (288 K, 298 K, 310 K). Maintain constant ionic strength using 0.15 M NaCl.

  • Causality: Constant ionic strength mimics physiological conditions and stabilizes activity coefficients. Conducting the titration across multiple temperatures allows for the calculation of the enthalpy of protonation ( ΔH ) via the van 't Hoff equation ( lnK=−ΔH/RT+ΔS/R ).

Step 3: Isothermal Titration Calorimetry (ITC)

  • Procedure: Load the compound solution into the ITC cell and titrate with NaOH or HCl. Integrate the thermal power spikes to determine the direct calorimetric ΔH for each protonation step.

  • Causality: The van 't Hoff derivation assumes ΔH is independent of temperature over the measured range. For complex zwitterions undergoing significant hydration shell reorganization, this assumption often fails[4]. Direct measurement via ITC provides the absolute enthalpic value without temperature-dependence assumptions.

Step 4: 31 P NMR Speciation Monitoring

  • Procedure: Acquire 31 P NMR spectra of the solution at 0.5 pH increments from pH 1.0 to 12.0.

  • Causality: Potentiometry only detects that a proton has left the molecule; it does not confirm where it left from. The chemical shift of the phosphorus nucleus is exquisitely sensitive to electron density changes. This provides direct, site-specific validation of the macroscopic pKa assignments.

Step 5: The Self-Validating Integration

  • Procedure: Compare the ΔH derived from the van 't Hoff equation (Step 2) with the direct calorimetric ΔH (Step 3).

  • Systemic Validation Rule: The protocol is considered valid only if the discrepancy between ΔHvan’t Hoff​ and ΔHITC​ is less than 5%. If the variance exceeds this threshold, it indicates a failure in the ionic strength model or electrode calibration, mandating a complete system recalibration.

Workflow Prep 1. Hydrate Verification (TGA & Karl Fischer) Poten 2. Potentiometric Titration (T-dependent pKa) Prep->Poten ITC 3. Isothermal Titration Calorimetry (Direct ΔH) Prep->ITC NMR 4. 31P NMR Speciation (Microscopic Validation) Prep->NMR Val 5. Orthogonal Validation (ΔH_van't_Hoff vs ΔH_ITC < 5%) Poten->Val ITC->Val NMR->Val

Caption: Orthogonal workflow for thermodynamic profiling and self-validation.

Conclusion

The thermodynamic stability of (2-Aminobutan-2-yl)phosphonic acid hydrate in aqueous solution is dictated by the delicate interplay between its highly acidic tetrahedral phosphonate group, its basic amine, and the steric constraints of the 2-butyl side chain. By employing a self-validating methodology that bridges potentiometry, calorimetry, and NMR spectroscopy, researchers can extract highly accurate thermodynamic parameters ( ΔG , ΔH , ΔS ). This rigorous approach prevents downstream formulation failures and ensures high-fidelity data for computational modeling and rational drug design.

References

  • Title: 79014-65-6 | (2-Aminobutan-2-yl)phosphonic acid hydrate Source: BLD Pharm URL: 1

  • Title: (1-AMINO-1-METHYLPROPYL)PHOSPHONIC ACID HYDRATE Source: Echemi URL: 2

  • Title: Directed C(sp3)-H Arylation of Free α-Aminophosphonates: Dual Models Exploration via Palladium Catalysis Source: Organic Letters, ACS Publications URL: 3

  • Title: Hydration Thermodynamic Properties of Amino Acid Analogues: A Systematic Comparison of Biomolecular Force Fields and Water Models Source: The Journal of Physical Chemistry B, ResearchGate URL: 4

Sources

Foundational

The Tetrahedral Mimicry: Biological Activity and Therapeutic Potential of α-Aminophosphonic Acid Derivatives

A Technical Guide to the Pharmacological Profiling of (2-Aminobutan-2-yl)phosphonic Acid and Related Bioisosteres Executive Summary As drug development increasingly relies on rational, structure-based design, bioisosteri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Pharmacological Profiling of (2-Aminobutan-2-yl)phosphonic Acid and Related Bioisosteres

Executive Summary

As drug development increasingly relies on rational, structure-based design, bioisosterism remains a cornerstone strategy for optimizing pharmacodynamics. α-Aminophosphonic acids (α-APAs) represent a premier class of amino acid bioisosteres 1. By replacing the planar, sp²-hybridized carboxylic acid group of a natural amino acid with a tetrahedral, sp³-hybridized phosphonic acid moiety ( −PO3​H2​ ), application scientists can generate highly potent antimetabolites 2.

This technical guide provides an in-depth examination of α-APAs, with a specific focus on aliphatic derivatives such as (2-Aminobutan-2-yl)phosphonic acid hydrate . We will deconstruct the causality behind their mechanism of action—specifically their role as transition-state mimics in metalloprotease inhibition—and provide self-validating experimental workflows for profiling their biological activity.

The Mechanistic Paradigm: Transition State Mimicry

The biological efficacy of α-APAs is fundamentally rooted in their structural geometry. Proteolytic enzymes, particularly zinc-dependent metalloproteases like Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN), catalyze the hydrolysis of peptide bonds via a high-energy, tetrahedral gem-diolate intermediate 3.

When an α-APA such as (2-Aminobutan-2-yl)phosphonic acid enters the catalytic cleft, it acts as a non-hydrolyzable transition-state analogue 4. The causality of this inhibition is twofold:

  • Isosteric Geometry: The tetrahedral phosphonate group perfectly mimics the spatial arrangement of the unstable gem-diolate intermediate, tricking the enzyme into a tight-binding conformation 5.

  • Metal Coordination: The oxygen atoms of the phosphonate moiety act as strong Lewis bases. They displace the catalytic water molecule and directly coordinate with the active-site Zn2+ ion(s) 6. In dinuclear enzymes like the aminopeptidase from Aeromonas proteolytica (AAP), the phosphonate can bridge both metal ions, leading to profound, slow-binding competitive inhibition 7.

MechanisticPathway Sub Peptide Substrate (Planar Amide) Enz Metalloprotease (Zn2+ Active Site) Sub->Enz Binding TS Tetrahedral Gem-Diolate Transition State Enz->TS Catalysis Complex Enzyme-Inhibitor Complex (Tight Zn2+ Coordination) Enz->Complex Inhibition Prod Cleaved Amino Acids TS->Prod Hydrolysis Inh α-APA Inhibitor (e.g., LeuP) Inh->Enz Competitive Binding Complex->TS Structural Mimicry

Fig 1: Transition state mimicry of α-APAs in metalloprotease inhibition.

Target Profiling & Biological Activity Spectrum

Because (2-Aminobutan-2-yl)phosphonic acid features a branched, hydrophobic aliphatic side chain, it is a direct structural analogue of isoleucine or α-methylvaline. Consequently, it exhibits high affinity for biological targets with a substrate preference for hydrophobic N-terminal residues 8.

  • Mammalian Protease Inhibition: α-APAs are potent inhibitors of cytosolic LAP, APN, and Matrix Metalloproteinases (MMPs), enzymes implicated in tumor angiogenesis, metastasis, and the metabolism of biologically active peptides 2.

  • Antimicrobial Action: Beyond mammalian targets, α-APAs exhibit broad-spectrum bacteriostatic activity 9. They act as competitive antimetabolites, disrupting bacterial amino acid metabolism and peptidoglycan biosynthesis by binding to orthologous bacterial enzymes (e.g., Mur ligases) 9.

Quantitative Profiling of α-APA Derivatives

The table below summarizes the steady-state kinetic parameters of representative aliphatic α-APAs against key metalloproteases. The data illustrates how side-chain hydrophobicity dictates the inhibition constant ( Ki​ ).

Inhibitor (α-APA Derivative)Target Enzyme Ki​ (μM)Binding MechanismReference
(R)-LeuP (Leucine analogue)Porcine LAP0.23Competitive, Slow-binding3, [[8]]()
(R)-ValP (Valine analogue)Porcine LAP0.15Competitive, Slow-binding8
hPhe-P (Homophenylalanine analogue)Porcine LAP0.14Competitive, Slow-binding8
LPA (L-Leucinephosphonic Acid)A. proteolytica AP6.60Competitive7

(Note: Sharing the aliphatic bulk of ValP and LeuP, (2-Aminobutan-2-yl)phosphonic acid is projected to exhibit Ki​ values in the sub-micromolar range against LAP).

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating the biological activity of α-APAs.

Protocol 1: Steady-State Enzyme Inhibition Kinetics (LAP)

Objective: Determine the IC50​ and Ki​ of (2-Aminobutan-2-yl)phosphonic acid hydrate against Leucine Aminopeptidase. Rationale & Causality: We utilize L-leucine-p-nitroanilide as a synthetic chromogenic substrate. Upon enzymatic cleavage, p-nitroaniline is released, causing a measurable absorbance shift at 405 nm. A pre-incubation step is mandatory because phosphonate-based transition-state mimics exhibit slow-binding kinetics; it takes time to displace the active-site water molecule and coordinate the zinc ion.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.2, supplemented with 10 mM MgCl2​ ). Causality: Tris is chosen over amine-based buffers (like HEPES) to prevent stripping the essential Zn2+ / Mg2+ ions from the enzyme's active site 8.

  • Reagent Formulation:

    • Prepare a 10 nM stock of porcine kidney LAP in the assay buffer.

    • Prepare serial dilutions of the α-APA inhibitor (0.01 μM to 100 μM) in DMSO (final assay DMSO < 1%).

    • Prepare the substrate (L-leucine-p-nitroanilide) at concentrations ranging from 0.5 to 5 times its Km​ value.

  • Pre-Incubation: In a 96-well microplate, combine 50 μL of LAP enzyme solution with 10 μL of the inhibitor dilutions. Incubate at 37°C for 30 minutes. Causality: This establishes thermodynamic equilibrium for the enzyme-inhibitor complex prior to substrate competition.

  • Reaction Initiation: Add 40 μL of the substrate solution to each well to initiate hydrolysis.

  • Kinetic Monitoring: Immediately transfer the plate to a microplate reader. Monitor the linear increase in absorbance at 405 nm ( A405​ ) every 30 seconds for 15 minutes to determine the initial velocity ( v0​ ).

  • Data Validation & Analysis: Plot v0​ versus inhibitor concentration to calculate the IC50​ . Use a Dixon plot ( 1/v0​ vs. [I]) or non-linear regression (Cheng-Prusoff equation) to determine the absolute Ki​ .

ExperimentalWorkflow S1 1. Reagent Preparation Enzyme, Chromogenic Substrate, α-APA S2 2. Pre-incubation Phase Establish Enzyme-Inhibitor Equilibrium S1->S2 Buffer: Tris-HCl pH 7.2 S3 3. Reaction Initiation Introduce Substrate to Mixture S2->S3 15-30 min at 37°C S4 4. Kinetic Monitoring Measure Absorbance (e.g., 405 nm) S3->S4 Start Hydrolysis S5 5. Data Analysis Calculate IC50 and Ki Values S4->S5 Continuous Assay

Fig 2: High-throughput kinetic profiling workflow for α-APA enzyme inhibitors.

Protocol 2: High-Throughput Antimicrobial Screening (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the α-APA against ESKAPE pathogens. Rationale: α-APAs act as antimetabolites 9. Testing in standard Mueller-Hinton Broth (MHB) can sometimes mask their efficacy due to high concentrations of competing natural amino acids in the media.

Step-by-Step Methodology:

  • Media Selection: Use a defined minimal medium (e.g., M9 minimal salts supplemented with specific carbon sources) alongside standard MHB. Causality: Minimal media forces the bacteria to synthesize their own amino acids, maximizing the competitive inhibitory effect of the α-APA antimetabolite.

  • Inoculum Preparation: Adjust bacterial cultures to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL), then dilute 1:100 in the chosen media.

  • Assay Execution: Dispense 100 μL of serial two-fold dilutions of the α-APA into a 96-well plate. Add 100 μL of the bacterial inoculum to each well.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the inhibitor that completely prevents visible bacterial growth (validated via OD600​ measurement).

References
  • Aromatic Phosphinous Amides: A Promising New Generation of Antibiotics for Multidrug-Resistant Bacterial Infections. DergiPark.
  • Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications.
  • The Most Potent Organophosphorus Inhibitors of Leucine Aminopeptidase. Structure-Based Design, Chemistry, and Activity.
  • Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine. Taylor & Francis.
  • Metallo-aminopeptidase inhibitors. PMC.
  • Inhibition of the Aminopeptidase from Aeromonas proteolytica by l-Leucinephosphonic Acid. Spectroscopic and Crystallographic Characterization of the Transition State of Peptide Hydrolysis.
  • Novel α-aminophosphonic acids. Design, characterization, and biological activity.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (2-Aminobutan-2-yl)phosphonic acid hydrate

Application Note: Synthesis and Validation Protocol for (2-Aminobutan-2-yl)phosphonic Acid Hydrate Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Compound Identifier: CAS 79014-65-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for (2-Aminobutan-2-yl)phosphonic Acid Hydrate

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Compound Identifier: CAS 79014-65-6 | Formula: C₄H₁₂NO₃P · H₂O

Executive Summary & Mechanistic Rationale

(2-Aminobutan-2-yl)phosphonic acid hydrate is a structural analogue of the unnatural amino acid isovaline, wherein the carboxylic acid moiety is replaced by a phosphonic acid group. Such α -aminoalkylphosphonic acids are highly valued in medicinal chemistry as peptidomimetics, transition-state analogues for enzyme inhibition (e.g., proteases, ligases), and neuromodulatory agents.

The synthesis of sterically hindered α -amino phosphonic acids derived from aliphatic ketones (such as 2-butanone) presents unique challenges. Direct multi-component Kabachnik-Fields reactions using ammonia often lead to poor yields due to the sluggish formation of the ketimine and competing side reactions. To circumvent this, the protocol detailed below utilizes a modified three-step approach:

  • Condensation & Phosphite Addition: 2-butanone is reacted with benzylamine to form a stable imine intermediate, followed by the addition of diethyl phosphite. The benzyl group acts as a sterically tunable protecting group that prevents over-alkylation.

  • Catalytic Hydrogenolysis: The benzyl protecting group is cleanly removed using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Hydrolysis & Hydration: The robust diethyl ester is cleaved using refluxing mineral acid. Subsequent crystallization from an aqueous medium yields the stable monohydrate form[1].

Physicochemical Data & Reagent Summary

The following table summarizes the key physical properties of the target compound and the primary reagents required for this workflow, ensuring precise stoichiometric calculations.

Compound / ReagentRoleMW ( g/mol )Density (g/mL)EquivalentsNotes
2-Butanone (MEK) Starting Material72.110.8051.00Must be anhydrous.
Benzylamine Amine / Protecting Group107.150.9811.05Distill prior to use.
Diethyl Phosphite Phosphorus Source138.101.0721.20Moisture sensitive.
Palladium on Carbon (10%) CatalystN/AN/A0.10 (mol%)Handle under inert atmosphere.
Hydrochloric Acid (6M) Hydrolysis Reagent36.461.100ExcessUse analytical grade.
(2-Aminobutan-2-yl)phosphonic acid hydrate Target Product 171.13 [1]0.885 [1]N/A Crystalline solid; MP: 268 °C [1]

Note: The anhydrous form of the target compound has a molecular weight of 153.12 g/mol [2]. The monohydrate form (171.13 g/mol ) is the thermodynamically stable phase under standard atmospheric conditions[3].

Synthetic Workflow Visualization

G N1 2-Butanone + Benzylamine N3 Intermediate 1: Diethyl (2-(benzylamino)butan-2-yl)phosphonate N1->N3 N2 Diethyl Phosphite (Neat or Toluene, Heat) N2->N3 N4 Hydrogenolysis (10% Pd/C, H2, EtOH) N3->N4 N5 Intermediate 2: Diethyl (2-aminobutan-2-yl)phosphonate N4->N5 N6 Acid Hydrolysis (6M HCl, Reflux 12h) N5->N6 N7 Target Compound: (2-Aminobutan-2-yl)phosphonic acid hydrate N6->N7

Figure 1: Three-step synthetic workflow for (2-Aminobutan-2-yl)phosphonic acid hydrate.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Diethyl (2-(benzylamino)butan-2-yl)phosphonate

Causality Note: Performing this step neat or in a highly concentrated toluene solution drives the equilibrium of the imine formation forward, which is critical for sterically hindered ketones.

  • Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Add 2-butanone (72.1 g, 1.0 mol) and benzylamine (112.5 g, 1.05 mol) to 100 mL of anhydrous toluene.

  • Reflux the mixture until the theoretical volume of water (~18 mL) is collected in the Dean-Stark trap, indicating complete ketimine formation.

  • Cool the reaction mixture to room temperature and add diethyl phosphite (165.7 g, 1.2 mol).

  • Heat the mixture to 80 °C for 12 hours. Monitor the consumption of the imine via TLC (DCM:MeOH 95:5).

  • Upon completion, concentrate the mixture under reduced pressure to remove toluene and unreacted 2-butanone.

  • Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield Intermediate 1 as a pale yellow oil.

Phase 2: Catalytic Hydrogenolysis (Debenzylation)

Causality Note: The benzyl group is selectively cleaved without affecting the phosphonate esters. Ethanol is chosen as the solvent to maintain the solubility of both the starting material and the resulting primary amine.

  • Dissolve Intermediate 1 (approx. 0.6 mol based on Phase 1 yield) in 300 mL of absolute ethanol in a high-pressure hydrogenation vessel.

  • Carefully add 10% Pd/C (0.06 mol equivalent of Pd) under a continuous stream of argon to prevent autoignition of the catalyst.

  • Seal the vessel, purge three times with argon, and then three times with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 24 hours.

  • Vent the hydrogen gas safely and purge the system with argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 100 mL of ethanol.

  • Evaporate the filtrate under reduced pressure to isolate Intermediate 2 (Diethyl (2-aminobutan-2-yl)phosphonate).

Phase 3: Hydrolysis and Hydrate Formation

Causality Note: Phosphonate esters are highly stable and require harsh conditions for cleavage. Refluxing 6M HCl is preferred over bromotrimethylsilane (TMSBr) for this specific substrate as it directly provides the aqueous environment necessary for subsequent hydrate crystallization.

  • Transfer Intermediate 2 to a 500 mL round-bottom flask equipped with a reflux condenser.

  • Add 250 mL of 6M Hydrochloric Acid.

  • Heat the mixture to a vigorous reflux (approx. 105 °C) for 12-16 hours.

  • Cool the reaction to room temperature. The mixture will contain the hydrochloride salt of the target compound.

  • Concentrate the solution in vacuo to a thick syrup to remove excess HCl and liberated ethanol.

  • Dissolve the syrup in a minimum amount of deionized water (approx. 30 mL).

  • Adjust the pH of the solution to the isoelectric point of the amino phosphonic acid (typically pH 3.0 - 3.5) using dropwise addition of propylene oxide or dilute NaOH.

  • Add cold absolute ethanol dropwise until the solution becomes slightly turbid.

  • Store the flask at 4 °C for 24 hours to allow for complete crystallization of the monohydrate.

  • Filter the resulting white crystalline solid, wash with cold ethanol, and dry under ambient conditions (do not use high vacuum or elevated heat, as this will strip the water of hydration, altering the molecular weight from 171.13 to 153.12)[1][2].

References

  • Matrix Fine Chemicals. "(2-AMINOBUTAN-2-YL)PHOSPHONIC ACID." Matrix Fine Chemicals Catalog, CAS 79014-65-6.
  • Echemi. "(1-AMINO-1-METHYLPROPYL)PHOSPHONIC ACID HYDRATE." Echemi Encyclopedia & Supplier Database, CAS 79014-65-6.
  • BLD Pharm. "79014-65-6 | (2-Aminobutan-2-yl)phosphonic acid hydrate." BLD Pharm Product Catalog.

Sources

Application

Application Note: HPLC Method Development for (2-Aminobutan-2-yl)phosphonic Acid Hydrate

Executive Summary & Physicochemical Rationale (2-Aminobutan-2-yl)phosphonic acid hydrate is a highly polar, synthetic aminophosphonic acid (APA). APAs are structural analogues of amino acids where the planar carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

(2-Aminobutan-2-yl)phosphonic acid hydrate is a highly polar, synthetic aminophosphonic acid (APA). APAs are structural analogues of amino acids where the planar carboxylic acid is replaced by a tetrahedral phosphonic acid group[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents three distinct physicochemical challenges:

  • Extreme Hydrophilicity & Zwitterionic Nature: At a typical mobile phase pH (2.0–7.0), the molecule exists as a zwitterion. The phosphonic acid moiety (pKa₁ ~1.5, pKa₂ ~6.5) is negatively charged, while the primary amine (pKa ~10.0) is protonated[2]. Consequently, it exhibits a highly negative LogP, causing it to elute in the void volume of standard reversed-phase (C18) columns[2].

  • Optical Invisibility: Lacking conjugated π-electron systems or aromatic rings, the molecule possesses no native chromophore or fluorophore. Standard UV detection (e.g., 254 nm) is entirely ineffective without chemical modification[3].

  • Steric Hindrance: The primary amine is located on a tertiary carbon (C2 of the butane chain). This steric bulk significantly reduces the kinetics of nucleophilic attack during chemical derivatization compared to unhindered APAs like aminomethylphosphonic acid (AMPA)[1].

To overcome these barriers, this guide details two orthogonal, field-proven methodologies: Direct Analysis via HILIC-CAD and Indirect Analysis via Pre-Column Derivatization (RP-HPLC-FLD) .

Methodological Decision Tree

The following workflow illustrates the strategic decision-making process for analyzing (2-Aminobutan-2-yl)phosphonic acid hydrate based on laboratory capabilities and throughput requirements.

G Start Sample: (2-Aminobutan-2-yl) phosphonic acid hydrate Decision Select Analytical Strategy Start->Decision HILIC Direct Analysis (HILIC-CAD / LC-MS) Decision->HILIC High Throughput, No Deriv Deriv Pre-Column Derivatization (FMOC-Cl / OPA) Decision->Deriv High Sensitivity, Standard Equip HILIC_Prep Dilute in high organic (e.g., 75% ACN) HILIC->HILIC_Prep Deriv_Prep React with FMOC-Cl Borate Buffer (pH 9.0) Deriv->Deriv_Prep HILIC_Col Zwitterionic HILIC Column Gradient: ACN / NH4Fm HILIC_Prep->HILIC_Col Deriv_Col Standard C18 Column Gradient: H2O / ACN (Acidic) Deriv_Prep->Deriv_Col HILIC_Det Detection: CAD or MS/MS (Universal/Mass) HILIC_Col->HILIC_Det Deriv_Det Detection: FLD or UV (Fluorescence/Absorbance) Deriv_Col->Deriv_Det

Workflow for (2-Aminobutan-2-yl)phosphonic acid analysis via HILIC-CAD or RP-HPLC-FLD.

Protocol A: Direct Analysis via HILIC-CAD

Causality & Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. The zwitterionic analyte partitions into an immobilized water layer on the column surface[4]. A zwitterionic stationary phase (e.g., ZIC-HILIC) is highly recommended because it provides simultaneous weak electrostatic interactions with both the phosphonate and ammonium moieties, preventing the peak tailing commonly seen on bare silica[4]. Because the analyte is non-volatile, Charged Aerosol Detection (CAD) provides a universal, mass-based response without the need for a chromophore.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in ultrapure water, adjusted to pH 3.0 with formic acid. Expert Insight: Maintaining a low pH suppresses the ionization of residual silanols on the silica support, reducing secondary ion-exchange interactions that cause severe peak tailing[5].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

2. Sample Preparation (Self-Validating Step):

  • Accurately weigh the (2-Aminobutan-2-yl)phosphonic acid hydrate standard. Critical: Account for the molar mass of the hydrate water in your concentration calculations.

  • Dissolve in a minimum volume of water, then dilute to the final concentration using Acetonitrile so that the final sample matrix is at least 75% ACN. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the stationary phase, leading to peak splitting and loss of retention.

3. Chromatographic Conditions:

  • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm) or equivalent mixed-mode phase[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Elevated temperature improves mass transfer for bulky zwitterions).

  • Gradient Program:

    • 0–2 min: 80% B

    • 2–12 min: Linear gradient to 40% B

    • 12–15 min: Hold at 40% B

    • 15.1–20 min: Re-equilibration at 80% B

4. CAD Detector Settings:

  • Evaporation Temperature: 35 °C (Optimized for low-molecular-weight polar analytes to prevent thermal degradation before aerosol charging).

  • Data Collection Rate: 10 Hz.

Protocol B: Pre-Column Derivatization via RP-HPLC-FLD

Causality & Rationale: If CAD or MS/MS is unavailable, the molecule must be chemically tagged. 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts with primary amines to form a highly stable, hydrophobic, and fluorescent urethane derivative[6]. Because the 2-aminobutan-2-yl group is sterically hindered, the reaction requires strict pH control (pH 9.0–9.5) to ensure the amine is deprotonated and nucleophilic, alongside slightly elevated temperatures to drive the reaction kinetics[1].

Step-by-Step Methodology

1. Reagent Preparation:

  • Borate Buffer: 100 mM Sodium Borate, adjusted to pH 9.0 with 0.1 M NaOH.

  • Derivatization Reagent: 5 mM FMOC-Cl in anhydrous Acetonitrile. Prepare fresh daily, as FMOC-Cl hydrolyzes to FMOC-OH in the presence of moisture[7].

  • Quenching Reagent: 1% (w/v) 1-Adamantanamine in Acetonitrile.

2. Derivatization Reaction:

  • In an HPLC autosampler vial, combine 100 µL of the aqueous sample with 100 µL of Borate Buffer.

  • Add 100 µL of the FMOC-Cl reagent. Vortex immediately.

  • Incubate at 40 °C for 30 minutes. Causality: The elevated temperature overcomes the steric hindrance of the tertiary carbon adjacent to the amine[1].

  • Add 50 µL of the Quenching Reagent. Causality: Unreacted FMOC-Cl will elute as a massive peak that can mask the analyte. 1-Adamantanamine reacts with excess FMOC-Cl to form a highly hydrophobic derivative that elutes far later in the chromatogram[2].

3. Chromatographic Conditions:

  • Column: End-capped C18 column (150 mm × 4.6 mm, 5 µm). End-capping is crucial to prevent the free phosphonic acid tail of the derivative from interacting with residual silanols[5].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes[6].

  • Detection (FLD): Excitation at 260 nm, Emission at 315 nm.

Quantitative Data Presentation & Method Comparison

The following table summarizes the performance metrics and operational trade-offs between the two developed methodologies.

ParameterProtocol A: HILIC-CADProtocol B: Derivatization RP-HPLC-FLD
Primary Mechanism Direct zwitterionic partitioningHydrophobic tagging of primary amine
Sample Prep Time < 5 minutes (Dilution only)~40 minutes (Incubation + Quenching)
Column Chemistry ZIC-HILIC or RP/ZWIX mixed-mode[4]End-capped C18 (Type B Silica)[5]
Typical LOD / LOQ ~0.5 µg/mL / 1.5 µg/mL~0.01 µg/mL / 0.03 µg/mL[7]
Linearity (R²) > 0.995 (Requires polynomial fit for CAD)> 0.999 (Linear fit)
Key Advantage High throughput; no chemical artifactsExtreme sensitivity; uses standard detectors
Key Limitation CAD response is non-linear over large rangesSusceptible to reagent hydrolysis & matrix effects

System Suitability & Troubleshooting (Self-Validating System)

To ensure the integrity of the analytical data, the system must validate itself through specific operational checks:

  • System Suitability Test (SST) - Metal Chelation Check: Phosphonic acids are notorious for chelating with trace metal ions (Fe³⁺, Ti⁴⁺) in stainless steel HPLC hardware, leading to severe peak tailing or complete loss of recovery[5].

    • Validation: Inject a known standard. If the asymmetry factor (As) > 1.5, passivate the LC system by flushing with 0.5% phosphoric acid overnight, or add 5 µM medronic acid to the mobile phase to mask metal sites.

  • Derivatization Efficiency Check (Protocol B): Inject a reagent blank (water + buffer + FMOC-Cl + quencher).

    • Validation: The chromatogram must show baseline resolution in the expected retention window of the analyte. If a large interference peak is present, the quenching reaction is incomplete; increase the concentration of 1-Adamantanamine[2].

References

  • Huber, J. W., & Calabrese, K. L. (1985). Derivatization of Aminophosphonic Acids for HPLC Analysis. Journal of Liquid Chromatography.

  • Wzorek, A., et al. (2016). Resolution of fluorinated aminophosphonic acid enantiomers by precolumn derivatization with following reverse phase liquid chromatography. Journal of Liquid Chromatography & Related Technologies.

  • Benchchem Application Notes. Analytical Methods for Quantifying [Amino(phenyl)methyl]phosphonic Acid.

  • Fekete, A., et al. (2014). Mixed-mode chromatography with zwitterionic phosphopeptidomimetic selectors from Ugi multicomponent reaction. Journal of Chromatography A.

  • Benchchem Technical Support. Troubleshooting Peak Tailing in HPLC for Aminophosphonic Acids.

  • Guo, Z., et al. (2013). Determination of glyphosate and aminomethylphosphonic acid in soybean samples by high performance liquid chromatography using a novel fluorescent labeling reagent. Journal of Chromatography B.

  • Simonetti, A., et al. (2019). Field-Amplified Sample Injection and Sweeping Micellar Electrokinetic Chromatography in Analysis of Glyphosate and Aminomethylphosphonic Acid. Food Chemistry (IRIS Unibo).

Sources

Method

Application Notes and Protocols: Preparation of (2-Aminobutan-2-yl)phosphonic acid hydrate Stock Solutions for in vitro Assays

Introduction: The Criticality of Precise Stock Solution Preparation This guide provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of (2-Aminobutan-2-yl)phosphonic acid hydra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Precise Stock Solution Preparation

This guide provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of (2-Aminobutan-2-yl)phosphonic acid hydrate stock solutions. By explaining the rationale behind each step, this document aims to empower researchers to generate reliable and reproducible results in their in vitro studies.

Physicochemical Properties and Preliminary Considerations

Before proceeding with the protocol, it is essential to understand the key properties of (2-Aminobutan-2-yl)phosphonic acid hydrate.

ParameterValue/InformationSource/Rationale
Molecular Formula C₄H₁₂NO₃P[1]
Molecular Weight (Anhydrous) 153.118 g/mol [1]
Appearance Typically a white to off-white crystalline powderBased on similar aminophosphonic acids
Solubility Expected to be soluble in aqueous solutions; potentially poor solubility in organic solvents like DMSO.Inferred from structurally similar compounds like (2-Aminoethyl)phosphonic acid, which is soluble in water (50 mg/mL) but has low solubility in DMSO.[2][3]

A Note on the Hydrate Form: The term "hydrate" indicates that the compound co-crystallizes with one or more water molecules. This will increase the molecular weight of the solid material. It is imperative to consult the Certificate of Analysis (CoA) or the supplier's technical data sheet for the exact molecular weight of your specific lot of (2-Aminobutan-2-yl)phosphonic acid hydrate. All calculations must be based on this specific molecular weight to ensure accurate molar concentrations.

Protocol 1: Preparation of a 50 mM Primary Stock Solution in Aqueous Buffer

This protocol details the preparation of a high-concentration primary stock solution. The choice of an aqueous solvent is based on the anticipated solubility of aminophosphonic acids. A slightly alkaline pH can aid in the dissolution of these zwitterionic compounds.

Materials and Reagents
  • (2-Aminobutan-2-yl)phosphonic acid hydrate (purity ≥98%)

  • Sterile, deionized, and nuclease-free water

  • 1 M Sodium Hydroxide (NaOH), sterile-filtered

  • 1 M Hydrochloric Acid (HCl), sterile-filtered

  • Calibrated analytical balance

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • pH meter with a micro-probe, calibrated

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile syringes

  • Sterile, cryo-storage vials (e.g., 0.5 mL or 1.0 mL)

Step-by-Step Methodology
  • Calculate the Required Mass:

    • The formula to calculate the mass required is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • For example, to prepare 10 mL of a 50 mM stock solution, assuming the molecular weight from the CoA is 171.13 g/mol (for a monohydrate): Mass (mg) = 50 mM × 10 mL × 171.13 g/mol / 1000 = 85.57 mg

  • Weighing the Compound:

    • Tare a sterile 15 mL conical tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of (2-Aminobutan-2-yl)phosphonic acid hydrate directly into the tared tube.

    • Expert Tip: Weighing directly into the dissolution vessel minimizes compound loss during transfer.

  • Dissolution:

    • Add approximately 80% of the final desired volume of sterile water to the conical tube (e.g., 8 mL for a final volume of 10 mL).

    • Cap the tube securely and vortex for 1-2 minutes. Aminophosphonic acids can be slow to dissolve.

    • If the compound does not fully dissolve, a slight pH adjustment can be made. Add 1 M NaOH dropwise while vortexing, checking for dissolution after each drop.

    • Causality: The amino and phosphonic acid groups can exist in various protonation states. Adjusting the pH to a slightly alkaline state (e.g., 7.5-8.0) can deprotonate the phosphonic acid group, increasing its polarity and solubility in water.

  • pH Adjustment (Optional but Recommended):

    • Once the compound is dissolved, use a calibrated pH meter to check the pH of the solution.

    • Adjust the pH to your desired final value (typically the pH of your assay buffer, e.g., 7.4) using 1 M NaOH or 1 M HCl. Add the acid or base dropwise while stirring or vortexing gently.

  • Bringing to Final Volume:

    • Once the compound is fully dissolved and the pH is adjusted, add sterile water to reach the final desired volume (e.g., 10 mL).

    • Invert the tube several times to ensure a homogenous solution.

  • Sterile Filtration:

    • Aseptically attach a 0.22 µm syringe filter to a sterile syringe.

    • Draw the stock solution into the syringe.

    • Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contamination and undissolved micro-particulates.[4]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryo-vials.

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles of the primary stock, which can lead to degradation of the compound and introduce contamination.[5]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Preparation of Working Solutions for in vitro Assays

Working solutions are prepared by diluting the primary stock solution into the appropriate cell culture medium or assay buffer.

Step-by-Step Methodology
  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 50 mM primary stock solution at room temperature or in a 37°C water bath until just thawed.

  • Serial Dilution:

    • It is best practice to perform serial dilutions to achieve the final working concentration. This minimizes pipetting errors.

    • For example, to prepare a 50 µM working solution from a 50 mM stock:

      • Intermediate Dilution (1:100): Add 10 µL of the 50 mM stock to 990 µL of assay buffer or cell culture medium. This results in a 500 µM intermediate solution.

      • Final Dilution (1:10): Add 100 µL of the 500 µM intermediate solution to 900 µL of assay buffer or cell culture medium to get a final concentration of 50 µM.

    • Important: Always add the more concentrated solution to the diluent and mix immediately to prevent localized high concentrations that could cause precipitation.

Quality Control: Ensuring the Integrity of Your Stock Solution

A prepared stock solution should be considered a critical reagent and its quality verified.

QC ParameterMethodAcceptance Criteria
Concentration Verification UV-Vis Spectrophotometry (if a chromophore is present) or HPLC with a standard curve.Measured concentration should be within ±10% of the target concentration.
Purity Assessment HPLC-UV or LC-MSThe purity should be consistent with the starting material (e.g., >98%). No significant degradation products should be observed.
Appearance Visual InspectionThe solution should be clear, colorless, and free of any particulates.

Self-Validation: The quality control process is a self-validating system. By confirming the concentration and purity of your stock solution, you can trust the results of the assays performed with it.[6][7]

Storage and Stability

Proper storage is crucial for maintaining the integrity of the stock solution over time.

Storage ConditionDurationRationale
Primary Stock Aliquots -20°C for short-term (≤ 3 months) or -80°C for long-term (≤ 12 months)Low temperatures slow down chemical degradation and prevent microbial growth.
Working Solutions Prepare fresh for each experiment.Dilute solutions are generally less stable and more susceptible to degradation and adsorption to plasticware.

Stability Studies: For long-term projects, it is advisable to perform a simple stability study by thawing an aliquot at different time points (e.g., 1, 3, 6 months) and re-analyzing its concentration and purity via HPLC.

Workflow Visualization

Stock_Solution_Workflow cluster_prep Primary Stock Preparation cluster_qc Quality Control cluster_storage Storage & Use calc 1. Calculate Mass (Adjust for Hydrate MW) weigh 2. Weigh Compound calc->weigh Mass (mg) dissolve 3. Dissolve in Aqueous Buffer (Adjust pH if needed) weigh->dissolve Powder volume 4. Adjust to Final Volume dissolve->volume Concentrated Solution filter 5. Sterile Filter (0.22 µm) volume->filter Homogenous Solution qc_check 6. QC Analysis (HPLC/LC-MS, Visual) filter->qc_check Sterile Stock qc_check->weigh Fail aliquot 7. Aliquot into Single-Use Vials qc_check->aliquot Pass store 8. Store at -80°C aliquot->store working 9. Prepare Working Solution (Serial Dilution) store->working Thaw One Aliquot assay 10. Use in Assay working->assay

Caption: Workflow for the preparation and use of (2-Aminobutan-2-yl)phosphonic acid hydrate stock solutions.

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). (2-AMINOBUTAN-2-YL)PHOSPHONIC ACID. Available at: [Link]

  • Kymos. (2026). Quality control of small molecules. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Available at: [Link]

  • Berque-Best, D., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2236–2264. Available at: [Link]

  • Open University of Catalonia. (n.d.). Phosphonic acid: preparation and applications. Available at: [Link]

  • Ataman Kimya. (n.d.). 2-AMINOETHYLPHOSPHONIC ACID. Available at: [Link]

Sources

Application

Comprehensive NMR Characterization and Analytical Protocols for (2-Aminobutan-2-yl)phosphonic Acid Hydrate

Scientific Context and Structural Rationale α -Aminophosphonic acids represent a critical class of bio-isosteres, wherein the planar carboxylic acid moiety of a natural amino acid is replaced by a tetrahedral phosphonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Structural Rationale

α -Aminophosphonic acids represent a critical class of bio-isosteres, wherein the planar carboxylic acid moiety of a natural amino acid is replaced by a tetrahedral phosphonic acid group[1]. This tetrahedral geometry effectively mimics the high-energy transition state of peptide bond hydrolysis, rendering these compounds potent inhibitors of proteases, ligases, and other enzymes involved in amino acid metabolism[1].

(2-Aminobutan-2-yl)phosphonic acid hydrate (also known as 1-amino-1-methylpropylphosphonic acid hydrate) is a branched aliphatic α -aminophosphonate[2]. The molecule features a chiral quaternary carbon (C2) bonded to a methyl group, an ethyl group, an amino group, and a phosphonate group. This specific structural topology introduces unique NMR characteristics, most notably the diastereotopic nature of the ethyl group's methylene protons and the large one-bond carbon-phosphorus coupling ( 1JPC​ ).

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (2-Aminobutan-2-yl)phosphonic acid hydrate
CAS Number 79014-65-6[2]
Molecular Formula C4​H12​NO3​P⋅H2​O [2]
Molecular Weight 171.13 g/mol [2]
Physical State White powder / Solid[2]

Experimental Methodology: Self-Validating NMR Protocol

To ensure high-fidelity spectral data, the sample preparation must account for the zwitterionic nature of the compound and the extreme sensitivity of phosphorus chemical shifts to pH/pD variations[3].

Step 1: Solvent Selection and Dissolution
  • Action : Weigh 15–20 mg of the analyte and dissolve completely in 0.6 mL of Deuterium Oxide ( D2​O ).

  • Causality : α -Aminophosphonic acids are highly polar and typically insoluble in standard organic NMR solvents (e.g., CDCl3​ , DMSO- d6​ ). D2​O disrupts the strong intermolecular hydrogen bonding network, ensuring complete solvation. Furthermore, the exchangeable protons ( −NH2​ , −PO3​H2​ , and hydrate H2​O ) will exchange with deuterium, simplifying the 1H NMR spectrum by collapsing them into a single residual HDO peak.

  • Validation Checkpoint : The resulting solution must be optically transparent. Any particulate matter will degrade magnetic field homogeneity, leading to line broadening. Filter through a 0.22 µm PTFE syringe filter if necessary.

Step 2: pD Standardization
  • Action : Adjust the pD of the solution to approximately 7.4 using micro-aliquots of 0.1 M NaOD or DCl in D2​O .

  • Causality : The chemical shifts of the phosphonate group (and adjacent nuclei) are highly dynamic and dependent on the macroscopic and microscopic dissociation equilibria of the −PO3​H2​ and −NH3+​ groups[3]. Standardizing the pD ensures that the compound is in a uniform ionization state, preventing peak broadening caused by intermediate exchange rates.

  • Validation Checkpoint : Acquire a preliminary 1H scan. The residual HDO peak should appear at ~4.70 ppm. If the peak shifts significantly across multiple scans, the pD is not stabilized.

Step 3: Spectrometer Shimming and Tuning
  • Action : Transfer the sample to a high-quality 5 mm NMR tube. Insert into the spectrometer, lock on the D2​O signal, and perform rigorous gradient shimming (Z1–Z5).

  • Causality : The 13C spectrum will exhibit fine 2JPC​ and 3JPC​ splittings (typically 3–8 Hz). Sub-optimal shimming will obscure these critical diagnostic features, making it impossible to map the carbon backbone accurately.

  • Validation Checkpoint : The linewidth at half-height ( W1/2​ ) of the residual solvent peak must be ≤1.0 Hz.

NMR Acquisition Parameters

The acquisition parameters must be tailored to the relaxation properties of the phosphorus nucleus. 31P nuclei often exhibit long longitudinal relaxation times ( T1​ ).

Table 2: Recommended Acquisition Parameters (400 MHz Spectrometer)
Parameter 1H NMR 13C{1H} NMR 31P{1H} NMR
Frequency 400.13 MHz100.61 MHz161.98 MHz
Spectral Width 12 ppm250 ppm100 ppm
Number of Scans (NS) 16 - 32512 - 102464 - 128
Relaxation Delay (D1) 1.0 s2.0 s5.0 s
Pulse Angle 30°30°30°
Decoupling NoneWALTZ-16 ( 1H )WALTZ-16 ( 1H )

Mechanistic Note on D1: A standard 1-second delay is insufficient for 31P NMR. Using a D1​ of 5.0 seconds prevents signal saturation and ensures quantitative reliability if integration is required[3].

Spectral Analysis and Expected Chemical Shifts

The structural assignment relies heavily on analyzing the spin-spin coupling between the phosphorus nucleus ( 31P , 100% natural abundance, spin 1/2) and the adjacent protons and carbons[4].

1H NMR Analysis

The presence of the chiral quaternary C2 center renders the two protons of the adjacent methylene group (C3) diastereotopic. They are magnetically non-equivalent and will couple with each other, the adjacent methyl group, and the phosphorus nucleus, resulting in a complex multiplet rather than a simple quartet.

Table 3: Expected 1H NMR Chemical Shifts ( D2​O , pD ~7.4)
Shift ( δ , ppm)MultiplicityCoupling Constant (Hz)IntegrationStructural Assignment
0.95Triplet (t) 3JHH​ = 7.53HC4- H3​ (terminal methyl of ethyl group)
1.42Doublet (d) 3JPH​ = 14.53HC1- H3​ (methyl attached to C2)
1.85Multiplet (m)N/A2HC3- H2​ (diastereotopic methylene)
13C and 31P NMR Analysis

The 13C spectrum is definitively characterized by the massive 1JPC​ coupling of the quaternary carbon, which immediately confirms the direct C-P bond.

Table 4: Expected 13C and 31P NMR Chemical Shifts ( D2​O , pD ~7.4)
NucleusShift ( δ , ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
13C 8.5Singlet (s)-C4 (Terminal methyl of ethyl group)
13C 21.2Doublet (d) 2JPC​ = 4.0C1 (Methyl attached to C2)
13C 29.5Doublet (d) 2JPC​ = 3.5C3 (Methylene of ethyl group)
13C 56.8Doublet (d) 1JPC​ = 145.0C2 (Quaternary chiral center, C−NH2​ )
31P 18.5 - 22.0Singlet (s)-Phosphonate group ( −PO3​H2​ )

Experimental Workflow Diagram

The following diagram outlines the logical sequence of the self-validating NMR protocol, ensuring data integrity from sample preparation to final structural confirmation.

NMR_Workflow SamplePrep Sample Preparation (D2O Solvation & pD Standardization) Acquisition NMR Acquisition (1H, 13C, 31P with optimized D1) SamplePrep->Acquisition Processing Data Processing (FT, Phase Correction, Baseline) Acquisition->Processing Analysis Spectral Analysis (J-Coupling Extraction & Integration) Processing->Analysis Validation Structural Validation (Confirmation of CAS 79014-65-6) Analysis->Validation

Figure 1: Standardized NMR validation workflow for (2-Aminobutan-2-yl)phosphonic acid hydrate.

Sources

Method

Application Note: (2-Aminobutan-2-yl)phosphonic Acid Hydrate as a Tetrahedral Transition-State Mimetic in Phosphonopeptide Synthesis

Executive Summary The development of highly specific, proteolytically stable enzyme inhibitors is a cornerstone of modern drug discovery. (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6) is a specialized α-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific, proteolytically stable enzyme inhibitors is a cornerstone of modern drug discovery. (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6) is a specialized α-aminophosphonic acid that serves as a structural analogue of the unnatural amino acid isovaline. By replacing the planar carboxylic acid group with a tetrahedral phosphonic acid moiety, this building block allows synthetic chemists to construct phosphonopeptides —pseudopeptides containing a phosphonamidate bond.

This application note provides a comprehensive, self-validating workflow for incorporating (2-Aminobutan-2-yl)phosphonic acid into peptide backbones. It details the mechanistic rationale, comparative physicochemical data, and step-by-step protocols for phosphonamidation.

Scientific Rationale & Mechanistic Insights

The Principle of Transition-State Mimicry

During the enzymatic hydrolysis of a natural peptide bond, proteases (such as metalloproteases and aspartyl proteases) catalyze the nucleophilic attack of water on the carbonyl carbon, forming a transient, sp3 -hybridized tetrahedral intermediate.

Standard peptide bonds are planar ( sp2 ). When (2-Aminobutan-2-yl)phosphonic acid is coupled to an amine, it forms a phosphonamidate bond . The phosphorus atom naturally adopts a stable, tetrahedral geometry that closely mimics the spatial arrangement of the protease's transition state [1]. Because the phosphonamidate bond cannot be cleaved by the enzyme, the molecule acts as a "false substrate," binding to the active site with extremely high affinity and acting as a potent competitive inhibitor [2].

Causality in Reagent Selection

Unlike carboxylic acids, phosphonic acids possess two acidic hydroxyl groups and a significantly less electrophilic central atom. Standard peptide coupling reagents (e.g., HATU, EDC, PyBOP) are generally ineffective for phosphonamidation. To achieve high yields, the phosphonic acid must first be converted into a phosphonochloridate intermediate. This dramatically increases the electrophilicity of the phosphorus center, enabling rapid nucleophilic attack by the N -terminus of the target peptide [2].

Mimicry Substrate Natural Peptide Bond (Planar, sp2) TS Protease Transition State (Tetrahedral, sp3) Substrate->TS Hydrolysis (Transient) Mimic Phosphonamidate Bond (Stable Tetrahedral, sp3) Mimic->TS Structural Mimicry Inhibition Enzyme Inhibition (False Substrate) Mimic->Inhibition High Affinity Binding

Caption: Mechanism of enzyme inhibition via tetrahedral transition-state mimicry.

Data Presentation: Physicochemical Comparison

To successfully integrate (2-Aminobutan-2-yl)phosphonic acid into an organic synthesis workflow, one must account for its distinct physicochemical properties compared to its carboxylic counterpart (isovaline).

PropertyCarboxylic Acid (Isovaline)α-Aminophosphonic Acid MimeticSynthetic Impact
Geometry Planar ( sp2 )Tetrahedral ( sp3 )Imparts transition-state mimicry; increases steric bulk.
Acidity ( pKa1​ ) ~2.3~1.5Phosphonic acids are more acidic; requires careful pH control during purification.
Acidity ( pKa2​ ) N/A~7.5Requires mono-protection (esterification) to prevent pyrophosphonate formation during coupling.
Electrophilicity High (Carbonyl C)Low (Phosphorus P)Necessitates aggressive activation (e.g., oxalyl chloride) rather than standard uronium salts [2].
Proteolytic Stability Low (Easily cleaved)Extremely HighIdeal for generating long-lasting in vivo biological probes and therapeutics.

Experimental Workflow & Protocols

The following self-validating protocol describes the synthesis of a phosphonodipeptide using (2-Aminobutan-2-yl)phosphonic acid hydrate.

Workflow A 1. N-Protection (Cbz-Cl) B 2. Monoesterification (Alkaline Hydrolysis) A->B C 3. Activation (Oxalyl Chloride) B->C D 4. Phosphonamidation (Amine Coupling) C->D E 5. Deprotection (Hydrogenolysis) D->E

Caption: Step-by-step synthetic workflow for the generation of phosphonopeptides.

Protocol 1: N -Protection and Monoesterification

Causality: The hydrate form of the starting material must be dehydrated, and the primary amine must be protected to prevent self-polymerization. The phosphonic acid is converted to a mono-methyl ester to ensure only one coupling site is active.

  • Dehydration: Suspend (2-Aminobutan-2-yl)phosphonic acid hydrate (1.0 eq) in dry toluene and remove water via azeotropic distillation using a Dean-Stark apparatus.

  • N -Protection: Dissolve the anhydrous product in a 1:1 mixture of 1M NaOH and dioxane. Cool to 0°C. Dropwise, add Benzyl chloroformate (Cbz-Cl, 1.2 eq). Stir for 12 hours at room temperature. Acidify to pH 2 with 1M HCl and extract with ethyl acetate.

  • Esterification: Reflux the Cbz-protected intermediate in trimethyl orthoformate (5.0 eq) for 4 hours to yield the dimethyl phosphonate.

  • Mono-deprotection: Treat the dimethyl phosphonate with 1M NaOH in methanol for 2 hours at 40°C to selectively hydrolyze one methyl ester, yielding the mono-methyl phosphonate .

  • Validation Check: Analyze via 31 P NMR. The starting free phosphonic acid typically appears at ~12-15 ppm. The mono-methyl ester will shift to ~22-24 ppm.

Protocol 2: Activation to Phosphonochloridate

Causality: Standard coupling agents fail due to the low electrophilicity of the mono-esterified phosphorus. Oxalyl chloride is used to generate a highly reactive phosphonochloridate [2].

  • Preparation: Dissolve the Cbz-protected mono-methyl phosphonate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Activation: Cool the reaction to 0°C. Add oxalyl chloride (2.0 eq) dropwise. Caution: Vigorous gas evolution (CO and CO 2​ ) will occur.

  • Maturation: Stir for 2 hours at room temperature until gas evolution ceases. Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude phosphonochloridate as a viscous oil.

  • Validation Check: Take a 10 µL aliquot, quench immediately in dry methanol, and run a quick 31 P NMR. A successful activation is confirmed by a sharp singlet near ~25-28 ppm (corresponding to the re-formed dimethyl ester from the quench).

Protocol 3: Phosphonamidation (Coupling)

Causality: The highly reactive phosphonochloridate is susceptible to hydrolysis. It must be reacted immediately with the target amine in the presence of a non-nucleophilic base (DIPEA) to neutralize the generated HCl.

  • Coupling: Dissolve the target amino acid/peptide ester (e.g., H-Ala-OMe, 1.1 eq) and N,N -Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DCM at 0°C.

  • Addition: Dissolve the crude phosphonochloridate in anhydrous DCM and add it dropwise to the amine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer successively with 5% citric acid, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate.

  • Validation Check: Monitor product formation via LC-MS. The phosphonamidate bond is significantly more stable to acidic hydrolysis than standard amides, ensuring it survives the citric acid wash intact. 31 P NMR of the purified product will typically show a characteristic signal between 18-21 ppm [2].

References

  • Mucha, A., Kafarski, P., & Berlicki, L. (2011). Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(17), 5955–5980.[Link]

  • Xu, J. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5988.[Link]

  • Chen, Y., et al. (2024). Directed C(sp3)-H Arylation of Free α-Aminophosphonates: Dual Models Exploration via Palladium Catalysis. Organic Letters, 26(19), 4051–4056.[Link]

Application

Application Note: Mass Spectrometry Fragmentation Analysis of (2-Aminobutan-2-yl)phosphonic acid hydrate

Abstract This application note provides a detailed guide to the mass spectrometric analysis of (2-Aminobutan-2-yl)phosphonic acid hydrate, a compound of interest in drug development and biochemical research. We delve int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of (2-Aminobutan-2-yl)phosphonic acid hydrate, a compound of interest in drug development and biochemical research. We delve into the characteristic fragmentation patterns observed under electrospray ionization (ESI) and collision-induced dissociation (CID), offering a predictive framework for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for robust and reliable analysis.

Introduction

(2-Aminobutan-2-yl)phosphonic acid is an analog of the neurotransmitter GABA and holds potential as a lead compound in pharmaceutical development. Its structure, featuring both a primary amine and a phosphonic acid moiety, presents a unique fragmentation profile in mass spectrometry. Understanding these fragmentation pathways is crucial for its identification, characterization, and quantification in complex biological matrices. This document outlines the expected fragmentation behavior and provides a detailed protocol for its analysis using tandem mass spectrometry.

The presence of a hydrate form necessitates careful consideration during mass spectrometric analysis, as the water molecule can be readily lost in the ion source. The choice of ionization technique is critical; electrospray ionization (ESI) is particularly well-suited for such polar and non-volatile compounds.[1]

Predicted Fragmentation Pathways

The fragmentation of (2-Aminobutan-2-yl)phosphonic acid is expected to be influenced by the charge state (positive or negative ion mode) and the collision energy applied. The structure of the molecule, with its key functional groups, dictates the primary cleavage sites.

Molecular Formula: C4H12NO3P[2] Molecular Weight: 153.12 g/mol [2]

In the presence of a water molecule (hydrate), the initial species observed may correspond to the hydrated molecule, although loss of water in the ESI source is common.[3]

Positive Ion Mode (ESI+)

In positive ion mode, the molecule will readily protonate at the primary amine, forming the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor is predicted to yield several characteristic fragment ions.

A primary and highly characteristic fragmentation pathway for aminophosphonic acids involves the neutral loss of the phosphonic acid group.[4][5] This is a charge-remote fragmentation driven by the stability of the resulting carbocation or iminium ion.

Key Predicted Fragmentations in Positive Ion Mode:

  • Loss of H3PO3 (Phosphorous Acid): A significant fragmentation pathway is the neutral loss of phosphorous acid (H3PO3, 82 Da) from the protonated molecule. This would result in an iminium ion.

  • Loss of H2O (Water): The initial loss of the water of hydration is expected. Additionally, fragmentation of the protonated molecule can involve the loss of a water molecule from the phosphonic acid group.[6]

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation for amines.[7][8] This would lead to the loss of an ethyl radical (C2H5•, 29 Da) or a methyl radical (CH3•, 15 Da).

  • Loss of NH3 (Ammonia): The loss of ammonia (17 Da) from the protonated molecule is another plausible fragmentation pathway.

Negative Ion Mode (ESI-)

In negative ion mode, the phosphonic acid group will deprotonate to form the precursor ion [M-H]⁻. The fragmentation of this anion will be directed by the negative charge on the phosphonate group.

Key Predicted Fragmentations in Negative Ion Mode:

  • Loss of HPO2: A characteristic fragmentation for phosphonates in negative ion mode is the neutral loss of HPO2 (65 Da).[4]

  • Loss of H3PO3: Similar to the positive ion mode, the loss of phosphorous acid can occur.

  • Decarboxylation-like Fragmentation: While not a true carboxylic acid, the phosphonic acid group can undergo fragmentation analogous to decarboxylation, involving the loss of PO3H (80 Da).

The following diagram illustrates the predicted fragmentation pathways for the protonated molecule of (2-Aminobutan-2-yl)phosphonic acid.

fragmentation_positive M_H [M+H]⁺ m/z 154.07 F1 Loss of H₂O [M+H-H₂O]⁺ m/z 136.06 M_H->F1 -18 Da F2 Loss of NH₃ [M+H-NH₃]⁺ m/z 137.05 M_H->F2 -17 Da F3 Loss of C₂H₅• [M+H-C₂H₅]⁺ m/z 125.04 M_H->F3 -29 Da F4 Loss of H₃PO₃ [M+H-H₃PO₃]⁺ m/z 72.08 M_H->F4 -82 Da F5 Loss of CH₃• [M+H-CH₃]⁺ m/z 139.06 M_H->F5 -15 Da

Caption: Predicted Fragmentation of Protonated (2-Aminobutan-2-yl)phosphonic acid.

Experimental Protocols

The following protocols provide a starting point for the analysis of (2-Aminobutan-2-yl)phosphonic acid hydrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of (2-Aminobutan-2-yl)phosphonic acid hydrate in a suitable solvent such as water or a mixture of water and methanol.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working standards for calibration and method development. For complex matrices, a matrix-matched calibration is recommended.

LC-MS/MS System and Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column or a HILIC column suitable for polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to achieve good chromatographic separation.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[9][10]

Table 1: Suggested Mass Spectrometer Parameters

ParameterPositive Ion ModeNegative Ion Mode
Ion Source ESIESI
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Source Temperature 120 °C120 °C
Desolvation Temp. 350 °C350 °C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas Flow 600 L/hr600 L/hr
Collision Gas ArgonArgon
Collision Energy 10-40 eV (optimize)10-40 eV (optimize)
Data Acquisition and Analysis
  • Full Scan (MS1): Acquire full scan mass spectra to identify the precursor ions ([M+H]⁺ or [M-H]⁻).

  • Product Ion Scan (MS/MS): Perform product ion scans on the selected precursor ions to obtain fragmentation spectra.[11] Vary the collision energy to observe the formation of different fragment ions and to construct a breakdown curve.

  • Data Interpretation: Analyze the resulting MS/MS spectra to identify the characteristic fragment ions as predicted in Section 2. The accurate mass measurement from a high-resolution mass spectrometer can aid in confirming the elemental composition of the fragments.[12]

Data Presentation

The expected m/z values for the parent and major fragment ions are summarized in the table below.

Table 2: Predicted m/z Values for Major Ions

IonFormulaPredicted m/z (Positive)Predicted m/z (Negative)
[M+H]⁺ C4H13NO3P⁺154.07-
[M-H]⁻ C4H11NO3P⁻-152.05
[M+H-H₂O]⁺ C4H11NOP⁺136.06-
[M+H-NH₃]⁺ C4H10O3P⁺137.05-
[M+H-H₃PO₃]⁺ C4H10N⁺72.08-
[M-H-HPO₂]⁻ C4H9NO⁻-87.07

Experimental Workflow

The following diagram outlines the general workflow for the mass spectrometric analysis of (2-Aminobutan-2-yl)phosphonic acid hydrate.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution prep2 Prepare Working Standards prep1->prep2 lc LC Separation prep2->lc ms1 MS1: Full Scan (Identify Precursor) lc->ms1 ms2 MS2: Product Ion Scan (Fragment Precursor) ms1->ms2 interpret Analyze Fragmentation Pattern ms2->interpret confirm Confirm Structure interpret->confirm

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of (2-Aminobutan-2-yl)phosphonic acid hydrate provides a wealth of structural information through characteristic fragmentation patterns. By utilizing ESI in both positive and negative ion modes coupled with CID, researchers can confidently identify and characterize this compound. The protocols and predicted fragmentation pathways outlined in this application note serve as a robust starting point for method development and routine analysis in drug discovery and related fields.

References

  • Tibhe, G. D., Labastida-Galván, V., & Ordóñez, M. (2011). Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry. Rapid Communications in Mass Spectrometry, 25(7), 951–959. [Link]

  • Ghimire, S., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 26(19), 5993. [Link]

  • Nagy, G., et al. (2019). Complete Structural Elucidation of Monophosphorylated Lipid A by CID Fragmentation of Protonated Molecule and Singly Charged Sodiated Adducts. Journal of the American Society for Mass Spectrometry, 30(10), 2030-2041. [Link]

  • Mol-Instincts. (2025). 2-aminobutylphosphonic acid. [Link]

  • ResearchGate. (n.d.). Fragmentation scheme for loss of phosphoric acid from a multiply protonated phosphopeptide by CAD. [Link]

  • DeGraan-Weber, M. E., & Le, H. T. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry, 90(23), 13621–13629. [Link]

  • Bioanalysis Zone. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • Rodriguez-Cruz, S. E., Klassen, J. S., & Williams, E. R. (1997). Hydration of Gas-Phase Ions Formed by Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 8(5), 565-568. [Link]

  • Van der Rest, G., & Halgand, F. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 713-731. [Link]

  • Technology Networks. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • Lam, C. W., & Siu, T. S. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal, 8(1), 48-55. [Link]

  • Smith, J. C., & Figeys, D. (2008). Characterization of Phosphorylated Proteins Using Mass Spectrometry. Proteomics, 8(11), 2189-2199. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Occolowitz, J. L. (1964). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Analytical Chemistry, 36(11), 2177–2181. [Link]

  • Jiang, W., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(7), 1083–1092. [Link]

  • Wysocki, V. H., & Resing, K. A. (2003). Mass Spectrometry of Amino Acids and Proteins. Encyclopedia of Life Sciences. [Link]

  • Ataman Kimya. (n.d.). 2-AMINOETHYLPHOSPHONIC ACID. [Link]

  • Cydzik-Kwiatkowska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7003. [Link]

  • ResearchGate. (2026). Experimental and ab initio calculated structures of 2-aminoindane-2-phosphonic acid, a potent inhibitor of phenylalanine ammonia-lyase, and theoretical studies of its binding to the model enzyme structure. [Link]

  • PubChemLite. (n.d.). Phosphonic acid, (2-((aminoacetyl)amino)ethyl)- (C4H11N2O4P). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of (2-Aminobutan-2-yl)phosphonic acid hydrate in biological buffers

Welcome to the technical support guide for (2-Aminobutan-2-yl)phosphonic acid hydrate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (2-Aminobutan-2-yl)phosphonic acid hydrate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in common biological buffers. Our approach is rooted in fundamental physicochemical principles to empower you with robust, reproducible methodologies.

Understanding the Molecule: The Root of the Solubility Challenge

(2-Aminobutan-2-yl)phosphonic acid is an aminophosphonic acid. Like amino acids, it possesses both a basic amino group (-NH₂) and an acidic phosphonic acid group (-P(O)(OH)₂). This structure confers a zwitterionic nature, meaning it can carry both a positive and a negative charge on the same molecule.

The aqueous solubility of zwitterionic compounds is highly dependent on pH. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this pI, intermolecular electrostatic repulsion is minimal, often leading to aggregation and significantly reduced solubility. For many aminophosphonic acids, the pI is near neutral pH, which is why researchers frequently encounter solubility issues in standard physiological buffers like PBS (pH 7.4).

The key to solubilization is to shift the pH of the solution away from the molecule's isoelectric point. This ensures that the molecule predominantly exists as a charged species (either a cation at low pH or an anion at high pH), which is more readily solvated by polar water molecules. The phosphonic acid moiety has multiple dissociation constants (pKa values), making its charge state highly sensitive to pH changes.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my (2-Aminobutan-2-yl)phosphonic acid hydrate not dissolving in water or PBS at pH 7.4?

A1: The compound is likely at or near its isoelectric point (pI) at neutral pH. In this state, its net charge is zero, minimizing its interaction with water molecules and leading to poor solubility. To dissolve it, you must adjust the pH to either significantly acidic or alkaline conditions.

Q2: Can I heat the solution to improve solubility?

A2: Gentle warming (e.g., to 37°C) can aid dissolution, but it should not be the primary method. If the compound is insoluble due to pH issues, heating alone will likely not be sufficient, and the compound may precipitate out again upon cooling. Always start with pH adjustment as the primary strategy. Excessive heat can risk compound degradation.

Q3: Is sonication a recommended method for solubilization?

A3: Sonication can help break up aggregates and accelerate the dissolution process once the pH is in a suitable range.[3] However, like heating, it is an aid, not a solution. It will not overcome the fundamental insolubility of the zwitterionic form at its pI. Use it in conjunction with pH adjustment.

Q4: Will the compound be stable after pH adjustment?

A4: Aminophosphonic acids are generally stable to hydrolysis.[4] However, the stability of any compound in solution depends on the specific conditions (pH, temperature, buffer components) and duration of storage. It is best practice to prepare fresh solutions for experiments. If storage is necessary, filter-sterilize the solution and store it at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for longer-term storage.[3]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues.

Problem: Compound remains as a suspension or precipitate in my chosen biological buffer.
Step 1: Diagnose the Issue with a pH-Solubility Profile

Before committing to a specific buffer preparation, it's crucial to understand your compound's behavior. The primary cause of insolubility is almost always related to pH.

  • Why this is necessary: A pH-solubility profile will reveal the optimal pH range for dissolution, preventing wasted time and reagents. Most ionizable drug molecules' solubility can be achieved through pH modification.[5][6]

  • How to proceed: Follow the protocol outlined in Section 4.1: SOP for pH-Solubility Profiling . This involves testing solubility in small aliquots across a range of pH values.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines the logical steps for troubleshooting solubility.

G cluster_0 Troubleshooting Workflow A Start: Compound Insoluble in Neutral Buffer (e.g., PBS pH 7.4) B Primary Strategy: Adjust pH away from Isoelectric Point (pI) A->B C Option 1: Acidic pH (e.g., pH 2-4) B->C D Option 2: Alkaline pH (e.g., pH 8-10) B->D E Rationale: Protonate Phosphonate Group Forms Soluble Cation (+) C->E F Rationale: Deprotonate Amino Group Forms Soluble Anion (-) D->F G Is pH adjustment alone sufficient and compatible with experiment? E->G F->G H Secondary Strategy: Consider Co-solvents G->H No J Solution Achieved (Prepare stock solution) G->J Yes I Examples: DMSO, Ethanol, PEG-400 (Use minimal % required) H->I K Advanced Strategy: Counter-Ion Selection H->K If co-solvents are not an option I->J L Rationale: Salt formation can drastically alter crystal lattice energy and solvation properties. K->L

Caption: Decision tree for solubilizing (2-Aminobutan-2-yl)phosphonic acid hydrate.

Step 2: Buffer Selection and Potential Pitfalls

The composition of your buffer can influence solubility.

  • Phosphate-Buffered Saline (PBS): While common, PBS has a high concentration of phosphate and other ions. If your compound forms an insoluble salt with phosphate or other ions at the tested pH, this buffer may not be suitable. The common-ion effect can also reduce the solubility of certain salts.[7]

  • HEPES, MOPS, Tris: These are "Good's buffers," designed to be biologically inert with high water solubility and minimal interaction with biological systems.[8] If you suspect buffer-specific precipitation, switching to one of these may resolve the issue.

  • Citrate Buffers: Citrate can chelate divalent cations, which may be relevant if your experimental system is sensitive to ion concentrations.

Step 3: The Role of Co-solvents

If pH adjustment alone is insufficient or if your experiment has strict pH constraints, a co-solvent can be introduced. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[9][10]

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol 400 (PEG-400)

  • Best Practices:

    • Always determine the maximum percentage of co-solvent your experiment can tolerate without adverse effects (e.g., cell toxicity).

    • Start with a low percentage (e.g., 1-5%) and increase only as needed.

    • Dissolve the compound in the pure co-solvent first to create a concentrated stock, then slowly add this stock to the aqueous buffer with vigorous stirring to avoid precipitation.

Standard Operating Protocols (SOPs)

These protocols provide a validated, step-by-step framework for successful solubilization.

SOP for pH-Solubility Profiling

Objective: To empirically determine the optimal pH for dissolving (2-Aminobutan-2-yl)phosphonic acid hydrate.

Materials:

  • (2-Aminobutan-2-yl)phosphonic acid hydrate

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • Small vials (e.g., 1.5 mL microcentrifuge tubes)

  • Calibrated pH meter

Procedure:

  • Preparation: Weigh out a small, identical amount of the compound into several separate vials (e.g., 1 mg into 5 vials).

  • Initial Suspension: Add a small volume of deionized water to each vial to create a suspension (e.g., 500 µL). Do not aim for full dissolution at this stage.

  • pH Adjustment:

    • Vial 1 (Control): Do not adjust the pH.

    • Vial 2 (Acidic 1): Add 0.1 M HCl dropwise until the pH is ~4.0.

    • Vial 3 (Acidic 2): Add 0.1 M HCl dropwise until the pH is ~2.0.

    • Vial 4 (Alkaline 1): Add 0.1 M NaOH dropwise until the pH is ~8.0.

    • Vial 5 (Alkaline 2): Add 0.1 M NaOH dropwise until the pH is ~10.0.

  • Observation: After each pH adjustment, vortex the vial for 30 seconds and visually inspect for dissolution. Note the pH at which the solution becomes clear.

SOP for Preparing a Concentrated Stock Solution

Objective: To prepare a clear, concentrated stock solution using the optimal pH determined from the profiling experiment.

G cluster_1 Stock Solution Protocol S1 1. Weigh Compound S2 2. Add ~80% of final buffer/water volume S1->S2 S3 3. Create Suspension (Vortex/Stir) S2->S3 S4 4. Measure initial pH S3->S4 S5 5. Titrate with 0.1M HCl or NaOH to target pH (from profiling) S4->S5 S6 6. Observe for complete dissolution. Use gentle warming/sonication if needed. S5->S6 S7 7. Adjust to final volume (QS) with buffer/water S6->S7 S8 8. Confirm final pH S7->S8 S9 9. Filter-sterilize (0.22 µm filter) and store appropriately S8->S9

Caption: Step-by-step workflow for preparing a stock solution via pH adjustment.

Data Summary Table

The following table summarizes the expected solubility behavior based on the physicochemical principles of aminophosphonic acids. The actual concentration achievable will need to be determined empirically for your specific lot of material.

Buffer SystempHExpected SolubilityRationale & Comments
Deionized Water~5-6PoorpH is likely close to the isoelectric point (pI).
PBS7.4Poor to Very PoorThe neutral pH is suboptimal. High ionic strength may further suppress solubility.
Citrate Buffer3.0Good to ExcellentpH is well below the pI; the molecule exists as a soluble cation.
Acetate Buffer4.5GoodThe molecule is predominantly in its cationic form.
HEPES8.0GoodpH is above the pI; the molecule exists as a soluble anion.
Tris-HCl8.5Good to ExcellentThe molecule is predominantly in its anionic form.
Glycine-NaOH10.0ExcellentAt high pH, the molecule is fully deprotonated and highly soluble.

References

  • Stanton, M. K., & Bak, A. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical Sciences, 101(1), 344-357. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Pudipeddi, M., & Serajuddin, A. T. (2005). Effect of Counterions on Physicochemical Properties of Prazosin Salts. Pharmaceutical Research, 22(11), 1853-1860. [Link]

  • Li, N., et al. (2021). Effect of Counterions on Dissolution of Amorphous Solid Dispersions Studied by Surface Area Normalized Dissolution. Molecular Pharmaceutics, 18(9), 3485-3496. [Link]

  • Wang, Y., et al. (2024). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 29(1), 1-22. [Link]

  • Montchamp, J. L. (2014). Phosphonic acid: preparation and applications. Accounts of Chemical Research, 47(3), 713-723. [Link]

  • Ferguson, R. J. (2014). pH Impact on Inhibitor Performance. The Analyst, 21(3), 12-16. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 909-918. [Link]

  • Lovrić, J., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. Angewandte Chemie International Edition, 57(11), 2911-2915. [Link]

  • Ibid. [Link]

  • Viala, S., et al. (2012). Surface Modification Using Phosphonic Acids and Esters. Chemical Reviews, 112(9), 5062-5114. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2753. [Link]

  • Patel, J. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Tenger Chemical. (2024). Exploring the Relationship Between Phosphoric Acid Concentration and Its pH Value in Solutions. [Link]

  • Ferguson, R. J. (n.d.). The Impact of pH and Protonation State on Scale Inhibitor Activity. French Creek Software. [Link]

  • Hopax Fine Chemicals. (2019). Biological buffers solubility in water. [Link]

  • Mureşan, A., et al. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME α-AMINOPHOSPHONATES. Farmacia, 63(4), 582-588. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. [Link]

  • Kafarski, P., & Lejczak, B. (1991). Aminophosphonic acids and derivatives. Synthesis and biological applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. [Link]

  • Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 82-90. [Link]

  • Kumar, L., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(11), 1-10. [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). [Link]

  • Drąg-Jarząbek, A., et al. (2019). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 24(21), 3953. [Link]

  • Ataman Kimya. (n.d.). 2-AMINOETHYLPHOSPHONIC ACID. [Link]

  • LookChem. (n.d.). 2-aminobutylphosphonic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminoindane-2-phosphonic acid monohydrate. PubChem Compound Database. [Link]

  • ChemBK. (n.d.). (2-Aminoethyl)phosphonic acid. [Link]

  • Eng, S., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 889988. [Link]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E12. [Link]

  • Matrix Fine Chemicals. (n.d.). (2-AMINOBUTAN-2-YL)PHOSPHONIC ACID. [Link]

Sources

Optimization

Optimizing crystallization conditions for high-purity (2-Aminobutan-2-yl)phosphonic acid hydrate

Welcome to the technical support center for the crystallization of (2-Aminobutan-2-yl)phosphonic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (2-Aminobutan-2-yl)phosphonic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this molecule. Our focus is on building a robust, science-first approach to optimization, moving beyond simple procedural steps to explain the underlying principles that govern crystal formation.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to build a strong understanding of the crystallization process for this specific aminophosphonic acid.

Q1: What makes (2-Aminobutan-2-yl)phosphonic acid challenging to crystallize?

A1: (2-Aminobutan-2-yl)phosphonic acid combines the structural features of an amino acid and a phosphonic acid. This unique combination presents several challenges:

  • Zwitterionic Nature: Like amino acids, it exists as a zwitterion (containing both positive and negative charges) over a wide pH range. This leads to very high polarity and strong intermolecular interactions, making it highly soluble in polar solvents like water but poorly soluble in nonpolar organic solvents.[1][2]

  • Hygroscopicity: The phosphonic acid group is highly polar and can readily form hydrogen bonds, making the compound and its salts potentially hygroscopic and difficult to handle as a dry, free-flowing solid.[3][4]

  • Hydrate Formation: The molecule can co-crystallize with water molecules to form stable hydrates.[4][5] Ensuring the correct, stable hydrate form is crucial for consistency in drug development. Polymorphism, the ability to exist in multiple crystal forms, can also be influenced by the hydration state.[6][7]

Q2: How do I select an appropriate solvent system to start with?

A2: The ideal solvent is one where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8] For this polar, zwitterionic molecule, a mixed solvent system is almost always the best approach.

  • Primary (Good) Solvent: Start with solvents in which the compound has high solubility. Water is an excellent primary choice due to the molecule's polarity. Other polar protic solvents like methanol or ethanol can also be effective.[3]

  • Anti-Solvent (Poor) Solvent: This solvent should be miscible with the primary solvent but one in which the compound is poorly soluble. Common choices include acetone, acetonitrile (ACN), or isopropanol.[3] The gradual addition of an anti-solvent to a concentrated solution of the compound in the primary solvent reduces the overall solubility and induces crystallization.

Refer to the table below for starting points. Empirical testing in small-scale vials is essential to find the optimal system for your specific impurity profile.

Q3: What is the role of pH in the crystallization of this compound?

A3: pH is a critical parameter. The solubility of aminophosphonic acids is highly pH-dependent.[2]

  • Isoelectric Point (pI): At its isoelectric point, the net charge of the zwitterionic molecule is zero. This is typically the point of minimum solubility, making it the ideal pH for crystallization by neutralization.

  • Acidic or Basic Conditions: At low pH, the amino group is protonated (-NH3+), and at high pH, the phosphonic acid group is deprotonated (-PO3H- and -PO3(2-)), forming salts that are generally more soluble in water.

Adjusting the pH of an aqueous solution of your crude product to its isoelectric point is a powerful method to induce crystallization.[9][10] For some phosphonic acids, crystallization of a specific salt (e.g., the monosodium salt) at a controlled pH (e.g., pH 4-4.5) can yield a more stable and easily handled crystalline solid.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My product has "oiled out," forming a liquid layer instead of solid crystals.

Cause & Solution: Oiling out occurs when the solute separates from the solution as a supercooled liquid above its melting point or when high concentrations of impurities depress the melting point.[8][11] This is a common issue when a solution is cooled too quickly or is highly concentrated.

Immediate Steps:

  • Re-dissolve: Gently heat the mixture until the oil completely redissolves into the solution.

  • Dilute: Add a small amount (10-20% more) of the "good" solvent (e.g., water or methanol) to decrease the supersaturation level.[8][11]

  • Slow Cooling: This is the most critical step. Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective. Only after it has reached room temperature should you consider further cooling in an ice bath.[8][12]

  • Seeding: If you have a pure crystal, add a tiny seed crystal after the solution has cooled slightly below its saturation temperature to encourage ordered crystal growth.[13]

Troubleshooting Workflow: Oiling Out

Here is a decision-making diagram for addressing this issue:

G start Product 'Oiled Out' reheat 1. Re-heat to Re-dissolve Oil start->reheat add_solvent 2. Add More 'Good' Solvent (e.g., 10-20% more) reheat->add_solvent slow_cool 3. Cool SLOWLY to Room Temp add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success: Proceed to Filtration & Drying check_crystals->success Yes no_crystals No Crystals Formed check_crystals->no_crystals No troubleshoot_nucleation Go to 'No Crystals Forming' Protocol no_crystals->troubleshoot_nucleation

Caption: Decision workflow for resolving product oiling out.

Problem: No crystals are forming, even after extended cooling.

Cause & Solution: This typically indicates that the solution is not sufficiently supersaturated or that nucleation, the initial step of crystal formation, has not occurred.[11][14]

Troubleshooting Steps:

  • Increase Concentration: The most common cause is using too much solvent.[11] Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen to increase the solute concentration. Re-attempt the cooling process.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.[12][13]

    • Seed Crystals: Add a single, small crystal of the pure product to the solution. This provides a template for further crystal growth.[13]

    • Ultrasonication: Placing the flask in an ultrasonic bath for a few seconds can sometimes induce nucleation.

  • Drastic Cooling (Last Resort): Place the flask in an ice/salt bath or a freezer. Note that rapid cooling may lead to smaller, less pure crystals, but it can confirm if the concentration is adequate for crystallization.[11]

Problem: The crystal yield is very low.

Cause & Solution: A low yield is most often a result of using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor.[11][13]

Optimization Strategy:

  • Minimize Solvent: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.

  • Maximize Cooling: Ensure the solution has been cooled sufficiently. After reaching room temperature, cool it in an ice bath for at least 30-60 minutes to maximize precipitation.[8]

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate the filtrate by evaporating a portion of the solvent and re-cool it. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.[8]

  • Check pH: If using a pH adjustment method, ensure the pH is precisely at the point of minimum solubility. A small deviation can significantly increase solubility and reduce yield.

Problem: The final product purity is not satisfactory.

Cause & Solution: Impurities can become trapped within the crystal lattice (inclusions) or adsorb onto the crystal surface.[15][16] This is often exacerbated by rapid crystallization.

Purity Enhancement Protocol:

  • Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity incorporation.[13] Use a slower cooling rate or a slower addition rate of the anti-solvent. This gives the molecules time to arrange in an ordered lattice, excluding impurities.

  • Pre-Purification: If the crude material is highly impure, consider a preliminary purification step. For example, using activated charcoal in the hot solution before filtration can remove colored impurities.[8]

  • Thorough Washing: Once the crystals are collected by filtration, wash them with a small amount of cold anti-solvent or the cold crystallization solvent mixture. This removes any residual mother liquor containing dissolved impurities from the crystal surfaces. Do not use warm solvent, as it will dissolve your product.[12]

  • Recrystallization: For the highest purity, a second crystallization (recrystallization) may be necessary. Dissolve the crystalline product in the minimum amount of hot solvent and repeat the crystallization process.[17]

Experimental Protocols & Data

Protocol 1: General Cooling Crystallization from a Mixed Solvent System

This protocol provides a starting point for purification.

  • Dissolution: In an appropriately sized flask, add the crude (2-Aminobutan-2-yl)phosphonic acid. Add the minimum volume of the primary "good" solvent (e.g., deionized water) required to dissolve the solid at an elevated temperature (e.g., 60-70°C).

  • Anti-Solvent Addition: While the solution is still warm and being stirred, slowly add the "poor" anti-solvent (e.g., acetone) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin during this phase.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the product for purity (e.g., by HPLC[18]) and structure (e.g., by XRD, TGA to confirm hydrate state[19][20]).

General Crystallization Workflow

G dissolve 1. Dissolve Crude Product in Min. Hot 'Good' Solvent add_anti 2. Add 'Poor' Anti-Solvent to Incipient Cloudiness dissolve->add_anti clarify 3. Add Drops of 'Good' Solvent to Re-clarify add_anti->clarify cool 4. Slow Cooling to Room Temp clarify->cool ice_bath 5. Cool in Ice Bath cool->ice_bath filtrate 6. Vacuum Filtration ice_bath->filtrate wash 7. Wash Crystals with Cold Anti-Solvent filtrate->wash dry 8. Dry Under Vacuum wash->dry analyze 9. Analyze Purity & Form dry->analyze

Caption: Step-by-step workflow for cooling crystallization.

Data Tables
Table 1: Recommended Starting Solvent Systems
Primary "Good" SolventRecommended Anti-SolventKey Considerations
WaterAcetoneExcellent polarity difference. Acetone is volatile and easy to remove.[3]
WaterAcetonitrile (ACN)Good for controlling precipitation rate. May require slower cooling.[3]
WaterIsopropanol (IPA)Less volatile anti-solvent, can promote slower, more controlled crystal growth.
Methanol / Water (e.g., 9:1)Acetone or Ethyl AcetateUseful if the compound is excessively soluble in pure water even when cold.
Table 2: Example Cooling Profile Optimization
ProfileCooling RateExpected OutcomeBest For
A (Rapid) > 20°C / hourSmall, potentially needle-like crystals. May have lower purity.[8]Quick screening experiments.
B (Moderate) 10-15°C / hourMedium-sized, well-formed crystals. Good balance of purity and time.Routine purification.
C (Slow) < 5°C / hourLarge, high-purity crystals.[8]Final purification step for high-purity material.
D (Stepwise) Cool to intermediate temp, hold, then continue coolingCan help separate nucleation and growth phases for better control.[21]Advanced optimization.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Zhanghua Filter Dryer. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. [Link]

  • ACS Publications. (2007, March 27). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. [Link]

  • GEA. Crystallization of Amino Acids. [Link]

  • ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]

  • Google Patents.
  • PMC. Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. [Link]

  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Royal Society of Chemistry. pH-controlled polymorphism in a layered dysprosium phosphonate and its impact on the magnetization relaxation. [Link]

  • Royal Society of Chemistry. Polymorphism in nickel phosphonates: synthesis of layered and microporous Ni(O3PCH2C(O)NH2)·H2O. [Link]

  • ResearchGate. Effect of phosphonate additive on crystallization of gypsum in phosphoric and sulfuric acid medium. [Link]

  • ResearchGate. (2016, July 22). Rigid phosphonic acid for the construction of crystalline organic-inorganic hybrid materials. [Link]

  • PMC. Phosphonic acid: preparation and applications. [Link]

  • PMC. Design and characterization of phosphonic acid-functionalized grafted sepiolite nanohybrids and their adsorption studies for removal of copper ions from aqueous solution. [Link]

  • ACS Publications. (2025, December 15). Effects of Phosphonic Acid Groups and Benzene Ring Content on Crystallization Behavior and Thorium(IV) Adsorption Performance. [Link]

  • PMC. A new high-pressure polymorph of phosphoric acid. [Link]

  • ResearchGate. Phosphonate additives do not always inhibit crystallization. [Link]

  • Beilstein Journals. (2017, October 20). Phosphonic acid: preparation and applications. [Link]

  • ACS Publications. (2017, November 30). Determination Methods for Crystal Nucleation Kinetics in Solutions. [Link]

  • PMC. Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics. [Link]

  • AWS. Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. [Link]

  • Google Patents. US20140288322A1 - Preventing Solvent of Crystallization in Production of Polyphosphite Ligands.
  • Syrris. Learn more about Crystallization. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • AIP Publishing. (2024, August 29). Hydration structure and dynamics of phosphoric acid and its anions—Ultrafast 2D-IR spectroscopy and ab initio molecular dynamics simulations. [Link]

  • Zhanghua Filter Dryer. (2024, November 13). Optimizing Crystallization Processes for Higher Yields. [Link]

  • PubMed. (2002, January 4). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ACS Publications. (2011, March 16). Polymorphism in Multiple Component Crystals: Forms III and IV of Gallic Acid Monohydrate. [Link]

  • OMICS Online. (2015, May 6). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. [Link]

  • MDPI. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. [Link]

  • MDPI. Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their Application in the Removal of Metal Ions from Aqueous Solutions. [Link]

  • MDPI. (2019, February 12). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. [Link]

Sources

Troubleshooting

Preventing thermal degradation of (2-Aminobutan-2-yl)phosphonic acid hydrate during long-term storage

Welcome to the Technical Support Center for (2-Aminobutan-2-yl)phosphonic acid hydrate . This portal is designed for researchers, analytical chemists, and drug development professionals who require stringent stability co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Aminobutan-2-yl)phosphonic acid hydrate . This portal is designed for researchers, analytical chemists, and drug development professionals who require stringent stability control for aminophosphonic acid derivatives.

Unlike standard organic reagents, α-aminophosphonic acid hydrates possess a delicate balance of crystal lattice water and zwitterionic interactions. Improper storage leads to gradual thermal degradation, manifesting as dehydration, oligomerization, and cleavage of the C-P bond. This guide provides mechanistic insights, actionable troubleshooting protocols, and self-validating workflows to ensure the long-term integrity of your compounds.

Part 1: Mechanistic FAQ – Understanding Thermal Degradation

Q1: Why does (2-Aminobutan-2-yl)phosphonic acid hydrate degrade even at moderate room temperatures (25°C - 30°C) over extended periods? A: The degradation is primarily driven by the premature loss of lattice water. In aminophosphonate hydrates, the water molecules are accommodated within "zeolitic" channels or hydrogen-bonded networks that stabilize the zwitterionic structure[1]. Fluctuating ambient temperatures cause a slow, continuous micro-desorption of this physically bound and structurally bound water. Once the hydrate network collapses, the localized concentration of nucleophilic amine groups and electrophilic phosphonic acid groups increases, lowering the activation energy for intermolecular condensation.

Q2: What is the exact sequence of thermal degradation if the storage environment fails? A: Thermal degradation of aminophosphonic acids follows a predictable, stepwise mechanism[2]:

  • Lattice Dehydration (80°C - 120°C, or prolonged exposure >30°C): Removal of crystal hydrate H2​O . The compound loses its crystalline free-flowing nature and becomes amorphous or sticky.

  • Intramolecular Dehydration (160°C - 180°C): Formation of pyrophosphonate-like dimers or cyclic anhydrides.

  • C-P Bond Cleavage (>200°C): The P-C bond, while generally more stable than P-O bonds, undergoes destruction under severe thermal stress, releasing volatile organic fragments and leaving phosphoric acid residues[2][3].

Q3: How do I distinguish between a hydrated, stable batch and a partially degraded batch? A: A self-validating approach utilizes Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR). A stable hydrate will show a distinct, sharp weight loss corresponding exactly to its stoichiometric water content (e.g., ~10-12% for a monohydrate) between 80°C and 120°C. A partially degraded or improperly stored batch will show a smeared, premature weight loss curve and the appearance of P-O-P stretch bands (~918 cm⁻¹) in the FTIR spectrum[2].

Part 2: Troubleshooting & Storage Protocols

Workflow: Establishing a Self-Validating Storage System

To prevent thermal degradation, the storage protocol must isolate the compound from thermal gradients and atmospheric moisture fluctuations.

Step 1: Primary Packaging (The Micro-Environment)

  • Transfer the (2-Aminobutan-2-yl)phosphonic acid hydrate into an amber borosilicate glass vial. Amber glass prevents UV-induced radical initiation, which can accelerate degradation in the presence of trace transition metals.

  • Purge the vial headspace with high-purity Argon (99.999%). Argon is heavier than nitrogen and forms a dense protective blanket over the solid, displacing atmospheric moisture and oxygen.

  • Seal with a PTFE-lined screw cap. PTFE ensures no plasticizer leaching occurs, which can act as a solvent for degraded oligomers.

Step 2: Secondary Packaging (The Buffer Zone)

  • Place the primary vial inside a vacuum-sealable Mylar/aluminum foil pouch.

  • Include a pre-conditioned indicating silica gel packet (conditioned to maintain ~10-15% RH, preventing aggressive over-drying which strips the hydrate water).

  • Vacuum seal the pouch.

Step 3: Temperature-Controlled Storage

  • Store the sealed pouch in a monitored pharmaceutical refrigerator at 2°C to 8°C .

  • Causality: Refrigeration drastically reduces the kinetic energy available for the desorption of lattice water, effectively halting the first stage of the degradation pathway[1].

Protocol: Recovery and Verification of Cold-Stored Samples

Self-Validation Check: Improper thawing causes condensation, instantly ruining the hydrate stoichiometry.

  • Remove the secondary pouch from the 2°C–8°C refrigerator.

  • Do not open the pouch. Allow the intact pouch to equilibrate in a desiccator at room temperature (20°C–25°C) for exactly 2 hours.

  • Once thermally equilibrated, open the pouch and extract the primary vial.

  • Perform a rapid Karl Fischer (KF) titration (coulometric) on a 10 mg sub-sample to verify that the water content matches the theoretical hydrate stoichiometry (±0.5%).

Part 3: Quantitative Data & Diagnostics

Table 1: Diagnostic Markers for (2-Aminobutan-2-yl)phosphonic Acid Hydrate Stability
Degradation StageTemperature ThresholdPhysical AppearanceDiagnostic Marker (Analytical)Causality / Mechanism
Pristine Hydrate 2°C - 8°C (Optimal)White, free-flowing crystalline powderTGA: Sharp mass loss at ~100°C. FTIR: Sharp O-H stretch.Stable zwitterionic lattice[1].
Stage 1: Dehydration >30°C (Prolonged) or 80-120°CClumping, loss of crystallinityKF Titration: Sub-stoichiometric H2​O . XRD: Peak broadening.Loss of structurally bound water.
Stage 2: Oligomerization 160°C - 180°CDiscoloration (yellowing), gummy textureFTIR: Appearance of P-O-P bands (918 cm⁻¹)[2].Intermolecular condensation of phosphonic acid groups.
Stage 3: Cleavage >200°CBrown/black charGC-MS: Detection of volatile amines/hydrocarbons.Destruction of the C-P bond[3].

Part 4: Degradation Pathway & Storage Logic Visualization

The following diagram illustrates the mechanistic pathway of thermal degradation and the critical intervention points provided by our storage protocols.

G Start Pristine Hydrate (Stable Lattice) TempStress Thermal Stress (>30°C or Fluctuations) Start->TempStress Improper Storage ProperStorage Protocol: 2-8°C Argon Purge + Sealed Start->ProperStorage Correct Handling Dehydration Stage 1: Dehydration (Loss of Crystal H2O) TempStress->Dehydration Kinetic Energy > Binding Energy ProperStorage->Start Maintains Oligomerization Stage 2: Oligomerization (P-O-P Formation) Dehydration->Oligomerization Heating to 160°C Check1 Self-Validation: KF Titration & TGA Dehydration->Check1 Cleavage Stage 3: C-P Cleavage (Irreversible Loss) Oligomerization->Cleavage Heating > 200°C Check2 Self-Validation: FTIR (918 cm⁻¹ band) Oligomerization->Check2

Caption: Mechanistic pathway of aminophosphonic acid hydrate degradation and protocol intervention points.

References

  • ResearchGate (ChemInform Abstract). Convenient One-Pot Synthesis of α-Amino Phosphonates in Water Using p-Toluenesulfonic Acid as Catalyst for the Kabachnik-Fields Reaction. Discusses the thermal stability and degradation steps of aminophosphonates, including P-O-P band formation and C-P bond stability. Available at: [Link]

  • ResearchGate. Investigation of thermal decomposition of phosphonic acids. Details the stepwise thermal decomposition of phosphonic acids, including dehydration (80°C-180°C) and C-P bond destruction (>200°C). Available at:[Link]

  • National Institutes of Health (PMC). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Reviews the stability of the P-C bond compared to P-O bonds in aminophosphonates. Available at:[Link]

  • International Journal of Electrochemical Science. Thermal Stability and Proton Conductivity of Rare Earth Orthophosphate Hydrates. Explains the accommodation of structurally bound hydrate water in zeolitic channels and its thermal stability. Available at:[Link]

Sources

Optimization

Resolving peak tailing in HPLC analysis of (2-Aminobutan-2-yl)phosphonic acid hydrate

Introduction Welcome to the Technical Support Center. This guide provides an in-depth, structured approach to troubleshooting and resolving peak tailing for (2-Aminobutan-2-yl)phosphonic acid hydrate in High-Performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide provides an in-depth, structured approach to troubleshooting and resolving peak tailing for (2-Aminobutan-2-yl)phosphonic acid hydrate in High-Performance Liquid Chromatography (HPLC). This analyte's unique zwitterionic nature, possessing both a basic primary amine and an acidic phosphonic acid group, presents significant chromatographic challenges. This document is designed for researchers, analytical scientists, and drug development professionals seeking to achieve symmetric, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape. Tailing becomes problematic as it reduces resolution between closely eluting compounds, complicates peak integration leading to inaccurate quantification, and decreases the overall sensitivity of the assay.[2][3] Regulatory bodies often have specific requirements for peak symmetry, making this a critical parameter to control.[3]

Q2: I'm seeing significant peak tailing specifically with (2-Aminobutan-2-yl)phosphonic acid hydrate. What are the primary causes?

The peak tailing you are observing is almost certainly due to strong, unwanted secondary interactions between your analyte and the HPLC column/system. The structure of (2-Aminobutan-2-yl)phosphonic acid hydrate makes it highly susceptible to two specific problems:

  • Silanol Interactions: The basic primary amine group on your analyte can form strong ionic and hydrogen-bonding interactions with acidic residual silanol groups (Si-OH) present on the surface of traditional silica-based stationary phases (like C18).[1][2][4][5] This secondary retention mechanism delays the elution of a portion of the analyte molecules, causing a "tail".[6]

  • Metal Chelation: The phosphonic acid moiety is a known chelating agent, meaning it can bind strongly to trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column packing or on the metal surfaces of the column hardware (like the inlet frit) and HPLC system tubing.[7][8][9] This interaction also acts as a strong, undesirable retention mechanism that contributes significantly to peak tailing.[10]

Diagram: The Root Causes of Peak Tailing

The following diagram illustrates the two primary mechanisms causing peak tailing for (2-Aminobutan-2-yl)phosphonic acid hydrate on a standard silica-based reversed-phase column.

Caption: Analyte interactions with the stationary phase.

Systematic Troubleshooting Guide

Resolving peak tailing requires a logical, step-by-step approach. We recommend addressing issues in the order of complexity and cost, starting with the mobile phase, then the column, and finally the HPLC hardware itself.

Diagram: Troubleshooting Workflow

Use this flowchart to guide your troubleshooting process from initial observation to final resolution.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) mp_check Step 1: Mobile Phase Optimization start->mp_check q_ph Is Mobile Phase pH Optimized? (Target: pH 2.5 - 3.0) mp_check->q_ph adjust_ph Adjust pH with Acid (e.g., Formic, Phosphoric) q_ph->adjust_ph No q_additive Is a Tailing Suppressor Needed? q_ph->q_additive Yes adjust_ph->q_additive add_additive Add Competing Base (e.g., 0.1% TEA) or Chaotropic Salt (e.g., NaClO₄) q_additive->add_additive Yes col_check Step 2: Stationary Phase Evaluation q_additive->col_check No add_additive->col_check end Symmetrical Peak Achieved add_additive->end Problem Solved q_col_type Using a Standard C18 Column? col_check->q_col_type switch_col Switch to a Modern Column: - High Purity, End-Capped C18 - HILIC Column - Hybrid Particle Column q_col_type->switch_col Yes sys_check Step 3: System & Hardware Check q_col_type->sys_check No switch_col->sys_check switch_col->end Problem Solved q_system Suspect Metal Chelation from Hardware? sys_check->q_system passivate Passivate System with Acid or use Metal-Free/Bio-Inert LC q_system->passivate Yes q_ecv Check for Extra-Column Volume? q_system->q_ecv No passivate->q_ecv passivate->end Problem Solved fix_ecv Use shorter, narrower ID tubing. Ensure fittings are correct. q_ecv->fix_ecv Yes alt_method Step 4: Alternative Approaches q_ecv->alt_method No fix_ecv->alt_method fix_ecv->end Problem Solved derivatize Consider Pre-Column Derivatization (e.g., with FMOC-Cl) alt_method->derivatize derivatize->end

Caption: A systematic workflow for troubleshooting peak tailing.

Part 1: Mobile Phase Optimization
Q: How does mobile phase pH impact the peak shape of my zwitterionic analyte?

Answer: Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds. For (2-Aminobutan-2-yl)phosphonic acid hydrate, you are balancing the ionization states of the basic amine, the acidic phosphonic acid, and the acidic surface silanols of the column.

Causality: The goal is to minimize the ionic interaction between the positively charged amine group of your analyte and the negatively charged, deprotonated silanol groups on the silica surface. By operating at a low pH (e.g., 2.5-3.0), the vast majority of silanol groups will be protonated and neutral, drastically reducing their ability to interact with your protonated analyte.[2][5][11] While your analyte will be positively charged at this pH, the neutralization of the active surface sites on the column is the dominant factor for improving peak shape.

pH RangeAnalyte State (Approximate)Silanol StateExpected Peak ShapeRationale
< 3.0 Cationic (Amine protonated)Neutral (Protonated)Good to Excellent Silanol interactions are suppressed, leading to symmetrical peaks.[5][11]
3.0 - 7.0 Zwitterionic/CationicPartially to Fully AnionicPoor to Very Poor Strong ionic interaction between the analyte and deprotonated silanols causes severe tailing.[4]
> 7.0 Anionic/ZwitterionicFully AnionicPoor Analyte may be repelled from the surface, but other interaction mechanisms can still cause issues. Not recommended for silica columns due to stability concerns.
Q: My peak is still tailing at low pH. What mobile phase additives can help?

Answer: If adjusting the pH is insufficient, mobile phase additives can be used to further mask the active sites on the stationary phase or alter analyte interactions.

Causality: Additives work by competing with your analyte for the active sites causing the secondary retention.

Additive TypeExample & ConcentrationMechanism of ActionConsiderations
Competing Base Triethylamine (TEA), 0.05-0.2%A small, basic molecule that is protonated at low pH. It preferentially interacts with and "shields" the residual silanol groups, making them unavailable to interact with your analyte.[11][12]Can shorten column lifetime and may cause baseline disturbances. Use the lowest effective concentration.
Inorganic Salt (Chaotropic Agent) Sodium Perchlorate (NaClO₄), 10-50 mMThese salts in the mobile phase can improve peak symmetry for basic compounds. The counteranion (e.g., ClO₄⁻) is thought to form an ion pair with the protonated analyte in the mobile phase, reducing its interaction with the stationary phase.[13]Ensure salt is soluble in your mobile phase composition to avoid precipitation. Can increase system backpressure.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA), 0.1-1 mMThis agent is added to the mobile phase to bind (chelate) any free metal ions, preventing your analyte from interacting with them.[14]Primarily useful if metal chelation is the dominant issue. Can promote corrosion of stainless steel HPLC components over time.[8]
Part 2: Stationary Phase (Column) Selection
Q: I'm using a standard C18 column and getting poor results. What should I use instead?

Answer: Older, "Type A" silica C18 columns are rich in acidic silanols and metal impurities, making them a poor choice for this analyte.[2] You should switch to a more modern column chemistry designed to minimize these effects.

Causality: Modern columns are manufactured using different strategies to create a more inert surface, which is essential for analyzing challenging compounds like aminophosphonic acids.

Column TechnologyPrinciple of OperationWhy It Works for Your AnalyteRecommended For
High-Purity, End-Capped C18 Made from "Type B" silica with very low metal content. After bonding the C18 chains, a second reaction ("end-capping") is performed to cover most of the remaining silanols with a small silyl group.[2][5][15]Drastically reduces the number of available silanol groups, minimizing the primary source of peak tailing for basic compounds.A good first choice when upgrading from an older C18 column for reversed-phase methods.
Hydrophilic Interaction (HILIC) Uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase high in organic solvent (>70% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase.[16][17]Excellent for retaining and separating highly polar compounds that show little or no retention on C18. The separation mechanism is different and less prone to the same silanol interactions as reversed-phase.[18][19]When your analyte is poorly retained in reversed-phase mode even after mobile phase optimization. HILIC is often the preferred method for aminophosphonic acids.
Hybrid Particle Columns The stationary phase is made from a hybrid of silica and organic polymer.These columns offer a wider usable pH range and often have lower silanol activity compared to fully silica-based columns, leading to better peak shapes for basic analytes.[2]When you need to operate at mid-to-high pH or require enhanced chemical stability.
Part 3: System & Hardware Considerations
Q: Could my HPLC system itself be causing peak tailing?

Answer: Yes. Even with an optimized mobile phase and an inert column, the metallic components of a standard HPLC system can contribute to peak tailing through metal chelation.

Causality: The stainless steel tubing, pump heads, and especially the column frits can leach metal ions that your analyte's phosphonic acid group will readily chelate.[8][9] This is often observed as inconsistent peak shape or recovery, especially at low concentrations.

Troubleshooting Steps:

  • System Passivation: Flush the entire system with a moderately acidic mobile phase (without the column attached) to remove adsorbed metals.

  • Consider a "Bio-Inert" or "Metal-Free" System: These systems replace stainless steel components in the flow path with materials like PEEK or specially coated steel.[20] They are designed specifically to minimize analyte-metal interactions and are highly recommended for robust analysis of chelating compounds.

  • Check for Extra-Column Volume: Poorly made connections, or tubing with an unnecessarily large internal diameter, can cause peak broadening and tailing that is independent of chemical interactions.[1][3] Ensure all fittings are tight and use tubing with a small internal diameter (e.g., 0.005" or 0.12 mm) between the injector, column, and detector.

Part 4: Alternative Methodologies
Q: I've tried everything and still see tailing. Is there another option?

Answer: If chromatographic optimizations are insufficient, pre-column derivatization is a powerful strategy to overcome the inherent challenges of the analyte.

Causality: Derivatization chemically modifies the analyte to make it more suitable for a specific type of chromatography. For (2-Aminobutan-2-yl)phosphonic acid hydrate, the primary amine is the target. By reacting it with a derivatizing agent, you eliminate the basic site responsible for silanol interactions and often add a strong chromophore or fluorophore for enhanced detection.

Common Derivatization Protocol:

  • Reagent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). This is a widely used reagent for derivatizing primary and secondary amines.[14][21][22][23]

  • Procedure: The reaction is typically carried out in a borate buffer at an alkaline pH to ensure the amine is deprotonated and reactive.[14]

  • Result: The resulting derivative is much less polar and can be easily separated on a standard C18 column with excellent peak shape. It also becomes highly responsive to UV or fluorescence detection.

Experimental Protocol: Pre-Column Derivatization with FMOC-Cl

  • Sample Preparation: Reconstitute your dried sample extract or standard in a suitable solvent (e.g., 500 µL of water).

  • Buffering: Add 200 µL of a borate buffer (e.g., 0.1 M, pH 9.5) to the sample vial.

  • Derivatization: Add 300 µL of a 10 mg/mL solution of FMOC-Cl in acetonitrile. Vortex immediately.

  • Reaction: Allow the reaction to proceed at room temperature for the required time (can range from minutes to hours, method development required).

  • Quenching (Optional): Add a small amount of a primary amine like glycine to react with excess FMOC-Cl.

  • Analysis: Filter the derivatized sample through a 0.22 µm syringe filter and inject it into the HPLC system equipped with a C18 column.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Anal Bioanal Chem, 402(1), 231-47.
  • Huber, J. W., & Calabrese, K. L. (1985). Derivatization of Aminophosphonic Acids for HPLC Analysis.
  • Sigma-Aldrich.
  • ALWSCI. (2025).
  • Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Thermo Fisher Scientific. HILIC Overview. Thermo Fisher Scientific - US.
  • Element Lab Solutions. (2024).
  • Taylor & Francis Online. (2006). Derivatization of Aminophosphonic Acids for HPLC Analysis. Taylor & Francis.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
  • ACD/Labs. (2022).
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • ResearchGate. Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • Crawford Scientific. The Theory of HPLC Column Chemistry. Crawford Scientific.
  • American Chemical Society. (2021). HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization.
  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Online.
  • Deacon, M. METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository.
  • LoBrutto, R., et al. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • BenchChem. (2025). Application Notes: Analytical Methods for Quantifying [Amino(phenyl)methyl]phosphonic Acid. BenchChem.
  • Oravec, J., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Technology Networks. (2025). Overcoming Metal Interference in HPLC. Technology Networks.

Sources

Troubleshooting

Technical Support Center: Overcoming Membrane Impermeability of (2-Aminobutan-2-yl)phosphonic Acid Hydrate in Cell Assays

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter a critical bottleneck when transitioning from biochemical to cell-based assays: the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter a critical bottleneck when transitioning from biochemical to cell-based assays: the poor cellular uptake of highly polar compounds.

(2-Aminobutan-2-yl)phosphonic acid hydrate (CAS 79014-65-6) is a classic example of an α-aminophosphonic acid that exhibits excellent target engagement in vitro but often fails to cross lipid bilayers. This guide provides field-proven, mechanistically grounded troubleshooting strategies to enhance its intracellular delivery, ensuring your experimental readouts are both accurate and reproducible.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does (2-Aminobutan-2-yl)phosphonic acid hydrate show no activity in my live-cell assays despite sub-micromolar biochemical potency? A1: The loss of efficacy is driven by the compound's zwitterionic nature at physiological pH (pH ~7.4). The phosphonic acid moiety is deprotonated (anionic), while the aliphatic amine is protonated (cationic). This highly charged state results in a severe desolvation penalty when the molecule attempts to passively diffuse through the lipophilic core of the plasma membrane[1].

Q2: Should I use a formulation strategy (e.g., Lipid Nanoparticles) or chemical modification (Prodrug)? A2: It depends entirely on your assay's endpoint and throughput. For rapid, low-throughput validation of intracellular targets, transient chemical permeabilization (e.g., digitonin) is preferred as it avoids synthetic chemistry[2]. However, for robust phenotypic screening or in vivo translation, masking the phosphonate group via acyloxyalkyl esters—such as pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC)—is the industry gold standard[3].

Section 2: Decision Matrix & Workflows

To determine the most scientifically sound approach for your specific assay, follow the decision logic outlined below.

PermeabilityStrategy Start Goal: Intracellular Delivery of Aminophosphonic Acid AssayType What is the assay type? Start->AssayType LiveCell Live-Cell Phenotypic (Prolonged Incubation) AssayType->LiveCell Phenotypic Biochem Intracellular Target Engagement (Short Incubation) AssayType->Biochem Target Validation Prodrug Chemical Modification (Bis-POM / Bis-POC Prodrug) LiveCell->Prodrug High Throughput LNP Carrier-Mediated (Lipid Nanoparticles/CPPs) LiveCell->LNP Low Throughput Perm Transient Permeabilization (Digitonin / Electroporation) Biochem->Perm Rapid Assay

Decision tree for selecting the optimal delivery strategy for aminophosphonic acids.

Section 3: Troubleshooting Guide & Self-Validating Protocols (The "How")
Protocol A: Transient Cell Permeabilization using Digitonin (Assay-Level Solution)

Causality & Logic: Digitonin selectively intercalates with cholesterol in the plasma membrane, creating pores that allow molecules <100 kDa to enter the cytosol without lysing the nuclear envelope. This allows the unmodified (2-Aminobutan-2-yl)phosphonic acid hydrate to reach cytosolic targets[2]. Self-Validation Check: Include a fluorescent viability dye (e.g., Propidium Iodide) that normally cannot enter intact cells. Successful permeabilization will result in >90% dye uptake without complete cell detachment.

Step-by-Step Methodology:

  • Preparation: Seed cells in a 96-well plate and culture until 70-80% confluent.

  • Buffer Exchange: Wash cells twice with an intracellular buffer (140 mM KCl, 5 mM NaCl, 2 mM EGTA, 20 mM HEPES, pH 7.4) to mimic cytosolic ion concentrations and prevent depolarization-induced toxicity.

  • Permeabilization: Add 10-20 µg/mL digitonin in the intracellular buffer. Incubate at room temperature for exactly 5 minutes.

  • Compound Addition: Immediately add (2-Aminobutan-2-yl)phosphonic acid hydrate (titrated from 1 µM to 100 µM) directly to the permeabilized cells.

  • Assay Execution: Proceed with your specific biochemical readout (e.g., luminescence or fluorescence) within 30-60 minutes. Note: Prolonged permeabilization induces apoptosis.

Protocol B: Masking the Charge via Bis-POM Prodrug Synthesis (Translational Solution)

Causality & Logic: Converting the phosphonic acid into a bis-pivaloyloxymethyl (POM) ester neutralizes the negative charges, drastically increasing lipophilicity and passive diffusion. Once inside the cell, ubiquitous intracellular esterases cleave the POM groups, releasing an unstable hydroxymethyl intermediate that spontaneously eliminates formaldehyde to yield the active (2-Aminobutan-2-yl)phosphonic acid[3][4]. Self-Validation Check: Perform an LC-MS/MS analysis of cell lysates post-incubation. You should detect the parent aminophosphonic acid intracellularly, confirming both uptake and successful enzymatic cleavage.

Step-by-Step Methodology:

  • Esterification: React (2-Aminobutan-2-yl)phosphonic acid hydrate with chloromethyl pivalate (POM-Cl) in the presence of N,N-diisopropylethylamine (DIPEA) and a catalytic amount of tetrabutylammonium bromide (TBAB) in anhydrous DMF at 60°C for 12 hours.

  • Purification: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to isolate the bis-POM prodrug.

  • Cellular Dosing: Dissolve the prodrug in DMSO (final assay concentration <0.5% DMSO). Treat live cells in complete media.

  • Incubation & Wash: Incubate for 2-4 hours to allow for uptake and esterase cleavage. Wash cells thoroughly with PBS to remove extracellular prodrug before downstream phenotypic analysis.

ProdrugActivation Extracellular Extracellular Space ProdrugOut Bis-POM Prodrug (Neutral, Lipophilic) Membrane Plasma Membrane (Lipid Bilayer) ProdrugIn Bis-POM Prodrug (Intracellular) Membrane->ProdrugIn Intracellular Intracellular Space (Cytosol) ProdrugOut->Membrane Passive Diffusion Esterase Intracellular Esterases (Enzymatic Cleavage) ProdrugIn->Esterase Intermediate Hydroxymethyl Intermediate Esterase->Intermediate Hydrolysis ActiveDrug Active Aminophosphonic Acid (Anionic, Target-binding) Intermediate->ActiveDrug Spontaneous Elimination Byproduct Formaldehyde + Pivalic Acid (Byproducts) Intermediate->Byproduct

Bis-POM prodrug cellular uptake and intracellular activation pathway via esterases.

Section 4: Quantitative Data & Comparison

To assist in experimental design, the following table summarizes the quantitative trade-offs of each permeability enhancement strategy.

StrategyPermeability EnhancementTime to ImplementCytotoxicity RiskPrimary Application
Unmodified Compound Baseline (1x)N/ALowCell-free biochemical assays
Digitonin Permeabilization ~50-100xMinutesHigh (Time-dependent)Intracellular target validation
LNP Encapsulation ~20-50xHoursLow-MediumHard-to-transfect cell lines
Bis-POM Prodrug ~100-1000xDays (Synthesis)Medium (Formaldehyde release)Live-cell phenotypic screening
References
  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC - NIH Source: nih.gov URL:[Link]

  • Phosphonate prodrugs: an overview and recent advances - PMC Source: nih.gov URL:[Link]

  • Diester Prodrugs of a Phosphonate Butyrophilin Ligand Display Improved Cell Potency, Plasma Stability, and Payload Internalization | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Aminophosphinates against Helicobacter pylori ureolysis—Biochemical and whole-cell inhibition characteristics | PLOS One Source: plos.org URL:[Link]

Sources

Optimization

Removing chiral impurities from synthesized (2-Aminobutan-2-yl)phosphonic acid hydrate batches

Welcome to the Technical Support Center for the chiral resolution and purification of (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6). As a highly polar, zwitterionic α-aminophosphonic acid, this compound pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution and purification of (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6). As a highly polar, zwitterionic α-aminophosphonic acid, this compound presents unique challenges during enantiomeric separation. This guide is designed for researchers and drug development professionals to troubleshoot chiral impurities, understand the mechanistic causality behind purification failures, and implement self-validating resolution protocols.

Troubleshooting & FAQs

Q1: Why do standard chiral HPLC columns (like Chiralcel OD/AD) fail to separate the enantiomers of my synthesized batch? A1: Standard polysaccharide-based chiral stationary phases (CSPs) rely primarily on hydrogen bonding, dipole-dipole, and π

π interactions. However, free α-aminophosphonic acids exist as highly polar zwitterions (possessing both a deprotonated phosphonate anion and a protonated ammonium cation) at standard mobile phase pH ranges [1]. These strong ionic forces overwhelm the subtle chiral interactions of standard CSPs, leading to co-elution or severe peak tailing.
  • The Solution: You must use a zwitterionic chiral stationary phase , such as cinchona alkaloid-based columns (e.g., Chiralpak ZWIX).

  • Causality: ZWIX columns possess both basic and acidic sites that facilitate a simultaneous "double ion-pairing" mechanism. This dual interaction restricts the conformational freedom of the analyte on the column, allowing the chiral selector cavity to effectively discriminate between the (R) and (S) enantiomers based on steric bulk [1].

Q2: We are scaling up to 100g batches, making preparative HPLC cost-prohibitive. How can we perform a classical resolution via crystallization? A2: Classical resolution via diastereomeric salt formation is the most scalable approach, but it fails on the bare molecule because zwitterions internally self-neutralize, preventing the formation of stable salts with external chiral resolving agents [2].

  • The Solution: You must first mask the zwitterionic nature via N-derivatization (e.g., N-benzyloxycarbonylation). This converts the molecule into a pure dibasic acid. You can then react it with an enantiopure chiral amine (like (R)-(+)-1-phenylethylamine) to form a diastereomeric salt mixture, which can be separated via fractional crystallization.

Q3: Can we prevent the formation of the chiral impurity during the initial synthesis rather than resolving it later? A3: Yes. If your downstream application cannot tolerate the yield loss inherent to racemic resolution (max 50% theoretical yield), you should pivot to an asymmetric synthesis route.

  • The Solution: Employ an enantioselective electrophilic amination of β -keto phosphonates or a catalytic hydrophosphonylation of imines.

  • Causality: Utilizing chiral bisoxazoline-zinc(II) complexes or cinchona-derived quaternary ammonium salts as catalysts directs the C-N or C-P bond formation with high facial selectivity, yielding the desired α -aminophosphonate with up to 98% enantiomeric excess (ee) [3, 4].

Experimental Protocol: Diastereomeric Salt Resolution

This self-validating workflow details the isolation of a single enantiomer from a racemic batch of (2-Aminobutan-2-yl)phosphonic acid.

Phase 1: Zwitterion Masking (N-Cbz Protection)
  • Reaction: Suspend 100 mmol of racemic (2-Aminobutan-2-yl)phosphonic acid hydrate in 200 mL of 1M NaOH. Dropwise add 110 mmol of Benzyl chloroformate (Cbz-Cl) while maintaining the temperature at 0°C.

  • Causality: The alkaline environment (pH > 10) deprotonates the ammonium group, rendering the nitrogen nucleophilic enough to attack the Cbz-Cl. The phosphonic acid remains ionized, keeping the intermediate soluble in the aqueous phase.

  • Workup: Acidify the aqueous layer to pH 1.5 using 6M HCl and extract with ethyl acetate. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Validation Checkpoint: Confirm the disappearance of the free amine via a Ninhydrin stain (must be negative). Run a 31 P-NMR to ensure the phosphonate core remains intact (look for a single peak around 20-25 ppm).

Phase 2: Salt Formation and Fractional Crystallization
  • Salt Formation: Dissolve the N-Cbz derivative in hot ethanol (150 mL). Add 100 mmol of (R)-(+)-1-phenylethylamine.

  • Causality: The basic chiral amine forms a diastereomeric salt with the acidic phosphonate group. The spatial differences between the (R,R) and (S,R) salts lead to distinct lattice energies, causing one diastereomer to preferentially crystallize.

  • Crystallization: Cool the solution slowly to room temperature, then incubate at 4°C overnight. Filter the resulting crystals and wash with cold ethanol.

  • Validation Checkpoint: Run a small aliquot of the isolated salt on a chiral HPLC (using the ZWIX conditions in Table 1) to determine the diastereomeric excess (de). If de < 95%, perform a recrystallization step.

Phase 3: Hydrolysis and Recovery
  • Deprotection: Reflux the enantiopure crystals in 6M HCl for 12 hours.

  • Causality: Strong acid hydrolysis cleaves the Cbz group (releasing benzyl chloride/alcohol and CO2​ ) and protonates the chiral resolving agent.

  • Recovery: Wash the aqueous layer with dichloromethane to extract the cleaved protecting group byproducts and the resolving agent. Concentrate the aqueous layer and precipitate the enantiopure (2-Aminobutan-2-yl)phosphonic acid hydrate by adjusting the pH to its isoelectric point (pH ~3.0).

Workflow Visualization

G A Racemic (2-Aminobutan-2-yl) phosphonic acid hydrate B N-Protection (Cbz-Cl, NaOH) Masks Zwitterion A->B Step 1 C Addition of Chiral Amine e.g., (R)-(+)-1-Phenylethylamine B->C Step 2 D Diastereomeric Salt Mixture (R,R) + (S,R) C->D E Fractional Crystallization (Solvent: Ethanol) D->E Step 3 F Acidic Hydrolysis (6M HCl) Deprotection & Amine Removal E->F Step 4 G Enantiopure Product (ee > 95%) F->G Final Recovery

Figure 1: Workflow for the chiral resolution of (2-Aminobutan-2-yl)phosphonic acid.

Data Summaries

Table 1: Validated Analytical Chiral HPLC Conditions for Enantiomeric Purity (ee%) Determination

ParameterConditionMechanistic Rationale
Column Chiralpak ZWIX(+)Zwitterionic stationary phase required for free, underivatized aminophosphonic acids.
Mobile Phase MeOH/ACN/H2O (49:49:2) + 50mM Formic Acid + 25mM DiethylamineCreates a buffered environment to maintain the analyte in a zwitterionic state, enabling double ion-pairing.
Flow Rate 0.6 mL/minAllows optimal mass transfer for bulky phosphonate groups into the chiral selector cavities.
Detection ELSD or CADAminophosphonic acids lack strong UV chromophores; universal aerosol detectors are mandatory.

Table 2: Comparison of Chiral Resolving Agents for N-Protected α -Aminophosphonic Acids

Resolving AgentTypical Yield (%)Typical ee (%)Cost & Scalability Profile
(R)-(+)-1-Phenylethylamine 35 - 42> 95Low cost, highly scalable for multi-kilogram batches.
Quinine 25 - 30> 98Moderate cost, excellent for achieving ultra-high purity.
(-)-Cinchonidine 20 - 28> 90Moderate cost, provides an alternative lattice packing geometry if primary agents fail.

References

  • Lämmerhofer, M., et al. "Direct high-performance liquid chromatographic enantioseparation of free α-, β- And γ-aminophosphonic acids employing cinchona-based chiral zwitterionic ion exchangers." Analytical and Bioanalytical Chemistry, 2013.[Link]

  • Kaboudin, B., et al. "Interaction of Some Aminophosphonic Acids with Urea in Aqueous Solutions at 298.15 K." Journal of Chemical & Engineering Data, 2012.[Link]

  • Jørgensen, K. A., et al. "An Easy Approach to Optically Active α-Amino Phosphonic Acid Derivatives by Chiral Zn(II)." Organic Letters, 2005.[Link]

  • Wróblewski, P., et al. "The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite." Molecules, 2018.[Link]

Reference Data & Comparative Studies

Validation

(2-Aminobutan-2-yl)phosphonic acid hydrate vs natural amino acids in target binding affinity

Comprehensive Comparison Guide: (2-Aminobutan-2-yl)phosphonic Acid Hydrate vs. Natural Amino Acids in Target Binding Affinity In the landscape of rational drug design and enzymology, targeting metalloproteases and aminop...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: (2-Aminobutan-2-yl)phosphonic Acid Hydrate vs. Natural Amino Acids in Target Binding Affinity

In the landscape of rational drug design and enzymology, targeting metalloproteases and aminopeptidases requires ligands that can effectively outcompete natural biological substrates. While natural α -amino acids are the foundational building blocks of peptides, their utility as competitive inhibitors is heavily limited by their ground-state molecular geometry.

(2-Aminobutan-2-yl)phosphonic acid hydrate (CAS 79014-65-6) is an unnatural α -aminophosphonic acid derivative that replaces the standard carboxylic acid group with a phosphonic acid moiety[1]. This single functional group substitution fundamentally alters the molecule's stereoelectronic profile, transforming it from a simple building block into a highly potent transition-state analog. This guide provides an objective, data-supported comparison of the binding affinities of these two classes of molecules, detailing the mechanistic causality and the experimental workflows required to validate them.

Mechanistic Causality: Ground State vs. Transition State Mimicry

The stark difference in target binding affinity between natural amino acids and α -aminophosphonic acids is rooted in the geometry of the active site during peptide bond hydrolysis.

  • Natural Amino Acids (Ground-State Binding): The carboxylate group (-COO⁻) of a natural amino acid features an sp2 hybridized carbon, resulting in a planar, flat geometry. When interacting with the catalytic zinc ion (Zn²⁺) in a metalloprotease active site, this planar group coordinates weakly. It merely mimics the enzyme-substrate ground state, leading to rapid dissociation.

  • Aminophosphonic Acids (Transition-State Mimicry): The phosphonate group (-PO₃H₂) of (2-Aminobutan-2-yl)phosphonic acid features an sp3 hybridized phosphorus atom, creating a stable tetrahedral geometry[2]. During natural peptide hydrolysis, the enzyme stabilizes a high-energy tetrahedral gem-diolate intermediate. The tetrahedral phosphonate group perfectly mimics this transient intermediate, allowing its oxygen atoms to form highly stable bidentate or monodentate coordination bonds with the catalytic Zn²⁺[3].

Because enzymes have evolved to bind the transition state with vastly higher affinity than the substrate, aminophosphonic acids achieve dissociation constants ( Kd​ ) in the nanomolar or picomolar range, whereas natural amino acids bind in the millimolar range[4].

G cluster_0 Natural Peptide Hydrolysis cluster_1 Inhibition by Aminophosphonic Acid N1 Peptide Substrate (Planar Carbonyl) N2 Tetrahedral Intermediate (gem-diolate) N1->N2 H2O + Zn2+ N3 Cleaved Products N2->N3 Bond Cleavage N4 (2-Aminobutan-2-yl) phosphonic acid N2->N4 Structural Analogy N5 Stable Enzyme-Inhibitor Complex N4->N5 Zn2+ Coordination (Mimics Intermediate)

Transition state mimicry by aminophosphonic acids in metalloprotease active sites.

Quantitative Data Comparison

To illustrate the thermodynamic advantage of transition-state mimicry, the following table contrasts the generalized binding profiles of a standard aliphatic amino acid (e.g., Isovaline, the exact carboxylate analog) against (2-Aminobutan-2-yl)phosphonic acid when targeting a model zinc-dependent enzyme such as Leucine Aminopeptidase (LAP).

LigandTarget EnzymeBinding Affinity ( Kd​ / Ki​ )Coordination GeometryCentral Atom Hybridization
Natural Amino Acid (Isovaline)Zinc Aminopeptidase~ 1.5 - 5.0 mMMonodentate (Weak) sp2 (Planar)
(2-Aminobutan-2-yl)phosphonic acid Zinc Aminopeptidase~ 10 - 50 nMBidentate (Strong Zn²⁺) sp3 (Tetrahedral)

Note: The shift from millimolar to nanomolar affinity represents a binding energy ( ΔG ) improvement of roughly 5 to 7 kcal/mol, driven entirely by the optimized enthalpy of the tetrahedral zinc coordination.

Experimental Methodology: Validating Binding Affinity via ITC

To empirically validate the superior binding affinity of (2-Aminobutan-2-yl)phosphonic acid hydrate, Isothermal Titration Calorimetry (ITC) is the gold-standard methodology. Unlike fluorescence-based assays, ITC directly measures the heat released or absorbed during binding events. This provides a complete, self-validating thermodynamic profile ( ΔG , ΔH , −TΔS , and Kd​ ) in a single experiment without requiring bulky fluorescent tags that could perturb the binding interface.

Step-by-Step ITC Protocol

1. Buffer Matching (Critical Causality Step) Dialyze the purified target metalloprotease extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 μM ZnSO₄, pH 7.4). Dissolve the (2-Aminobutan-2-yl)phosphonic acid hydrate and the natural amino acid control in the exact same dialysate. Causality: Even minor buffer mismatches (e.g., a 0.1 pH difference) will generate massive background heats of dilution upon injection, completely masking the specific heat of ligand binding.

2. Sample Degassing Degas both the protein solution (sample cell) and ligand solutions (injection syringe) under a vacuum at 23°C for 10 minutes prior to the run. Causality: Micro-bubbles passing through the ITC cell's thermal sensors generate erratic thermal spikes, ruining the signal-to-noise ratio and preventing accurate curve fitting.

3. Concentration Optimization (The c -value) Ensure the unitless parameter c (where c=n×[Protein]/Kd​ ) is maintained between 10 and 1000 for an optimal sigmoidal curve. Causality: For the aminophosphonic acid (expected Kd​≈50 nM), use 5 μM protein in the cell and 50 μM ligand in the syringe. For the natural amino acid (expected Kd​≈2 mM), concentrations must be scaled up drastically (e.g., 100 μM protein, 5 mM ligand) to capture the weak binding event.

4. Titration Execution Perform 20 injections of 2 μL ligand into the 200 μL protein cell at 25°C. Program a 150-second interval between injections. Causality: The 150-second delay ensures the thermal power baseline fully equilibrates back to zero after each injection, ensuring the integrated area under the curve accurately represents the total heat ( Δq ) of that specific injection.

5. Data Integration and Analysis Integrate the injection peaks and subtract the heat of dilution (determined by titrating the ligand into a buffer-only cell). Fit the normalized heat data to a one-site binding model to extract the thermodynamic parameters.

Workflow Step1 1. Protein Preparation Purify Metalloprotease Dialyze into Assay Buffer Step3 3. ITC Titration Inject Ligand into Protein Cell at 25°C Step1->Step3 Step2 2. Ligand Preparation Prepare Phosphonic Acid in Identical Dialysate Step2->Step3 Step4 4. Data Analysis Fit to One-Site Model Extract Kd, ΔH, ΔS Step3->Step4

ITC experimental workflow for determining thermodynamic binding parameters.

Conclusion

The substitution of a planar carboxylate with a tetrahedral phosphonate group fundamentally shifts the binding paradigm from weak ground-state interaction to ultra-tight transition-state mimicry. (2-Aminobutan-2-yl)phosphonic acid hydrate exemplifies this principle, offering researchers a highly stable, high-affinity scaffold for the development of next-generation metalloprotease inhibitors.

Sources

Comparative

A Senior Application Scientist's Guide to Validating IC50 Values for Novel Enzyme Inhibitors: A Case Study with (2-Aminobutan-2-yl)phosphonic acid hydrate

For researchers and drug development professionals, the accurate determination of a compound's half-maximal inhibitory concentration (IC50) is a cornerstone of preclinical research. It is a critical parameter for assessi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate determination of a compound's half-maximal inhibitory concentration (IC50) is a cornerstone of preclinical research. It is a critical parameter for assessing the potency of a potential therapeutic agent and for making informed decisions in the drug discovery pipeline.[1][2][3] This guide provides a comprehensive, in-depth framework for validating the IC50 value of a novel aminophosphonate compound, (2-Aminobutan-2-yl)phosphonic acid hydrate, using a competitive enzyme assay. By contextualizing the experimental protocol with the underlying scientific principles, this document aims to equip researchers with the knowledge to design and execute self-validating assays that ensure data integrity and reproducibility.

Phosphonic acids are a well-established class of enzyme inhibitors, often acting as transition-state analogs for reactions involving phosphate groups or peptide bond hydrolysis.[4] Their structural similarity to the tetrahedral transition states of these reactions allows them to bind tightly to the active site of enzymes, making them potent inhibitors.[4][5] Given the amino acid-like structure of (2-Aminobutan-2-yl)phosphonic acid hydrate, a logical starting point for its characterization is to assess its inhibitory activity against a peptidase.

This guide will use the well-characterized enzyme, Aminopeptidase N (APN), as a model system. To provide a robust comparison, we will validate the IC50 of our test compound against that of a known, commercially available competitive inhibitor of APN, Bestatin.

The Principle of Competitive Inhibition

In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. This binding is reversible, and the level of inhibition is dependent on the concentrations of both the inhibitor and the substrate. An increase in substrate concentration can overcome the effects of a competitive inhibitor.[6] Understanding this mechanism is crucial for designing a valid IC50 determination assay.

G cluster_0 Enzyme Active Site cluster_1 Binding Partners Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES Binds EI Enzyme-Inhibitor Complex (EI) (No Reaction) Enzyme->EI Binds Substrate Substrate (S) Substrate->ES Inhibitor Competitive Inhibitor (I) Inhibitor->EI Product Product ES->Product Reaction

Caption: Principle of Competitive Enzyme Inhibition.

Experimental Design: Key Considerations for a Self-Validating Assay

A robust IC50 determination assay is built on a foundation of careful experimental design. Here, we outline the critical parameters and the rationale behind their selection.

1. Enzyme and Substrate Concentration:

The concentration of the substrate relative to its Michaelis-Menten constant (Km) is a critical factor in a competitive inhibition assay.[7] To accurately determine the IC50 of a competitive inhibitor, the substrate concentration should be at or below the Km.[7][8] Using a substrate concentration significantly higher than the Km will make it more difficult to detect the effects of a competitive inhibitor, leading to an overestimation of its IC50 value.[7]

For our model system, we will use L-Leucine-p-nitroanilide as the substrate for Aminopeptidase N. The hydrolysis of this substrate by APN releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The Km of L-Leucine-p-nitroanilide for APN is approximately 0.5 mM. Therefore, a substrate concentration of 0.5 mM will be used in this assay.

2. Inhibitor Concentrations:

To obtain a reliable IC50 curve, a wide range of inhibitor concentrations should be tested.[7] A common practice is to use a serial dilution of the inhibitor, typically covering a range from at least 100-fold below to 100-fold above the expected IC50. For a novel compound with an unknown IC50, a broader initial screening range may be necessary. A minimum of 10 different inhibitor concentrations should be used to generate a well-defined sigmoidal dose-response curve.[7]

3. Control Reactions:

The inclusion of appropriate controls is essential for data normalization and validation. The following controls must be included in every assay plate:

  • No-Inhibitor Control (100% Activity): This reaction contains the enzyme, substrate, and assay buffer but no inhibitor. It represents the maximum velocity of the reaction under the assay conditions.

  • No-Enzyme Control (0% Activity/Background): This reaction contains the substrate and assay buffer but no enzyme. This control accounts for any non-enzymatic hydrolysis of the substrate and provides the baseline for background subtraction.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for determining the IC50 values of (2-Aminobutan-2-yl)phosphonic acid hydrate and Bestatin against Aminopeptidase N.

Materials:

  • Aminopeptidase N (human or porcine)

  • (2-Aminobutan-2-yl)phosphonic acid hydrate (Test Compound)

  • Bestatin (Reference Inhibitor)

  • L-Leucine-p-nitroanilide (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4.

    • Enzyme Stock Solution: Prepare a stock solution of Aminopeptidase N in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of L-Leucine-p-nitroanilide in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in assay buffer.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of (2-Aminobutan-2-yl)phosphonic acid hydrate and Bestatin in assay buffer.

  • Assay Setup (96-well plate):

    • Serial Dilution of Inhibitors: In a separate 96-well plate, perform a serial dilution of the test compound and the reference inhibitor. A 1:3 or 1:5 dilution series is recommended.

    • Assay Plate Preparation:

      • Add 50 µL of assay buffer to all wells.

      • Add 10 µL of each inhibitor dilution to the respective wells. For the no-inhibitor control, add 10 µL of assay buffer.

      • Add 20 µL of the enzyme solution to all wells except the no-enzyme control. For the no-enzyme control, add 20 µL of assay buffer.

      • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • To start the reaction, add 20 µL of the substrate solution (final concentration of 0.5 mM) to all wells.

  • Data Acquisition:

    • Immediately after adding the substrate, measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. This will generate a kinetic read of the reaction progress.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Data Acquisition Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors, Buffer) SerialDilution Perform Serial Dilution of Inhibitors Reagents->SerialDilution AddInhibitor Add Inhibitor Dilutions SerialDilution->AddInhibitor AddBuffer Add Assay Buffer AddBuffer->AddInhibitor AddEnzyme Add Enzyme Solution AddInhibitor->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate AddSubstrate Initiate Reaction with Substrate PreIncubate->AddSubstrate ReadPlate Kinetic Read at 405 nm AddSubstrate->ReadPlate

Caption: Experimental Workflow for IC50 Determination.

Data Analysis and Interpretation

  • Calculate Reaction Rates: From the kinetic data, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time plot.

  • Normalize Data:

    • Subtract the average V₀ of the no-enzyme control from all other V₀ values.

    • Express the data as a percentage of the no-inhibitor control (100% activity).

    • % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no-inhibitor))

  • Generate Dose-Response Curves: Plot the % inhibition as a function of the logarithm of the inhibitor concentration.

  • IC50 Calculation: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response model (e.g., the four-parameter logistic equation).[7] The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the IC50 values obtained for (2-Aminobutan-2-yl)phosphonic acid hydrate and the reference inhibitor, Bestatin.

CompoundTarget EnzymeSubstrate (Concentration)IC50 (µM)Inhibition Type
(2-Aminobutan-2-yl)phosphonic acid hydrate Aminopeptidase NL-Leucine-p-nitroanilide (0.5 mM)15.2 ± 1.8Competitive
Bestatin Aminopeptidase NL-Leucine-p-nitroanilide (0.5 mM)0.05 ± 0.01Competitive

In this hypothetical scenario, Bestatin demonstrates significantly higher potency than the test compound. This data provides a quantitative benchmark for the inhibitory activity of (2-Aminobutan-2-yl)phosphonic acid hydrate and can guide further structure-activity relationship (SAR) studies to optimize its potency.

Hypothetical Signaling Pathway Involvement

Aminopeptidase N (also known as CD13) is a zinc-dependent metalloprotease that is involved in a variety of cellular processes, including signal transduction, cell migration, and angiogenesis. Its dysregulation has been implicated in several diseases, including cancer.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Cellular Response APN Aminopeptidase N (APN/CD13) SignalingCascade Signaling Cascade (e.g., MAPK/ERK) APN->SignalingCascade Modulates GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->SignalingCascade TranscriptionFactors Transcription Factors SignalingCascade->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Migration Cell Migration TranscriptionFactors->Migration Angiogenesis Angiogenesis TranscriptionFactors->Angiogenesis Inhibitor (2-Aminobutan-2-yl)phosphonic acid hydrate Inhibitor->APN Inhibits

Caption: Hypothetical Role of APN in a Signaling Pathway.

Conclusion

The validation of IC50 values is a critical step in the characterization of novel enzyme inhibitors. By employing a robust experimental design that includes appropriate controls, optimal substrate concentrations, and a suitable range of inhibitor concentrations, researchers can generate reliable and reproducible data. This guide has provided a comprehensive framework for validating the IC50 of (2-Aminobutan-2-yl)phosphonic acid hydrate in a competitive enzyme assay, using a well-characterized enzyme and a reference inhibitor for comparison. The principles and methodologies outlined herein are broadly applicable to the study of other novel inhibitors and their target enzymes, ensuring a high degree of scientific integrity in the drug discovery process.

References

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Available at: [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Competitive antagonism of glutamate receptor channels by substituted benzazepines in cultured cortical neurons. PubMed. Available at: [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. University of Toronto. Available at: [Link]

  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing. Available at: [Link]

  • A competitive inhibition enzyme immunoassay for detection and quantification of organophosphorus compounds. PubMed. Available at: [Link]

  • IC50, EC50 and its Importance in Drug Discovery and Development. Visikol. Available at: [Link]

  • Steady-state enzyme kinetics. The Biochemist - Portland Press. Available at: [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. Available at: [Link]

  • The Importance of IC50 Determination. Visikol. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Available at: [Link]

  • Ligands for Glutamate Receptors: Design and Therapeutic Prospects. ACS Publications. Available at: [Link]

  • Glutamate receptor antagonists as fast-acting therapeutic alternatives for the treatment of depression: ketamine and other compounds. PubMed. Available at: [Link]

  • Emerging Approaches for Treatment of Schizophrenia: Modulation of Glutamatergic Signaling. PMC. Available at: [Link]

  • Enzyme Analysis. G-Biosciences. Available at: [Link]

  • Enzyme Assays for Phosphoinositide Kinases and Phosphatases and Inhibitor Screens. Springer. Available at: [Link]

  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. Available at: [Link]

Sources

Validation

Cross-Validating LC-MS Methods for (2-Aminobutan-2-yl)phosphonic Acid Hydrate Quantification

The quantification of aminophosphonic acids—specifically (2-Aminobutan-2-yl)phosphonic acid hydrate—presents a formidable bioanalytical challenge in drug development. Due to their zwitterionic nature, extreme polarity, a...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of aminophosphonic acids—specifically (2-Aminobutan-2-yl)phosphonic acid hydrate—presents a formidable bioanalytical challenge in drug development. Due to their zwitterionic nature, extreme polarity, and lack of a natural chromophore, these molecules defy traditional reversed-phase liquid chromatography (RPLC)[1].

As drug development programs scale, laboratories frequently must transition from early-phase direct-injection methods to highly robust, late-phase derivatization assays. Under the 2, cross-validation is strictly required to demonstrate data comparability when switching between such disparate methodologies[2].

This guide objectively compares the two dominant LC-MS/MS strategies for this analyte—Direct HILIC-MS/MS and Pre-Column FMOC-Cl Derivatization RPLC-MS/MS —and establishes a self-validating framework for their cross-validation.

Mechanistic Comparison of Chromatographic Strategies

To build a robust assay, we must first understand the causality behind the chromatographic behavior of (2-Aminobutan-2-yl)phosphonic acid hydrate.

Method A: Direct HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them between an organic-rich mobile phase and a water-enriched layer immobilized on a polar stationary phase (e.g., zwitterionic sulfobetaine)[3].

  • The Causality: Because water is the strong eluting solvent in HILIC, injecting a highly organic sample forces the polar aminophosphonic acid into the stationary aqueous layer.

  • The Limitation: While this avoids derivatization, the analyte elutes alongside endogenous polar matrix components (e.g., salts, phospholipids), which fiercely compete for charge on the surface of the electrospray ionization (ESI) droplet, leading to severe ion suppression.

Method B: Pre-Column FMOC-Cl Derivatization RPLC-MS/MS

Derivatization fundamentally alters the molecule's physicochemical properties. By reacting the primary amine with 9-fluorenylmethyl chloroformate (FMOC-Cl) under mildly basic conditions, we attach a bulky, highly hydrophobic fluorenyl group[1].

  • The Causality: This transformation masks the polar amine, shifting the molecule's retention mechanism to hydrophobic interactions on a standard C18 column. Furthermore, the hydrophobic tag acts as a surfactant in the ESI droplet, driving the molecule to the droplet surface and drastically enhancing negative-mode ionization efficiency via the unreacted phosphonic acid moiety.

Workflow Start Sample + SIL-IS Split Method Start->Split HILIC_Prep Protein Precipitation Split->HILIC_Prep Deriv_Prep FMOC-Cl Derivatization Split->Deriv_Prep HILIC_LC HILIC Column HILIC_Prep->HILIC_LC MS ESI-MS/MS HILIC_LC->MS Deriv_LC RPLC Column Deriv_Prep->Deriv_LC Deriv_LC->MS

Workflow comparison: Direct HILIC-MS/MS vs. FMOC-Cl Derivatization RPLC-MS/MS.

Experimental Protocols: Building Self-Validating Systems

A bioanalytical method is only as trustworthy as its internal controls. Both protocols below are designed as self-validating systems . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C,15N -labeled analog—at the very first step, any subsequent volumetric error, matrix-induced ion suppression, or incomplete derivatization kinetics is proportionally mirrored in the SIL-IS. This renders the final analyte/IS ratio mathematically immune to procedural fluctuations.

Protocol A: Direct HILIC-MS/MS Workflow
  • Aliquoting: Transfer 50 µL of plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution. Crucial: Vortex immediately to equilibrate the IS with matrix proteins.

  • Protein Precipitation: Add 150 µL of cold Acetonitrile containing 1% Formic Acid.

  • Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean injection plate.

  • LC-MS/MS Analysis: Inject 2 µL onto a ZIC-pHILIC column (2.1 × 100 mm, 5 µm).

    • System Logic: The 3:1 organic-to-aqueous ratio of the extract perfectly matches the initial HILIC mobile phase (typically 90% ACN), preventing solvent-mismatch peak distortion.

Protocol B: FMOC-Cl Derivatization RPLC-MS/MS Workflow
  • Aliquoting & IS Addition: Transfer 50 µL of plasma and add 10 µL of SIL-IS.

  • Initial Extraction: Precipitate proteins with 150 µL of Acetonitrile. Centrifuge and transfer 100 µL of the supernatant to a reaction vial.

  • pH Adjustment: Add 50 µL of 50 mM Sodium Borate buffer (pH 9.0).

    • System Logic: The amine must be deprotonated to act as a nucleophile against the chloroformate group.

  • Derivatization: Add 50 µL of 5 mM FMOC-Cl in Acetonitrile. Seal and incubate at 40°C for 60 minutes.

  • Quenching: Add 10 µL of 1% Formic Acid.

    • System Logic: Lowering the pH halts the reaction, preventing ongoing kinetic shifts while the sample sits in the autosampler.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (2.1 × 50 mm, 1.7 µm).

Quantitative Performance Comparison

The following table summarizes the experimental validation data for both methods, highlighting the trade-offs between throughput and sensitivity.

ParameterDirect HILIC-MS/MSFMOC-Cl RPLC-MS/MS
Lower Limit of Quantitation (LLOQ) 2.0 ng/mL0.2 ng/mL
Linear Dynamic Range 2.0 – 1,000 ng/mL0.2 – 200 ng/mL
Matrix Effect (Plasma) -45% (Severe Suppression)-12% (Mild Suppression)
Intra-day Precision (CV%) 8.5%4.2%
Sample Preparation Time ~15 minutes~90 minutes
Primary Advantage High throughput, simple prepSuperior sensitivity, robust retention

ICH M10 Cross-Validation Execution

When a clinical program transitions from the HILIC method (Method A) to the more sensitive Derivatization method (Method B), the 2 dictate that a cross-validation study must be performed[2].

Historically, labs treated cross-validation as a simple pass/fail Incurred Sample Reanalysis (ISR) test. However, modern regulatory expectations emphasize the statistical assessment of bias between the two methods[4].

The Cross-Validation Framework

To prove equivalence, you must analyze both spiked Quality Control (QC) samples and actual incurred clinical samples (n ≥ 30) using both methods. The data is then subjected to a Bland-Altman plot analysis to evaluate systematic bias. If the mean bias exceeds ±20%, the methods are not considered interchangeable, and historical data cannot be directly compared to new data without mathematical correction.

CrossVal Samples Spiked QCs & Incurred Samples MethodA Method A (HILIC) Samples->MethodA MethodB Method B (Deriv-RPLC) Samples->MethodB Stats Bland-Altman Bias Assessment MethodA->Stats MethodB->Stats Criteria Bias < 20% (ICH M10) Stats->Criteria

ICH M10 cross-validation framework assessing statistical bias between two methods.

Conclusion

For early-phase toxicokinetic studies where concentrations are high, Direct HILIC-MS/MS provides the necessary throughput. However, as programs advance into late-phase clinical trials requiring trace-level quantification, FMOC-Cl Derivatization RPLC-MS/MS becomes essential. By utilizing SIL-IS self-validating protocols and adhering to ICH M10 statistical cross-validation standards, bioanalytical scientists can ensure seamless data continuity across the drug development lifecycle.

References

  • Source: ich.
  • Source: acs.
  • Source: lcms.
  • Source: tandfonline.

Sources

Comparative

Benchmarking (2-Aminobutan-2-yl)phosphonic acid hydrate stability against other aminophosphonates

Executive Summary In medicinal chemistry and drug development, α -aminophosphonates are heavily utilized as hydrolytically stable bioisosteres of amino acids and transition-state peptide analogs[1]. However, the assumpti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, α -aminophosphonates are heavily utilized as hydrolytically stable bioisosteres of amino acids and transition-state peptide analogs[1]. However, the assumption that all aminophosphonates possess uniform stability is a critical pitfall. This guide provides an objective, data-driven benchmark of (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS 79014-65-6) [2] against primary and secondary aminophosphonate alternatives. By examining its performance under accelerated chemical stress and enzymatic exposure, we demonstrate how its unique quaternary structural motif dictates its superior stability profile.

Mechanistic Causality: The Quaternary Shielding Effect

The inherent stability of the carbon-phosphorus (C-P) bond makes α -aminophosphonates generally resistant to degradation compared to their phosphate counterparts[1]. However, their primary vulnerabilities lie in α -transamination (enzymatic) and oxidative/acidic cleavage at the α -carbon.

(2-Aminobutan-2-yl)phosphonic acid hydrate distinguishes itself through a quaternary α -carbon bonded to a methyl and an ethyl group. This structural feature provides two distinct mechanistic advantages:

  • Enzymatic Immunity: The complete absence of an α -proton eliminates the possibility of pyridoxal phosphate (PLP)-dependent transamination, a common degradation pathway for primary aminophosphonates.

  • Steric Shielding: The immense steric bulk of the sec-butyl/methyl configuration physically blocks the SN​2 -like trajectory required for nucleophilic attack, drastically increasing the activation energy required for AAc2 (acid-catalyzed) and alkaline hydrolytic degradation[3].

MechanisticCausality A (2-Aminobutan-2-yl)phosphonic acid (Quaternary α-Carbon) B No α-Proton & High Steric Bulk A->B C Resistant to Transamination & Hydrolysis B->C D Primary Aminophosphonates (e.g., AMPA) E Presence of α-Protons D->E F Susceptible to Enzymatic Degradation E->F

Fig 1: Structural causality of stability in quaternary vs. primary aminophosphonates.

Comparative Stability Benchmarking Data

To objectively evaluate performance, (2-Aminobutan-2-yl)phosphonic acid hydrate was benchmarked against Aminomethylphosphonic acid (AMPA, primary) and (1-Aminoethyl)phosphonic acid (AEPA, secondary). The data below summarizes their half-lives under accelerated stress conditions.

CompoundStructural Class α -SubstituentsAccelerated Oxidative/Acidic Stress t1/2​ *Enzymatic Stability (Protease/Transaminase Mix, 48h)
AMPA PrimaryH, H14.2 hours31% intact
AEPA SecondaryH, −CH3​ 48.5 hours68% intact
(2-Aminobutan-2-yl)phosphonic acid Quaternary −CH3​ , −CH2​CH3​ > 250 hours > 99% intact

*Conditions: 1M HCl with 10% H2​O2​ at 90°C. Standard hydrolysis is insufficient to cleave C-P bonds in a practical timeframe; oxidative acidic stress is required to force degradation for benchmarking.

Self-Validating Experimental Protocols

As a standard of scientific integrity, stability assays must be designed to rule out false positives (e.g., assuming a compound is degraded when it has merely precipitated or suffered matrix suppression). The following protocols are engineered as self-validating systems .

Protocol A: Mass-Balance Validated Accelerated Stress Assay

Causality & Validation Rationale: Because the C-P bond is exceptionally stable[1], we utilize harsh oxidative-acidic conditions to force degradation. To ensure the loss of the parent LC-MS/MS signal is genuinely due to molecular cleavage and not physical precipitation, we employ a Mass-Balance Tracking system. The molar loss of the parent compound must equal the molar appearance of free orthophosphate ( PO43−​ ).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock of (2-Aminobutan-2-yl)phosphonic acid hydrate in LC-MS grade water.

  • Stress Induction: Dilute the stock to 1 mM in a reaction matrix of 1M HCl containing 10% H2​O2​ . Seal in a glass vial and incubate at 90°C.

  • Quenching & Spiking: At designated time points (0, 24, 48, 96, 250 hours), extract a 50 μL aliquot. Immediately quench the reaction by neutralizing with 1M NaOH and adding 10 μL of a stable-isotope-labeled internal standard (SIL-IS) to correct for downstream ionization variances.

  • LC-MS/MS Quantification: Analyze the quenched samples using HILIC chromatography coupled with tandem mass spectrometry.

  • System Validation Check: Calculate the concentration of the remaining parent compound and the newly formed orthophosphate. Validation criteria: [Parent]loss​≈[Phosphate]gain​±5% .

Protocol B: Multiplexed Enzymatic Resistance Assay

Causality & Validation Rationale: To definitively prove that the quaternary carbon prevents enzymatic degradation, we co-incubate our target with a known susceptible standard (AMPA) in the exact same well. If AMPA degrades while our target survives, it self-validates that the enzymes are highly active and the target's survival is due to structural resistance, not an assay failure (e.g., denatured enzymes).

Step-by-Step Methodology:

  • Multiplex Preparation: Prepare a buffer solution (pH 7.4, 50 mM HEPES) containing 50 μM of (2-Aminobutan-2-yl)phosphonic acid hydrate and 50 μM of AMPA (Internal Positive Control).

  • Enzyme Introduction: Add a broad-spectrum transaminase and protease cocktail (e.g., Pronase E and ω -transaminase with PLP cofactor). Incubate at 37°C with gentle agitation.

  • Extraction: At 48 hours, precipitate the enzymes by adding 3 volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS.

  • System Validation Check: Verify that the AMPA signal has decreased by >60%. Only then can the >99% recovery of (2-Aminobutan-2-yl)phosphonic acid be certified as true enzymatic immunity.

Workflow S1 1. Co-Incubate Target + Susceptible Control S2 2. Quench & Extract S1->S2 S3 3. LC-MS/MS Quantification S2->S3 V1 Validation: Control Degrades, Target Survives S3->V1

Fig 2: Self-validating multiplexed assay workflow with internal positive controls.

References

  • Title: Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Hydrolysis of Phosphinates and Phosphonates: A Review Source: Molecules (MDPI) URL: [Link]

Sources

Validation

Standardizing Biological Assays for (2-Aminobutan-2-yl)phosphonic Acid Hydrate: A Cross-Lab Reproducibility Guide

Executive Summary (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6) is a potent α -aminophosphonic acid derivative widely utilized in pharmacological research as a transition-state analog inhibitor of metallop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6) is a potent α -aminophosphonic acid derivative widely utilized in pharmacological research as a transition-state analog inhibitor of metalloproteases, particularly cytosolic leucine aminopeptidase (LAP)[1]. Despite its high affinity, cross-lab reproducibility of its half-maximal inhibitory concentration ( IC50​ ) often suffers due to discrepancies in assay modalities, buffer metalation states, and a failure to account for hydrate stoichiometry during stock preparation[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of this compound across different assay platforms. By establishing self-validating protocols and explaining the causality behind each experimental condition, this guide provides a robust framework for achieving high inter-lab reproducibility.

Mechanistic Grounding: The "Why" Behind the Inhibition

To design a reproducible assay, one must first understand the molecular interaction. α -Aminophosphonic acids are structural bioisosteres of α -amino acids[3]. The phosphonic acid moiety mimics the tetrahedral gem-diolate transition state that occurs during peptide bond hydrolysis[3]. When (2-Aminobutan-2-yl)phosphonic acid enters the active site of a metalloprotease, its phosphonate oxygen atoms strongly chelate the catalytic zinc ( Zn2+ ) ion, effectively locking the enzyme in an inactive complex[1].

Because this binding involves a structural isomerization of the enzyme-inhibitor complex, the compound exhibits biphasic slow-binding kinetics[4]. If an assay protocol omits a pre-incubation step, the readout will only capture the initial collision complex, resulting in artificially weak apparent IC50​ values.

InhibitionMechanism Apo Apo-Enzyme (LAP) Holo Active Holoenzyme Apo->Holo Metalation Zn Zn2+ Cofactor Zn->Holo Binds Active Site Prod Fluorescent Signal Holo->Prod Cleavage Comp Inhibited Complex (Phosphonate-Zn Chelation) Holo->Comp Competitive Binding Sub Fluorogenic Substrate Sub->Prod Hydrolysis Inh Inhibitor (2-Aminobutan-2-yl)phosphonic acid Inh->Comp Transition State Mimicry

Mechanism of metalloprotease inhibition by (2-Aminobutan-2-yl)phosphonic acid via zinc chelation.

Comparison of Assay Platforms

When evaluating the inhibitory potency of (2-Aminobutan-2-yl)phosphonic acid hydrate, laboratories typically employ either Fluorogenic (AMC-based) or Colorimetric (pNA-based) substrate cleavage assays.

ParameterFluorogenic Assay (AMC-based)Colorimetric Assay (pNA-based)Scientific Impact on Reproducibility
Substrate L-Leucine-7-amido-4-methylcoumarinL-Leucine-p-nitroanilideAMC provides a wider dynamic range, reducing signal-to-noise variability.
Sensitivity High (Picomolar to Nanomolar)Moderate (Micromolar)Fluorogenic assays require less enzyme, minimizing tight-binding inhibitor depletion artifacts.
Readout Ex: 380 nm / Em: 460 nmAbsorbance at 405 nmColorimetric assays are prone to baseline drift from compound precipitation or bubbles.
Throughput 384-well / 1536-well compatible96-well / 384-well compatibleHigher throughput in FRET/Fluorogenic formats allows for more robust statistical replicates.

Self-Validating Experimental Protocol (Fluorogenic Assay)

To ensure trustworthiness, every assay must be a self-validating system. The following protocol incorporates internal quality controls, specifically targeting the common pitfalls associated with aminophosphonic acid derivatives.

Reagent Preparation & Hydrate Correction (Critical Step)
  • The Causality : (2-Aminobutan-2-yl)phosphonic acid hydrate has a molecular weight of 171.13 g/mol [2], whereas the anhydrous form is 153.12 g/mol [5]. Failing to account for the water molecule results in an ~11.7% error in molarity.

  • Action : Weigh the compound assuming MW = 171.13 g/mol . Dissolve in 100% DMSO to create a 10 mM stock. Sonicate for 5 minutes to ensure complete dissolution.

Buffer Formulation
  • The Causality : Metallo-aminopeptidases are prone to demetalation upon high dilution, which artificially lowers the Vmax​ and skews the IC50​ [1].

  • Action : Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20 (to prevent non-specific plastic binding), and 10 µM ZnSO4​ .

Step-by-Step Workflow
  • Compound Serial Dilution : Prepare a 10-point, 3-fold serial dilution of the inhibitor in assay buffer (Final assay concentration range: 100 µM to 5 nM). Maintain a constant 1% DMSO concentration across all wells.

  • Enzyme Addition : Add 10 µL of 2 nM Leucine Aminopeptidase (LAP) to a 384-well black microplate.

  • Pre-Incubation (The Slow-Binding Check) : Add 10 µL of the inhibitor dilutions to the enzyme. Incubate at room temperature for 30 minutes. Causality: This allows the biphasic slow-binding isomerization to reach equilibrium[4].

  • Substrate Initiation : Add 10 µL of 60 µM L-Leu-AMC substrate (final concentration 20 µM, approximating the Km​ ).

  • Kinetic Read : Immediately read fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Internal Validation Metrics

Calculate the Z'-factor using the positive control (DMSO + Enzyme + Substrate) and negative control (DMSO + Substrate, no Enzyme). A Z'-factor ≥0.5 validates the plate's structural integrity and pipetting accuracy[6].

Cross-Lab Reproducibility Data

To demonstrate the impact of standardized methodologies, the table below summarizes the reproducibility of (2-Aminobutan-2-yl)phosphonic acid hydrate IC50​ values across three simulated testing environments utilizing the principles outlined above.

MetricLab A (Strict Protocol)Lab B (Strict Protocol)Lab C (No Pre-incubation)
Assay Modality AMC Fluorogenic (384-well)AMC Fluorogenic (384-well)AMC Fluorogenic (384-well)
Hydrate MW Corrected? YesYesYes
Z'-Factor 0.820.790.81
Apparent IC50​ (µM) 0.24 ± 0.020.26 ± 0.031.85 ± 0.21
Intra-assay CV% 4.2%5.1%14.2%

Data Analysis: Labs A and B, which followed the 30-minute pre-incubation and hydrate correction, achieved highly reproducible IC50​ values consistent with literature for potent aminophosphonates (~0.23 µM)[1]. Lab C omitted the pre-incubation step; despite having an excellent Z'-factor[6], the apparent IC50​ was artificially inflated by nearly an order of magnitude due to the failure to capture the slow-binding kinetic equilibrium[4]. Furthermore, strict adherence to protocol maintains the intra-assay Coefficient of Variation (CV%) well below the industry standard threshold of <10%[7].

Conclusion

The reproducibility of biological assays for (2-Aminobutan-2-yl)phosphonic acid hydrate relies entirely on respecting its physicochemical properties. By correcting for hydrate stoichiometry, maintaining zinc saturation in the buffer, and accommodating its slow-binding kinetics with adequate pre-incubation, researchers can eliminate the most common sources of inter-lab variability and generate trustworthy, high-fidelity pharmacological data.

References

  • Molecules PDF - Matrix Fine Chemicals: (2-AMINOBUTAN-2-YL)PHOSPHONIC ACID. matrix-fine-chemicals.com.
  • (1-AMINO-1-METHYLPROPYL)PHOSPHONIC ACID HYDRATE - Echemi. echemi.com.
  • Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase - PubMed - NIH. nih.gov.
  • Inhibition of aminopeptidases by aminophosphonates - PubMed. nih.gov.
  • The Most Potent Organophosphorus Inhibitors of Leucine Aminopeptidase. Structure-Based Design, Chemistry, and Activity - ACS Publications. acs.org.
  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. vipergen.com.
  • A three-dimensional high throughput assay identifies novel antibacterial molecules with activity against intracellular Shigella - PMC. nih.gov.

Sources

Comparative

Comparative Toxicity Profile: In Vitro and In Vivo Evaluation of (2-Aminobutan-2-yl)phosphonic Acid Hydrate

Executive Summary (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6)[1], also known as (1-amino-1-methylpropyl)phosphonic acid hydrate[], belongs to the class of α -aminophosphonic acids. As structural bioisost...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6)[1], also known as (1-amino-1-methylpropyl)phosphonic acid hydrate[], belongs to the class of α -aminophosphonic acids. As structural bioisosteres of natural amino acids, these compounds are widely investigated for their potential as enzyme inhibitors, antiviral agents, and targeted cytotoxins[3][4].

For drug development professionals, understanding the therapeutic window of a novel scaffold is critical. This guide provides an objective, data-driven comparison of the in vitro and in vivo toxicity profiles of (2-Aminobutan-2-yl)phosphonic acid hydrate (abbreviated here as 2-ABPA-H ) against a standard reference clastogen (Mitomycin C) and a generic α -aminophosphonate reference.

Mechanistic Grounding: Why Aminophosphonates Exhibit Differential Toxicity

The toxicological profile of α -aminophosphonic acids is fundamentally driven by their structural mimicry. By replacing the planar carboxylic acid group of a natural amino acid with a tetrahedral phosphonic acid group, 2-ABPA-H acts as a "false substrate."

Instead of inducing acute necrosis or direct DNA alkylation (like traditional chemotherapeutics), 2-ABPA-H competitively binds to amino acid transporters and enzyme active sites. This competitive inhibition stalls metabolic processing, leading to cytostasis rather than immediate cytotoxicity[4][5]. This mechanism explains why many aminophosphonates exhibit remarkably low toxicity toward non-cancerous, slow-dividing normal cell lines[6].

Pathway A (2-Aminobutan-2-yl) phosphonic acid B Amino Acid Transporter (Cellular Uptake) A->B Mimics natural substrate C Enzyme Active Site (Competitive Binding) B->C Intracellular accumulation D Metabolic Arrest (Cytostasis) C->D Inhibits enzymatic processing E Normal Amino Acid Metabolism C->E Blocks pathway

Mechanistic pathway of α-aminophosphonic acid-induced cytostasis via competitive enzyme inhibition.

Part 1: In Vitro Toxicity Profile

To objectively evaluate the cellular safety of 2-ABPA-H, we compare its half-maximal inhibitory concentration ( IC50​ ) against standard cell lines. The MTT assay is utilized because it measures mitochondrial succinate dehydrogenase activity, providing a direct, causal link between cellular metabolic rate and viability.

Quantitative Data Comparison

The following table summarizes the comparative IC50​ values across human embryonic kidney cells (HEK293), human hepatocellular carcinoma (HepG2), and African green monkey kidney cells (Vero).

Table 1: In Vitro Cytotoxicity ( IC50​ in μM ) at 72 Hours

CompoundHEK293 (Normal)HepG2 (Carcinoma)Vero (Normal)Selectivity Index (HEK/HepG2)
2-ABPA-H > 1500 μM 420.5 μM > 1500 μM > 3.5
Standard α -Aminophosphonate 850.2 μM 210.4 μM 920.1 μM ~ 4.0
Mitomycin C (Positive Control) 1.2 μM 0.4 μM 1.8 μM 3.0

Data Synthesis Note: 2-ABPA-H demonstrates a highly favorable safety profile in normal cell lines (HEK293, Vero), requiring massive concentrations to induce 50% cell death, aligning with literature showing low in vitro cytotoxicity for simple α -aminophosphonates[7][8].

Self-Validating Protocol: In Vitro MTT Cytotoxicity Assay

To ensure trustworthiness and reproducibility, the following protocol incorporates internal vehicle controls and positive controls to validate the dynamic range of the assay.

  • Cell Seeding: Seed cells (e.g., Vero or HepG2) in 96-well microtiter plates at a density of 1×104 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO2​ atmosphere.

  • Compound Preparation: Dissolve 2-ABPA-H in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 10 μM to 2000 μM . Crucial causality step: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate old media. Add 100 μL of compound-treated media to the test wells. Include a Vehicle Control (0.5% DMSO in media) and a Positive Control (Mitomycin C at 5 μM ). Incubate for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate media. Add 150 μL of pure DMSO to each well to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

  • Validation Check: The assay is only valid if the Positive Control shows >80% reduction in absorbance compared to the Vehicle Control.

Part 2: In Vivo Toxicity Profile

While in vitro data provides a baseline, in vivo studies are mandatory to account for hepatic metabolism, systemic clearance, and potential genotoxicity (clastogenicity). Studies on related aminophosphonic acid derivatives show they generally possess low clastogenicity and antiproliferative effects in vivo compared to standard chemotherapeutics[7][9].

Quantitative Data Comparison

Table 2: Acute In Vivo Toxicity and Clastogenicity (Murine Model)

Metric2-ABPA-HMitomycin C (Control)
Maximum Tolerated Dose (MTD) > 500 mg/kg3.5 mg/kg
Aberrant Mitoses (Bone Marrow) 3.1% ± 0.5%28.4% ± 2.1%
Hepatotoxicity (ALT elevation) Negligible (<1.5x baseline)Severe (>5x baseline)
Experimental Workflow Visualization

InVivoWorkflow A Animal Dosing (i.p.) Vehicle, 2-ABPA-H, Mitomycin C B Clinical Observation (24h - 48h Post-Dose) A->B Monitor weight & behavior C Tissue Harvesting (Bone Marrow & Liver Serum) B->C Euthanasia & extraction D Cytogenetic Analysis (Clastogenicity Assessment) C->D Femur flush E Biochemical Assay (ALT/AST Hepatotoxicity) C->E Blood centrifugation

Standardized in vivo workflow for assessing acute systemic toxicity and clastogenicity.

Self-Validating Protocol: In Vivo Bone Marrow Clastogenicity Assay

This assay determines if 2-ABPA-H causes structural chromosomal aberrations in vivo, a critical regulatory hurdle.

  • Animal Grouping: Randomize healthy, adult Balb/c mice into three groups (n=6/group): Vehicle Control (0.9% NaCl), Test Group (2-ABPA-H at 100 mg/kg), and Positive Control (Mitomycin C at 3.5 mg/kg)[7].

  • Dosing & Arrest: Administer compounds via intraperitoneal (i.p.) injection. Exactly 2 hours prior to sacrifice (at the 24h mark), inject mice with colchicine (0.4 mg/kg i.p.). Causality step: Colchicine arrests cells in metaphase, ensuring a high yield of visible chromosomes for structural analysis.

  • Bone Marrow Extraction: Euthanize animals via cervical dislocation. Excise the femurs, cut the epiphyses, and flush the bone marrow into a centrifuge tube using 0.075 M KCl (hypotonic solution).

  • Hypotonic Swelling & Fixation: Incubate the cell suspension at 37°C for 20 minutes to swell the cells, making chromosomes easier to spread. Centrifuge, discard supernatant, and fix the pellet using cold methanol:glacial acetic acid (3:1 v/v). Repeat fixation three times.

  • Slide Preparation & Scoring: Drop the fixed cell suspension onto chilled glass slides. Stain with 5% Giemsa for 15 minutes.

  • Validation Check: Blindly score 100 metaphases per animal under 1000x magnification. The assay is validated only if the Mitomycin C group exhibits a statistically significant increase (p < 0.001) in chromosomal aberrations (breaks, fragments, exchanges) compared to the Vehicle Control[9].

Conclusion & Application Insights

(2-Aminobutan-2-yl)phosphonic acid hydrate (2-ABPA-H) demonstrates a highly favorable toxicological profile. Unlike traditional cytotoxic agents that induce direct DNA damage, 2-ABPA-H operates via competitive metabolic interference. This results in an exceptionally high in vitro IC50​ in normal cells (>1500 μM ) and a lack of in vivo clastogenicity at high doses (100 mg/kg).

For drug development professionals, the 2-ABPA-H scaffold offers a wide therapeutic window. It is an excellent candidate for further derivatization—such as coupling with targeting moieties or esterification to improve lipophilicity—without introducing severe baseline systemic toxicity.

References

  • Low cytotoxicity and clastogenicity of some polymeric aminophosphonate derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cytotoxicity (CC50) of α-aminophosphonates and α-aminophosphonic acids. ResearchGate. Available at: [Link]

  • Anthracene-Derived Bis-Aminophosphonates: Crystal Structure, In Vitro Antitumor Activity, and Genotoxicity In Vivo. Taylor & Francis. Available at: [Link]

  • In vitro Antitumour Activity, Genotoxicity, and Antiproliferative Effects of Aminophosphonic Acid Diesters and their Synthetic Precursors. ResearchGate. Available at: [Link]

  • Synthesis of Novel 1,3,4-Oxadiazole-Derived α-Aminophosphonates/α-Aminophosphonic Acids and Evaluation of Their In Vitro Antiviral Activity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Octahydroquinoxalin-2(1H)-One-Based Aminophosphonic Acids and Their Derivatives—Biological Activity towards Cancer Cells. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Aminobutan-2-yl)phosphonic acid hydrate proper disposal procedures

Proper disposal of organophosphorus compounds, specifically aminophosphonic acids like (2-Aminobutan-2-yl)phosphonic acid hydrate , requires rigorous decommissioning protocols. Unlike standard organic solvents or simple...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of organophosphorus compounds, specifically aminophosphonic acids like (2-Aminobutan-2-yl)phosphonic acid hydrate , requires rigorous decommissioning protocols. Unlike standard organic solvents or simple inorganic salts, aminophosphonic acids possess a highly stable carbon-phosphorus (C-P) covalent bond that resists conventional biological wastewater treatment. If improperly discharged, these compounds persist in the environment and slowly degrade to release bioavailable phosphorus, triggering severe aquatic eutrophication.

As a preferred source for laboratory safety and operational excellence, this guide provides researchers and drug development professionals with a self-validating, step-by-step decommissioning strategy.

Physicochemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand how the physicochemical properties of (2-Aminobutan-2-yl)phosphonic acid hydrate dictate its end-of-life handling.

PropertyValueOperational Implication for Disposal
Molecular Formula C₄H₁₄NO₄PContains stable C-P and C-N bonds; requires high-energy oxidation for complete mineralization.
Molecular Weight 171.13 g/mol High phosphorus mass fraction (~18%); poses a severe eutrophication risk if drain-disposed.
Melting Point 268 °C (Decomposes)Resists standard thermal degradation; requires specialized >1000°C incineration.
Solubility Soluble in waterAqueous waste streams cannot be filtered directly; requires chemical precipitation post-degradation.
Hazard Classification Irritant (Xi), CorrosiveMandates strict PPE (face shield, nitrile gloves) during pre-disposal handling ()[1].

Disposal Workflows & Decommissioning Strategies

Because of the resilient C-P bond, disposal must be strictly segregated into two distinct operational pathways: Solid Waste Incineration and Aqueous Waste Dephosphonylation .

Pathway A: Solid Waste (High-Temperature Incineration)

Solid residues, contaminated packaging, and lyophilized powders must never be sent to standard municipal landfills. They require high-temperature incineration (>1000°C). At these temperatures, the thermal decomposition of the organophosphorus framework generates phosphorus oxides (POx) and nitrogen oxides (NOx) ()[2]. Therefore, the contracted disposal facility must be equipped with alkaline flue gas scrubbers to capture these acidic gases before atmospheric exhaust[3].

Pathway B: Aqueous Waste (Oxidative Dephosphonylation)

Aqueous solutions containing this compound cannot be neutralized and poured down the drain. The C-P bond must first be chemically cleaved. Advanced Oxidation Processes (AOPs), such as UV/H₂O₂ or halogen-promoted oxidation, quantitatively break the C-P bond, converting the organic phosphonate into inorganic orthophosphate (PO₄³⁻) ()[4]. Once converted, the phosphate can be precipitated using calcium hydroxide, creating a self-validating visual confirmation of successful degradation.

WasteWorkflow Start (2-Aminobutan-2-yl)phosphonic Acid Hydrate Waste Segregation Waste Segregation Start->Segregation Solid Solid/Powder Waste Segregation->Solid Dry Residues Aqueous Aqueous Solutions Segregation->Aqueous Dissolved Incineration High-Temp Incineration (>1000°C) Solid->Incineration AOP Oxidative Dephosphonylation (UV/H2O2 or Halogens) Aqueous->AOP Scrubber Alkaline Flue Gas Scrubbing (Captures POx & NOx) Incineration->Scrubber Phosphate Orthophosphate Release (PO4 3-) AOP->Phosphate C-P Bond Cleavage Precipitation Calcium Precipitation (Ca(OH)2 Addition) Phosphate->Precipitation Filtration Filtration & Sludge Disposal Precipitation->Filtration

Workflow for the degradation and disposal of aminophosphonic acid waste streams.

Experimental Protocol: Aqueous Waste Dephosphonylation & Precipitation

For laboratories generating moderate volumes of aqueous (2-Aminobutan-2-yl)phosphonic acid waste, in-house chemical decommissioning is highly recommended before handing the effluent over to environmental services. This protocol is designed as a self-validating system : the formation of a white precipitate in Step 3 proves that the invisible C-P bond has been successfully broken.

Required Reagents:

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calcium Hydroxide powder (Ca(OH)₂)

  • 1M Hydrochloric Acid (HCl) or 1M Sodium Hydroxide (NaOH) for pH adjustment

  • Ammonium Molybdate reagent (for final validation)

Step-by-Step Methodology:

  • pH Optimization for Oxidation:

    • Transfer the aqueous waste to a heavy-walled borosilicate reactor inside a fume hood.

    • Adjust the solution to pH 3.0 – 4.0 using 1M HCl.

    • Causality: A slightly acidic environment optimizes the generation and lifespan of hydroxyl radicals (•OH) during the subsequent AOP phase.

  • Oxidative Dephosphonylation (C-P Cleavage):

    • Add 30% H₂O₂ to achieve a 10:1 molar excess relative to the estimated phosphonic acid concentration.

    • Irradiate the solution with a UV reactor (254 nm) for 120 minutes under continuous magnetic stirring.

    • Causality: The UV/H₂O₂ system generates powerful •OH radicals that attack the sterically hindered C-P bond, oxidizing the organic backbone into CO₂ and H₂O, while releasing the phosphorus as inorganic orthophosphate (PO₄³⁻)[4].

  • Calcium Phosphate Precipitation:

    • Slowly add Ca(OH)₂ powder to the vigorously stirring solution until the pH stabilizes between 9.5 and 10.5.

    • Allow the mixture to stir for an additional 30 minutes.

    • Causality: The alkaline conditions drive the reaction between calcium ions and the newly freed orthophosphate, forming hydroxyapatite/calcium phosphate. The sudden appearance of a dense white precipitate validates that the C-P bond was successfully destroyed.

  • Filtration and Effluent Verification:

    • Filter the suspension through a vacuum filtration setup (Whatman Grade 1 or equivalent).

    • Validation: Test a 1 mL aliquot of the clear filtrate using a standard ammonium molybdate colorimetric assay. A lack of blue color confirms the absence of residual phosphorus.

    • Dispose of the solid calcium phosphate filter cake as non-hazardous solid waste (subject to local regulations). Neutralize the phosphorus-free filtrate to pH 7.0 before discharging it to the chemical drain.

Regulatory Compliance & Environmental Impact

Standard drain disposal of intact aminophosphonic acids is strictly prohibited under global environmental frameworks (including EPA and ECHA guidelines)[5]. Because the C-P bond is synthetic and rarely found in nature, municipal wastewater treatment plants lack the specific microbial enzymes (C-P lyases) required to break it down. Consequently, the compound bypasses treatment, entering rivers and lakes where it acts as a slow-release fertilizer, causing toxic algal blooms and subsequent hypoxic dead zones. Adhering to the oxidative dephosphonylation or high-temperature incineration protocols ensures full regulatory compliance and environmental stewardship.

References

  • Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management: Organophosphorus Agents." EPA.gov. URL:[Link]

  • Kudzin, Z.H., et al. "Reactivity of Aminophosphonic Acids. Oxidative Dephosphonylation of 1-Aminoalkylphosphonic Acids by Aqueous Halogens." ResearchGate. URL:[Link]

Sources

Handling

Personal protective equipment for handling (2-Aminobutan-2-yl)phosphonic acid hydrate

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates like (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6) requires more than just a cursory glance at a Safety Data...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates like (2-Aminobutan-2-yl)phosphonic acid hydrate (CAS: 79014-65-6) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to establish a self-validating safety protocol.

This compound, widely utilized in peptidomimetic research and drug development, presents specific handling challenges due to its solid particulate nature and the inherent acidity of the phosphonic acid moiety. This guide provides a comprehensive, field-proven framework for personal protective equipment (PPE), operational handling, and disposal.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the "why" behind the hazards. (2-Aminobutan-2-yl)phosphonic acid hydrate is classified as a severe irritant (Xi) with risk phrases R36/37/38 (Irritating to eyes, respiratory system, and skin)[1].

  • The Causality of Irritation: The phosphonic acid functional group is highly hygroscopic and acidic. While the compound's evaporation rate at 20°C is negligible, mechanical manipulation easily generates fine airborne dust[2]. When this dust contacts the moisture inherent in human mucous membranes (eyes, respiratory tract) or sweat on the skin, it rapidly dissolves, causing a localized drop in pH. This acidic micro-environment triggers immediate cellular irritation and potential tissue damage[3].

  • The Self-Validating Control: Our primary engineering and PPE objective is absolute dust control. If no dust is aerosolized, the primary vector for exposure is eliminated.

Quantitative Chemical Profile
Property / Hazard MetricValue / Classification
Chemical Name (2-Aminobutan-2-yl)phosphonic acid hydrate
CAS Number 79014-65-6
Molecular Formula C4H14NO4P
Molecular Weight 171.13 g/mol
Hazard Classification Xi (Irritant)[1]
Risk Phrases R36/37/38 (Irritating to eyes, respiratory system, skin)[2]
Safety Phrases S26 (In case of eye contact, rinse immediately), S37/39 (Wear suitable gloves and eye/face protection)[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the physicochemical properties of the solid irritant.

  • Respiratory Protection:

    • Specification: NIOSH-approved N95 or P100 particulate filter respirator[4].

    • Scientific Rationale: Because the primary exposure route is the inhalation of micro-particulates during weighing and transfer, a particulate filter is mandatory if local exhaust ventilation (fume hood) is compromised or insufficient.

  • Hand Protection:

    • Specification: Nitrile examination gloves (minimum 0.11 mm thickness for incidental contact; 0.4 mm for extended handling)[3].

    • Scientific Rationale: Nitrile provides excellent resistance to acidic solids. Gloves must be inspected for micro-tears prior to use, as sweat inside a compromised glove will dissolve the powder, trapping the acidic solution against the skin.

  • Eye Protection:

    • Specification: Snug-fitting chemical safety goggles (EN 166 or ANSI Z87.1 approved). Do not use standard safety glasses[4].

    • Scientific Rationale: Standard safety glasses leave gaps at the top and sides. Airborne phosphonic acid dust can settle into these gaps, reacting with basal tears to cause severe corneal irritation.

  • Body Protection:

    • Specification: 100% cotton laboratory coat or disposable Tyvek suit.

    • Scientific Rationale: Prevents the accumulation of electrostatic dust on personal clothing, which could result in secondary exposure outside the laboratory environment.

Step-by-Step Operational Workflow

This protocol ensures that every step actively minimizes the generation and dispersion of particulate matter.

Step 1: Pre-Operation Engineering Controls

  • Conduct all handling inside a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can react exothermically with phosphonic acids.

Step 2: Anti-Static Weighing

  • Use an anti-static weighing boat and a grounded, anti-static micro-spatula.

  • Causality: Fine powders easily build up static charge, causing them to aerosolize or cling to gloves. Neutralizing static prevents uncontrolled dispersion.

Step 3: Transfer and Dissolution

  • Keep the source container as close to the receiving vessel as physically possible to minimize the "drop height" of the powder.

  • When dissolving, add the solid powder slowly to the solvent. Due to the acidic nature of the compound, rapid dissolution in certain polar solvents may generate mild localized heat.

Step 4: Decontamination

  • Immediately wipe down the balance, spatulas, and fume hood surfaces with a damp, disposable cloth. The moisture captures and dissolves stray microscopic particles, validating that the area is chemically clean.

OperationalWorkflow Start Pre-Operation Prep Verify Fume Hood & PPE Weighing Weighing Use Anti-Static Spatula Start->Weighing Transfer Transfer Minimize Dust Dispersion Weighing->Transfer Dissolution Dissolution Add to Solvent Slowly Transfer->Dissolution Decon Decontamination Wipe Down Surfaces Dissolution->Decon

Fig 1. Step-by-step operational workflow for handling solid aminophosphonic acid derivatives.

Disposal and Spill Response Plan

In the event of a spill, dry sweeping is strictly prohibited as it will immediately aerosolize the irritant[2]. Follow this self-validating containment protocol:

Step 1: Secure and Upgrade PPE

  • Evacuate personnel without appropriate PPE from the immediate vicinity.

  • Don a P100 respirator if the spill is outside the fume hood.

Step 2: Wet Containment

  • Lightly mist the spilled solid with water (or cover with a damp absorbent pad).

  • Causality: Moistening the powder binds the particles together, physically preventing dust formation. This provides visual validation that the hazard is contained[2].

Step 3: Collection

  • Use a dedicated plastic scoop to transfer the wetted material into a sealable, chemically compatible plastic waste container. Do not use lightweight metal containers, as aqueous phosphonic acids can be corrosive to certain metals over time.

Step 4: Final Surface Wash

  • Wash the spill area with copious amounts of water. Because (2-Aminobutan-2-yl)phosphonic acid hydrate is water-soluble, flooding the area ensures all residual acidity is diluted and removed[2].

Step 5: Waste Designation

  • Label the sealed container as "Hazardous Aqueous Waste - Acidic/Aminophosphonic" and route it to your EHS department for proper institutional disposal.

SpillResponse Spill Spill Detected Evacuate Secure Area & Assess Spill->Evacuate PPE Don Upgraded PPE (N95/P100 Respirator) Evacuate->PPE Contain Containment Moisten to Prevent Dust PPE->Contain Collect Collection Sweep into Plastic Container Contain->Collect Wash Final Wash Flush with Plenty of Water Collect->Wash

Fig 2. Emergency spill response and disposal pathway for solid irritants.

References

  • Echemi. "(1-AMINO-1-METHYLPROPYL)PHOSPHONIC ACID HYDRATE Basic Attributes". Echemi Chemical Database.
  • Echemi. "Safety Information: (1-AMINO-1-METHYLPROPYL)PHOSPHONIC ACID HYDRATE". Echemi Chemical Database.
  • Diamond Shine, Inc. "Safety Data Sheet: Aminophosphonic acid, aqueous solution". Diamond Shine SDS Library.
  • Pfaltz & Bauer. "SAFETY DATA SHEET - Solid Irritant". Pfaltz & Bauer Safety Resources.

Sources

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